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  • Product: 5-(Chloromethyl)-4-methyloxazole
  • CAS: 45515-22-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chloromethyl)-4-methyloxazole

Foreword: The Strategic Importance of Heterocyclic Scaffolds In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the oxazole ring is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the oxazole ring is a privileged scaffold, appearing in numerous biologically active molecules and functional materials. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for molecular design. This guide focuses on a particularly valuable derivative: 5-(Chloromethyl)-4-methyloxazole. The introduction of a reactive chloromethyl group at the 5-position transforms the stable oxazole core into a versatile synthetic intermediate, opening a gateway to a diverse array of more complex molecular architectures. This document provides a comprehensive overview of its core physicochemical properties, handling protocols, and analytical considerations, designed for researchers and scientists who seek to harness its synthetic potential. The oxazole scaffold is a prominent motif in medicinal chemistry, with derivatives showing a wide range of biological activities.[1]

Core Chemical Identity

To effectively utilize any chemical reagent, a precise understanding of its identity is paramount. 5-(Chloromethyl)-4-methyloxazole is identified by the following key parameters.

IdentifierValueSource
IUPAC Name 5-(Chloromethyl)-4-methyl-1,3-oxazoleN/A
CAS Number 45515-22-8[2]
Molecular Formula C₅H₆ClNO[2][3]
Molecular Weight 131.56 g/mol [2]
SMILES Code CC1=C(CCl)OC=N1[2]

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Caption: Self-validating workflow for melting point determination.

Applications in Research and Drug Development

5-(Chloromethyl)-4-methyloxazole is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to serve as a handle for constructing more elaborate molecules. The presence of both a reactive electrophilic site (the chloromethyl group) and a stable, biologically relevant core (the methyloxazole) makes it a prime candidate for library synthesis in drug discovery programs. The incorporation of chlorine in molecular structures is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. [4]The synthesis of various oxazole derivatives is a key area of focus for developing new therapeutic agents. [1]

References

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Exploratory

5-(Chloromethyl)-4-methyloxazole: A Technical Guide to Electrophilic Building Blocks in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetics and target affinity. 5-(Chloromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetics and target affinity. 5-(Chloromethyl)-4-methyloxazole (CMO) serves as a highly versatile electrophilic intermediate. By enabling the efficient installation of the (4-methyloxazol-5-yl)methyl moiety, this building block allows researchers to leverage the oxazole ring's unique hydrogen-bonding capabilities and lipophilic profile. This whitepaper provides an in-depth mechanistic analysis, application review, and self-validating experimental workflow for utilizing CMO in advanced synthesis.

Chemical Profile & Physicochemical Data

CMO is commercially available as both a free base and a hydrochloride salt. The free base is a reactive alkylating agent, while the hydrochloride salt offers enhanced shelf stability by preventing premature auto-alkylation or hydrolysis.

Table 1: Quantitative Physicochemical Properties [1][2]

Property Value
Chemical Name 5-(Chloromethyl)-4-methyloxazole
CAS Registry Number 45515-22-8 (Free base) / 1279842-02-2 (HCl salt)
Molecular Formula C₅H₆ClNO
Molecular Weight 131.56 g/mol (Free base) / 168.02 g/mol (HCl salt)
Boiling Point 76 °C at 16 Torr
Density (Predicted) 1.202 ± 0.06 g/cm³

| pKa (Predicted) | 0.65 ± 0.14 |

Mechanistic Grounding: The Oxazole Pharmacophore

The utility of CMO is rooted in the electronic properties of the oxazole ring. As a heteroaromatic system containing both a pyridine-like nitrogen (hydrogen bond acceptor) and a furan-like oxygen, oxazole acts as an excellent bioisostere for amides, esters, and other heterocycles.

From a synthetic perspective, the chloromethyl group at the C5 position is highly activated. The adjacent electron-withdrawing oxazole ring lowers the activation energy for nucleophilic attack at the methylene carbon. Consequently, CMO undergoes rapid S_N2 displacement with various nucleophiles (amines, amides, phenols, and thiols). However, this high electrophilicity also dictates strict causality in experimental design: reactions must be kept strictly anhydrous to prevent the hydrolysis of the chloromethyl group into an unreactive hydroxymethyl byproduct.

Pharmaceutical & Agrochemical Applications

Liver Glycogen Phosphorylase Inhibitors (T2DM)

In the treatment of Type 2 Diabetes Mellitus (T2DM), inhibiting hepatic glucose output is a primary therapeutic strategy. CMO is a critical intermediate in the synthesis of pyrazole-based Liver Glycogen Phosphorylase (LGP) inhibitors[3]. By appending the 4-methyloxazole ring to a pyrazole-3-carboxamide core, researchers significantly enhance the molecule's allosteric binding affinity within the LGP enzyme pocket, effectively halting glycogenolysis[3].

Pathway Hormone Glucagon / Epinephrine cAMP cAMP Elevation Hormone->cAMP Kinase Phosphorylase Kinase cAMP->Kinase LGP Liver Glycogen Phosphorylase Kinase->LGP Glucose Hepatic Glucose Output LGP->Glucose Inhibitor CMO-Derived Pyrazole Inhibitor->LGP Allosteric Inhibition

Fig 1: Mechanism of hepatic glucose output inhibition by CMO-derived pyrazole compounds.

Agrochemical Derivatives

Beyond human therapeutics, CMO is widely utilized in agricultural chemistry. It is a key building block in the synthesis of phenylacetic acid derivatives used as broad-spectrum fungicides[4]. Additionally, it is employed in the generation of pyridylcarbamates, which act as potent pesticides by modulating specific neuroreceptor targets in harmful insects[5].

Table 2: Target Application Scope [3][4][5]

Application Field Target Class Role of CMO Moiety
Metabolic Disease Pyrazole-based LGP Inhibitors Enhances target binding via H-bond acceptance and lipophilicity.
Agrochemicals Phenylacetic Acid Derivatives Acts as a bioisosteric linker to improve environmental stability.

| Agrochemicals | Pyridylcarbamates | Modulates receptor affinity in pest nervous systems. |

Experimental Methodology: Self-Validating S_N2 Alkylation Protocol

To ensure high-yield integration of the (4-methyloxazol-5-yl)methyl moiety, the following protocol establishes a self-validating, kinetically controlled S_N2 workflow.

Causality & Reagent Selection:

  • Solvent (Anhydrous DMF): DMF is a polar aprotic solvent. It poorly solvates anions, thereby maximizing the nucleophilicity of the reacting amine/amide and accelerating the S_N2 reaction.

  • Base (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during alkylation, preventing the protonation of the nucleophile which would otherwise stall the reaction.

  • Temperature Control (0 °C to RT): The initial addition must be performed at 0 °C to suppress exothermic runaway and prevent the base-catalyzed degradation of the oxazole ring.

Step-by-Step Workflow
  • Preparation & Purging: Flame-dry a 50 mL round-bottom flask. Purge with Argon gas for 10 minutes. Rationale: Moisture rapidly hydrolyzes CMO to 5-(hydroxymethyl)-4-methyloxazole, destroying the electrophile.

  • Nucleophile Activation: Dissolve 1.0 equivalent of the target nucleophile (e.g., a secondary amine) in anhydrous DMF (10 mL per gram of substrate). Add 2.0 equivalents of TEA. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve 1.1 equivalents of 5-(chloromethyl)-4-methyloxazole (free base) in a minimal volume of anhydrous DMF. Add this solution dropwise over 10 minutes. (Note: If using the HCl salt of CMO, increase TEA to 3.0 equivalents).

  • Reaction Progression: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours under Argon.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system. The reaction is complete when the starting nucleophile spot disappears and a distinct, less polar UV-active spot emerges.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of ice-cold distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) three times. Rationale: Brine washing efficiently partitions residual DMF out of the organic layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the final API intermediate. Validate the structure via ¹H-NMR (look for the distinct oxazole methyl singlet at ~2.3 ppm and the methylene bridge singlet at ~4.5 ppm) and LC-MS.

Workflow Step1 Nucleophile Activation (Amine/Amide + Base) Step2 Electrophile Addition (CMO at 0°C) Step1->Step2 DMF/Argon Step3 SN2 Alkylation (Stir 12-16h, RT) Step2->Step3 Exothermic Control Step4 Validation (TLC & LC-MS) Step3->Step4 Quench & Workup Step5 Purified API Step4->Step5 Chromatography

Fig 2: Self-validating SN2 alkylation workflow using 5-(chloromethyl)-4-methyloxazole.

References

  • ChemicalBook. "5-(CHLOROMETHYL)-4-METHYLOXAZOLE (CAS: 45515-22-8)".1

  • Sigma-Aldrich. "5-(Chloromethyl)-4-methyloxazole hydrochloride".

  • US Patent 2007/0032529 A1. "Pyrazole Compound Having Liver Glycogen Phosphorylase Inhibitory Activity". 3

  • CA Patent 2233258A1. "Phenylacetic acid derivatives, their preparation, intermediates for their preparation, and their use for controlling harmful fungi and animal pests". 4

  • US Patent 5977146A. "Pyridylcarbamates, process and intermediates for their preparation, and their use". 5

Sources

Foundational

Mechanistic Causality: Electronic Activation of the Chloromethyl Group

The Electrophilicity of Chloromethyl Oxazoles: A Mechanistic and Synthetic Guide for Drug Development Executive Summary Chloromethyl oxazoles are indispensable building blocks in modern medicinal chemistry, serving as hi...

Author: BenchChem Technical Support Team. Date: March 2026

The Electrophilicity of Chloromethyl Oxazoles: A Mechanistic and Synthetic Guide for Drug Development

Executive Summary Chloromethyl oxazoles are indispensable building blocks in modern medicinal chemistry, serving as highly reactive electrophilic hubs for the construction of complex pharmacophores[1][2]. The unique heteroaromatic nature of the oxazole ring imparts distinct electronic properties to the chloromethyl group, dictating its behavior in nucleophilic substitution (


) reactions. This technical guide provides an in-depth mechanistic analysis of chloromethyl oxazole electrophilicity, positional reactivity trends, and self-validating experimental protocols designed for high-yield synthetic workflows.

The electrophilicity of a chloromethyl group attached to an oxazole ring is not uniform; it is strictly governed by its regiochemical position relative to the heteroatoms (oxygen and nitrogen). The oxazole core is an electron-deficient heteroaromatic system. The nitrogen atom exerts both a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, while the oxygen atom contributes a strong inductive (-I) withdrawal but can donate electron density via resonance (+M)[3].

  • 2-Chloromethyl Oxazoles: The C2 position is the most electron-deficient carbon in the ring, flanked directly by both the electronegative oxygen and nitrogen atoms[3]. A chloromethyl group at this position experiences compounded inductive withdrawal, highly polarizing the

    
     bond. This profound electronic activation drastically lowers the LUMO of the 
    
    
    
    
    
    orbital, making 2-chloromethyl oxazoles highly reactive electrophiles that rapidly undergo
    
    
    displacement, often outperforming their 4- and 5-substituted counterparts[3].
  • 4-Chloromethyl Oxazoles: Positioned adjacent to the nitrogen atom, the C4 chloromethyl group benefits from the nitrogen's electron-withdrawing properties but is insulated from the oxygen's direct inductive effect[3]. Consequently, 4-chloromethyl oxazoles exhibit moderate to high electrophilicity, with their exact reactivity being more heavily influenced by auxiliary substituents on the C2 and C5 positions[4].

  • 5-Chloromethyl Oxazoles: Located adjacent to the oxygen atom, the reactivity of a 5-chloromethyl group closely mimics that of benzyl chloride[5]. The heteroaromatic system stabilizes the transition state during nucleophilic attack, facilitating efficient substitution[5].

G Core Oxazole Ring Electronic Effects C2 2-Chloromethyl Flanked by O & N Strongest -I Effect Core->C2 C4 4-Chloromethyl Adjacent to N Moderate Activation Core->C4 C5 5-Chloromethyl Adjacent to O Benzyl-like Reactivity Core->C5 SN2_2 Rapid SN2 High Electrophilicity C2->SN2_2 SN2_4 Substituent Dependent SN2 Reactivity C4->SN2_4 SN2_5 Standard SN2 Good Electrophilicity C5->SN2_5

Positional dependence of chloromethyl oxazole electrophilicity and SN2 reactivity.

Quantitative Substitution Profiles

The inherent electrophilicity of chloromethyl oxazoles allows for diverse functionalization, including amination, etherification, and thioetherification[2]. However, the choice of nucleophile and reaction conditions must be carefully calibrated to avoid side reactions such as overalkylation or competing amide formation (especially when ester groups are present on the oxazole core)[6].

Table 1: Comparative Yields for Nucleophilic Substitution of Chloromethyl Oxazoles

Starting MaterialNucleophileReaction ConditionsYield RangeRef
Methyl 2-(chloromethyl)oxazole-4-carboxylatePrimary Amines (e.g., Isopropylamine)

(1.5 eq), 60 °C, 6-24h
40–92%[6][7]
5-(tert-Butyl)-4-(chloromethyl)oxazoleSodium Azide (

)

, Reflux
83–99%[4]
5-(tert-Butyl)-4-(chloromethyl)oxazolePotassium Thioacetate (

)

, 55 °C
85–98%[4]
2-Chloromethyl-oxazoleImidazo[1,2-a]pyridine derivative

or TEA, DCM/MeCN, RT to 100 °C
~22% (Complex target)[8]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates specific checkpoints to confirm the success of the transformation before proceeding to subsequent synthetic steps.

Workflow Start Chloromethyl Oxazole Nuc Add Nucleophile (1-3 equiv) Start->Nuc Solvent Solvent (DCM/MeCN/THF) Nuc->Solvent Base Add Base (K2CO3 or TEA) React Stir RT or Heat 70-100°C Base->React Solvent->Base Workup Aqueous Workup & Extraction React->Workup Product Purified Substituted Oxazole Workup->Product

Standard workflow for base-mediated nucleophilic substitution of chloromethyl oxazoles.

Protocol A: General Base-Mediated Nucleophilic Substitution

This protocol is optimized for secondary amines, thiols, and robust primary amines where overalkylation is not a primary concern[8].

  • Causality of Choices: Potassium carbonate (

    
    ) or Triethylamine (TEA) is used as a non-nucleophilic base to scavenge the 
    
    
    
    byproduct, driving the reaction forward without competing for the electrophile[8]. Dichloromethane (DCM) or Acetonitrile (MeCN) are chosen as polar aprotic solvents to solvate the nucleophile while leaving the nucleophilic lone pair unencumbered by hydrogen bonding[8].

Step-by-Step Workflow:

  • Preparation: Dissolve the nucleophile (1.0 - 3.0 equiv) in anhydrous DCM or MeCN (0.1 M concentration) under an inert argon atmosphere[8].

  • Base Addition: Add

    
     (2.0 - 3.0 equiv) or TEA (4.0 - 5.0 equiv) to the solution and stir for 10 minutes at room temperature to ensure complete deprotonation/activation of the nucleophile[8].
    
  • Electrophile Introduction: Dropwise add the chloromethyl oxazole derivative (1.0 equiv).

  • Reaction & Monitoring (Validation Checkpoint 1): Stir at room temperature or heat to 70–100 °C depending on nucleophile strength[8]. Monitor via TLC (typically 3:1 Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot disappears.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract the aqueous layer with EtOAc or DCM (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo[8].
    
  • NMR Validation (Validation Checkpoint 2): Obtain a

    
     NMR spectrum of the crude product. The diagnostic singlet of the 
    
    
    
    protons (typically around
    
    
    4.5–4.7 ppm) must shift upfield (e.g., to
    
    
    3.8–4.0 ppm for amines) confirming successful displacement[4][5].
Protocol B: Silver-Promoted Substitution for Challenging Primary Amines

When reacting chloromethyl oxazoles with primary amines, overalkylation or competing reactions (like amide formation with ester-functionalized oxazoles) can severely diminish yields[6].

  • Causality of Choices: The addition of Silver Perchlorate (

    
    ) acts as a halophilic Lewis acid. The 
    
    
    
    ion strongly coordinates with the chloride leaving group, precipitating insoluble
    
    
    . This drastically lowers the activation energy of the
    
    
    transition state, allowing the reaction to proceed rapidly at lower temperatures, thereby kinetically favoring mono-alkylation over side reactions[6][7].

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask shielded from light (to prevent silver degradation), dissolve the chloromethyl oxazole (1.0 equiv) and the primary amine (2.0 - 30.0 equiv) in a suitable solvent (e.g., THF or MeCN)[6].

  • Silver Addition: Add

    
     (1.5 equiv) in one portion[6]. (Caution: Silver perchlorate is a strong oxidant; handle with appropriate safety measures).
    
  • Reaction (Validation Checkpoint 1): Stir the mixture under argon at room temperature or gently heat to 60 °C[6]. The immediate formation of a white precipitate (

    
    ) serves as a visual validation of the activation mechanism.
    
  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via flash column chromatography[6][7].

  • Spectroscopic Validation (Validation Checkpoint 2): Confirm product identity via IR spectroscopy (verifying the presence of the secondary amine

    
     stretch at ~3240 
    
    
    
    ) and mass spectrometry to ensure strict mono-alkylation[7].

Applications in Drug Development

The ability to reliably functionalize chloromethyl oxazoles enables medicinal chemists to utilize the oxazole ring as a central pharmacophore or a rigid linker. The resulting aminomethyl, alkoxymethyl, or thiomethyl oxazoles exhibit improved aqueous solubility and distinct hydrogen-bonding profiles, which are critical parameters in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties during lead optimization[1][2].

References

  • Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides Source: PubMed Central (NIH) / ACS Omega URL:[Link]

  • Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles Source: Oxford University Press (OUP) URL:[Link]

  • Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks Source: ResearchGate URL:[Link]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

theoretical studies on 5-(Chloromethyl)-4-methyloxazole

Computational and Mechanistic Insights into 5-(Chloromethyl)-4-methyloxazole: A Theoretical Guide to Kondrat'eva Cycloadditions Executive Summary 5-(Chloromethyl)-4-methyloxazole (CMO) is a highly versatile heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Computational and Mechanistic Insights into 5-(Chloromethyl)-4-methyloxazole: A Theoretical Guide to Kondrat'eva Cycloadditions

Executive Summary

5-(Chloromethyl)-4-methyloxazole (CMO) is a highly versatile heterocyclic building block, prominently utilized in the total synthesis of pyridoxine (Vitamin B6) and various annulated pyridines. The core utility of CMO lies in its ability to participate in the Kondrat'eva reaction—a specialized[4+2] hetero-Diels-Alder cycloaddition where the oxazole acts as a diene. To rationally design novel synthetic routes, drug development professionals increasingly rely on Density Functional Theory (DFT) to predict the reactivity, regioselectivity, and thermodynamic feasibility of these complex cycloadditions.

Electronic Structure and Causality of Reactivity

In unfunctionalized oxazoles, the inherent aromatic stabilization energy presents a high activation barrier for cycloadditions. However, the specific substitution pattern in CMO fundamentally alters its frontier molecular orbitals (FMOs), dictating its unique reactivity profile.

  • The C4-Methyl Group: Exerts an electron-donating inductive (+I) effect, which raises the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The C5-Chloromethyl Group: The electronegative chlorine atom exerts a strong electron-withdrawing (-I) effect through the sigma framework. This effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This push-pull dynamic dramatically narrows the HOMO-LUMO gap compared to unsubstituted oxazole. The causality is clear: the chloromethyl group transforms CMO into a highly reactive, electron-deficient diene capable of engaging both electron-rich and electron-deficient dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions 1[1]. By lowering the activation barrier and increasing reaction exothermicity, the C5 substitution effectively stabilizes the transition state of the cycloaddition 2[2].

Mechanistic Pathway: The Kondrat'eva Reaction

The Kondrat'eva reaction of CMO proceeds via a concerted, albeit highly asynchronous, [4+2] cycloaddition. The initial step forms an unstable 7-oxa-bicyclo[2.2.1]heptene intermediate. Because this bicyclic adduct is thermodynamically driven to regain aromaticity, it rapidly undergoes a retro-Diels-Alder reaction, expelling water (dehydration) or a bridging oxygen species to yield a fully aromatized, functionalized pyridine 3[3].

Kondratyeva R Reactants CMO + Dienophile TS1 Transition State 1 [4+2] Cycloaddition R->TS1 Activation Energy INT Bicyclic Adduct (7-oxa-bicyclo[2.2.1]heptene) TS1->INT Exothermic TS2 Transition State 2 Ring Opening INT->TS2 Dehydration P Product Annulated Pyridine TS2->P Aromatization

Reaction coordinate logic for the Kondrat'eva cycloaddition of 5-(Chloromethyl)-4-methyloxazole.

Quantitative Data: Thermodynamic Landscape

Theoretical studies utilizing advanced functionals provide highly accurate thermodynamic parameters for these reactions. The table below summarizes representative computational data for CMO reacting with various dienophiles, illustrating the thermodynamic feasibility of the pathways.

DienophileReaction TypeActivation Free Energy (

, kcal/mol)
Reaction Enthalpy (

, kcal/mol)
HOMO-LUMO Gap (eV)
EthyleneStandard Diels-Alder28.5-12.46.2
Maleic AnhydrideElectron-Deficient DA22.1-18.75.1
CyclopenteneInverse-Electron Demand25.3-15.25.8

Note: Data synthesized from benchmark DFT studies on oxazole cycloadditions to demonstrate relative energetic trends.

Self-Validating Computational Workflow

To ensure scientific integrity, theoretical studies must employ self-validating protocols. When mapping the Kondrat'eva reaction, the identification of a Transition State (TS) is meaningless without verifying that it connects the correct reactants and products. This is achieved via Intrinsic Reaction Coordinate (IRC) calculations. Furthermore, the M06-2X functional is explicitly chosen over traditional B3LYP because it accurately captures the non-covalent dispersion interactions (e.g.,


-

stacking) that stabilize the asynchronous Diels-Alder transition state 2[2].

DFTWorkflow S1 1. Conformational Search (Molecular Mechanics) S2 2. Geometry Optimization (DFT: M06-2X/6-311+G*) S1->S2 S3 3. TS Guess Generation (Berny Algorithm / QST3) S2->S3 S4 4. TS Optimization & Freq (Exactly 1 Imaginary Freq) S3->S4 S5 5. IRC Calculation (Self-Validation Step) S4->S5 Validates TS Connectivity S6 6. Thermochemistry (Gibbs Free Energy Extraction) S5->S6

Step-by-step computational workflow for validating transition states using Density Functional Theory.

Step-by-Step Methodologies

Protocol 1: Computational Setup for TS Search
  • Initial Geometry: Build the 3D structures of CMO and the chosen dienophile using a molecular editor (e.g., GaussView).

  • Pre-optimization: Perform a preliminary geometry optimization using a lower-level theory (e.g., B3LYP/6-31G(d)) to establish a baseline structure.

  • High-Level Optimization: Re-optimize the geometries using the M06-2X functional with a 6-311+G(d,p) basis set. Include an implicit solvent model (e.g., SMD for toluene) to mimic experimental conditions.

  • TS Guess: Position the dienophile above the oxazole ring at a distance of ~2.2 Å (typical for Diels-Alder forming bonds). Submit a TS optimization job (opt=ts).

  • Frequency Calculation (Validation 1): Run a vibrational frequency calculation on the optimized TS. Confirm the presence of exactly one imaginary frequency corresponding to the formation of the two new

    
    -bonds.
    
  • IRC Validation (Validation 2): Execute an IRC calculation (irc=calcall) to trace the reaction path forward to the bicyclic adduct and backward to the isolated reactants. If the path deviates, the TS is invalid and Step 4 must be repeated with a modified geometry guess.

Protocol 2: Experimental Validation via Flow Chemistry

Theoretical predictions are most effectively validated using continuous flow chemistry, which provides the precise thermal control required to overcome the high activation barriers (


 kcal/mol) of unactivated oxazoles without degrading the product 4[4].
  • Solution Preparation: Prepare a 0.1 M solution of 5-(Chloromethyl)-4-methyloxazole and a 0.3 M solution of the dienophile (e.g., cyclopentene) in anhydrous toluene.

  • Reactor Priming: Prime a high-temperature/pressure continuous flow reactor (e.g., Vapourtec or Uniqsis) with pure toluene.

  • Reaction Execution: Pump the reagent streams through a T-mixer into a heated coil reactor set to 180 °C with a residence time of 15–20 minutes. Maintain system pressure at 150 psi using a back-pressure regulator to prevent solvent boiling.

  • Quenching and Isolation: Collect the output stream in a flask cooled to 0 °C. Remove the solvent under reduced pressure.

  • Purification (Validation 3): Purify the resulting annulated pyridine via flash column chromatography (silica gel, hexane/ethyl acetate gradient) and verify the structural integrity via 1H-NMR and HRMS.

References

  • Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. "Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction." Organic Letters, American Chemical Society. 1

  • Islas-Jácome, A., et al. "Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction (DFT Insights)." ResearchGate.2

  • Lehmann, J., Alzieu, T., Martin, R. E., & Britton, R. "The Kondrat'eva Reaction in Flow: Direct Access to Annulated Pyridines." Organic Letters, American Chemical Society. 3

  • Lehmann, J., et al. "The Kondrat'eva Reaction in Flow: Direct Access to Annulated Pyridines." ResearchGate. 4

Sources

Foundational

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to the Biological Potential of Substituted Oxazoles for Researchers, Scientists, and Drug Development Professionals. The five-membered aromatic heterocycle, 1,3-oxazole, has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Biological Potential of Substituted Oxazoles for Researchers, Scientists, and Drug Development Professionals.

The five-membered aromatic heterocycle, 1,3-oxazole, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1][2] Its unique physicochemical properties, including its planar structure, capacity for hydrogen bonding, and favorable electronic characteristics, make it an ideal scaffold for the rational design of novel therapeutics.[1][3] This guide provides an in-depth exploration of the multifaceted biological potential of substituted oxazoles, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental rationale driving their development across various therapeutic areas.

I. The Anticancer Potential of Substituted Oxazoles: A Multi-pronged Assault on Malignancy

Substituted oxazoles have demonstrated significant promise as anticancer agents, exhibiting potent activity against a wide array of cancer cell lines, including those resistant to conventional therapies.[4][5] Their efficacy stems from their ability to interact with a diverse range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[6][7]

A. Mechanisms of Antitumor Action

The anticancer activity of oxazole derivatives is not confined to a single mechanism but rather involves a multi-pronged attack on cancer cells.[8] Key mechanisms include:

  • Tubulin Polymerization Inhibition: Certain oxazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs like taxanes and vinca alkaloids.[4][8] This disruption of the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[4]

  • Inhibition of Key Signaling Pathways: Oxazole-based compounds have been shown to modulate critical signaling pathways involved in cancer progression. A notable example is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is constitutively activated in many cancers and plays a pivotal role in cell proliferation, survival, and angiogenesis.[4][6]

  • Enzyme Inhibition: Oxazoles can act as inhibitors of various enzymes that are overexpressed or hyperactive in cancer cells. These include DNA topoisomerases, protein kinases, and histone deacetylases (HDACs), all of which are validated targets for cancer therapy.[6][7]

  • G-Quadruplex Stabilization: Some oxazole derivatives can bind to and stabilize G-quadruplex structures in the telomeric regions of DNA, leading to the inhibition of telomerase activity and subsequent induction of apoptosis.[4][7]

B. Structure-Activity Relationship (SAR) Insights

The substitution pattern on the oxazole ring is a critical determinant of its anticancer activity.[9] SAR studies have revealed several key insights for optimizing the potency of these compounds:

  • Substitutions at C2, C4, and C5: The versatility of the oxazole scaffold allows for structural modifications at the C2, C4, and C5 positions, significantly influencing their pharmacological profile.[9]

  • Aromatic and Heterocyclic Substituents: The introduction of substituted phenyl, methoxyphenyl, or halogen-substituted phenyl groups has been shown to markedly enhance therapeutic efficacy.[9] The presence of dimethoxy and trimethoxy groups on aromatic aldehydes used in synthesis has also been linked to increased anticancer activity.[1]

  • Electron-Withdrawing Groups: The incorporation of electron-withdrawing groups can improve the antimicrobial activity of oxazole derivatives, which can be a beneficial secondary property in immunocompromised cancer patients.[1]

The following diagram illustrates the diverse molecular targets of anticancer oxazole derivatives.

Oxazole Substituted Oxazoles Tubulin Tubulin Polymerization Inhibition Oxazole->Tubulin STAT3 STAT3 Pathway Inhibition Oxazole->STAT3 Kinases Protein Kinase Inhibition Oxazole->Kinases Topoisomerase DNA Topoisomerase Inhibition Oxazole->Topoisomerase G4 G-Quadruplex Stabilization Oxazole->G4 HDAC HDAC Inhibition Oxazole->HDAC Apoptosis Apoptosis & Cell Cycle Arrest Tubulin->Apoptosis STAT3->Apoptosis Kinases->Apoptosis Topoisomerase->Apoptosis G4->Apoptosis HDAC->Apoptosis

Caption: Molecular targets of anticancer oxazole derivatives.

C. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted oxazoles against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-Aryl-4,5-diphenylMCF-7 (Breast)0.85[10]
Compound B 2,5-DisubstitutedHeLa (Cervical)1.23[8]
Compound C 2-Methyl-4,5-disubstitutedA549 (Lung)0.52[8]
Compound D TrisubstitutedHepG2 (Liver)2.1[11]

II. Antimicrobial and Antifungal Potential: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge.[12] Oxazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

A. Mechanisms of Antimicrobial Action

The antimicrobial efficacy of oxazoles is attributed to their ability to interfere with essential microbial processes. While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

  • Inhibition of Biofilm Formation: Some oxazoles have been shown to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance and chronic infections.

  • Disruption of Cell Wall Synthesis: The oxazole scaffold may interfere with the enzymatic machinery responsible for bacterial cell wall biosynthesis, leading to cell lysis.

  • Inhibition of Nucleic Acid and Protein Synthesis: Certain derivatives may inhibit key enzymes involved in DNA replication, transcription, or translation.

B. Structure-Activity Relationship (SAR) in Antimicrobial Oxazoles

SAR studies have provided valuable guidance for the development of potent antimicrobial oxazoles:

  • Halogen and Methoxy Substitutions: The presence of halogen atoms (e.g., chlorine, fluorine) or methoxy groups on phenyl rings attached to the oxazole core often enhances antibacterial and antifungal activity.[9]

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole, can modulate the antimicrobial spectrum and potency.[13]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

The following table presents the antimicrobial activity of selected oxazole derivatives.

Compound IDSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Compound E Pyrazole-linked oxazole-5-oneS. aureus12.5[13]
Compound F Substituted benzo[d]oxazoleE. coli25[14]
Compound G 1,3-Oxazole derivativeC. albicans50[14]
Compound H Benzo[d]oxazole-4,7-dioneA. niger0.8

III. Anti-inflammatory Properties of Substituted Oxazoles

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[15] Substituted oxazoles have demonstrated significant anti-inflammatory potential through various mechanisms.[16]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of oxazoles are mediated by their ability to modulate key inflammatory pathways:

  • Inhibition of Pro-inflammatory Enzymes: Oxazole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[9][15]

  • Modulation of Cytokine Production: Some oxazoles can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[17]

  • Aquaporin-4 (AQP4) Inhibition: Recent studies have suggested that trisubstituted oxazoles can act as inhibitors of AQP4, an aquaporin channel implicated in inflammatory processes in the lungs.[11]

B. Experimental Workflow for Evaluating Anti-inflammatory Activity

A common in vivo model for assessing the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rodents. The following diagram outlines the typical experimental workflow.

cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 30-60 min Paw Volume Measurement (0h) Paw Volume Measurement (0h) Carrageenan Injection->Paw Volume Measurement (0h) Paw Volume Measurement (1h) Paw Volume Measurement (1h) Paw Volume Measurement (0h)->Paw Volume Measurement (1h) Paw Volume Measurement (3h) Paw Volume Measurement (3h) Paw Volume Measurement (1h)->Paw Volume Measurement (3h) Paw Volume Measurement (5h) Paw Volume Measurement (5h) Paw Volume Measurement (3h)->Paw Volume Measurement (5h) Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (5h)->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Workflow for carrageenan-induced paw edema assay.

IV. Neuroprotective Effects of Oxazole Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Emerging evidence suggests that substituted oxazoles may offer neuroprotective benefits.[18][19]

A. Mechanisms of Neuroprotection

The neuroprotective effects of oxazole derivatives are linked to their ability to counteract key pathological processes in the brain:

  • Antioxidant Activity: Some oxadiazole (a related heterocycle) derivatives have been shown to reduce oxidative stress by activating the Nrf2/HO-1 pathway, a key regulator of the antioxidant response.[20]

  • Anti-inflammatory Effects in the CNS: By inhibiting pro-inflammatory pathways, such as the TLR4/NF-κB pathway, oxazoles can reduce neuroinflammation, a critical component of neurodegenerative diseases.[20]

  • Modulation of Signaling Pathways: Certain benzo[d]oxazole derivatives have been found to protect against β-amyloid-induced neurotoxicity by modulating the Akt/GSK-3β/NF-κB signaling pathway.[21]

V. Synthesis of Substituted Oxazoles: Key Methodologies

The biological evaluation of substituted oxazoles is underpinned by robust and versatile synthetic methodologies. Several classical and modern synthetic routes are employed for the construction of the oxazole ring.

A. Robinson-Gabriel Synthesis

A widely used method for the synthesis of 2,5-disubstituted oxazoles involves the cyclization and dehydration of an α-acylamino ketone.[22]

Step-by-Step Protocol:

  • Acylation of an α-amino ketone: An α-amino ketone is reacted with an acid chloride or anhydride to form the corresponding α-acylamino ketone.

  • Cyclodehydration: The α-acylamino ketone is then treated with a dehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, to effect cyclization and dehydration, yielding the 2,5-disubstituted oxazole.[22]

B. Van Leusen Oxazole Synthesis

This method provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[23]

Step-by-Step Protocol:

  • Deprotonation of TosMIC: TosMIC is deprotonated with a base (e.g., potassium carbonate) to form a nucleophilic intermediate.

  • [3+2] Cycloaddition: The deprotonated TosMIC undergoes a [3+2] cycloaddition reaction with an aldehyde.

  • Elimination: The resulting oxazoline intermediate undergoes elimination of the tosyl group to afford the 5-substituted oxazole.[23]

The following diagram illustrates the general scheme of the Van Leusen oxazole synthesis.

cluster_0 Van Leusen Oxazole Synthesis Aldehyde Aldehyde 5-Substituted Oxazole 5-Substituted Oxazole Aldehyde->5-Substituted Oxazole TosMIC TosMIC TosMIC->5-Substituted Oxazole Base Base Base->5-Substituted Oxazole

Caption: General scheme of Van Leusen oxazole synthesis.

VI. Conclusion and Future Perspectives

Substituted oxazoles represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated potential across a wide range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegeneration. The ease of synthetic modification at multiple positions on the oxazole ring allows for fine-tuning of their pharmacological properties and the development of highly potent and selective drug candidates. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse oxazole derivatives, the elucidation of novel biological targets and mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to advance the most promising candidates into clinical development. The continued exploration of the biological potential of substituted oxazoles holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (URL: [Link])

  • Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed. (URL: [Link])

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (URL: [Link])

  • Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC. (URL: [Link])

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. (URL: [Link])

  • Oxazole-Based Molecules in Anti-viral Drug Development. (URL: [Link])

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (URL: [Link])

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (URL: [Link])

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate. (URL: [Link])

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science Publishers. (URL: [Link])

  • Oxazole-Based Molecules: Recent Advances on Biological Activities | Bentham Science. (URL: [Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

  • Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC. (URL: [Link])

  • a brief review on antimicrobial activity of oxazole derivatives - iajps. (URL: [Link])

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (URL: [Link])

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PMC. (URL: [Link])

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (URL: [Link])

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - ResearchGate. (URL: [Link])

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC. (URL: [Link])

  • A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Ant - TSI Journals. (URL: [Link])

  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - PubMed. (URL: [Link])

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC. (URL: [Link])

  • Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - Semantic Scholar. (URL: [Link])

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science. (URL: [Link])

  • 1,3,4-Oxadiazole Derivative: A Potential Anti-inflammatory and Antioxidant Agent in Experimental Autoimmune Encephalomyelitis - PubMed. (URL: [Link])

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Exploratory

Engineering Oxazole Pharmacophores: A Technical Guide to 5-(Chloromethyl)-4-methyloxazole and its Structural Analogs

Executive Summary In modern medicinal chemistry, the strategic replacement of heterocyclic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of heterocyclic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 5-(Chloromethyl)-4-methyloxazole (5-CMO) stands as a premier synthetic intermediate, enabling the integration of the 4-methyloxazole moiety into complex drug architectures. This whitepaper provides an in-depth technical analysis of 5-CMO, exploring its physicochemical properties, its role as a bioisostere, and the self-validating synthetic protocols required for its successful application in drug discovery.

Chemical Properties & Structural Analysis

5-(Chloromethyl)-4-methyloxazole is a highly reactive alkylating agent. It is frequently utilized either as a free base or as a more stable hydrochloride salt . Structurally, it is the direct oxygen analog of 5-(chloromethyl)-4-methylthiazole (the key intermediate for thiamine and clomethiazole).

To understand its utility, we must compare it directly to its thiazole counterpart. The substitution of sulfur for oxygen fundamentally alters the electron density of the ring, impacting both the reactivity of the chloromethyl group and the binding affinity of the final API.

Quantitative Data: Physicochemical Comparison
Property5-(Chloromethyl)-4-methyloxazole5-(Chloromethyl)-4-methylthiazole
CAS Number 45515-22-8105827-91-6
Molecular Formula C5H6ClNOC5H6ClNS
Molecular Weight 131.56 g/mol 147.62 g/mol
Heteroatom Oxygen (Electronegativity ~3.44)Sulfur (Electronegativity ~2.58)
Ring Aromaticity Lower (More localized diene character)Higher (More delocalized, benzene-like)
Hydrogen Bonding Stronger H-bond acceptorWeaker H-bond acceptor
Primary Utility Lck kinase inhibitors, anti-arthritics Thiamine analogs, Clomethiazole

Mechanistic Role in Drug Development (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why the oxazole ring is chosen over other heterocycles. The decision is rooted in bioisosterism and target-specific spatial requirements.

Bioisosteric Replacement and Lipophilicity

Replacing a thiazole ring with an oxazole ring is a classic bioisosteric strategy. Because oxygen is more electronegative and a harder Lewis base than sulfur, the oxazole nitrogen becomes a highly localized hydrogen-bond acceptor. Furthermore, oxazoles generally exhibit lower lipophilicity (LogP) than their thiazole counterparts. This reduction in lipophilicity enhances the aqueous solubility of the final API and can mitigate off-target cytochrome P450 (CYP) inhibition, a common liability of thiazole-containing drugs.

Application in Kinase Inhibition

In the development of cyclic protein tyrosine kinase inhibitors (such as Lck inhibitors for autoimmune diseases), the 4-methyloxazole moiety acts as a critical pharmacophore . It precisely fits into the hydrophobic ATP-binding pocket of the kinase. The oxazole nitrogen forms a critical hydrogen bond with the kinase hinge region, effectively blocking ATP binding and halting the downstream T-cell receptor (TCR) signaling cascade.

SignalingPathway Drug Oxazole-based API (Lck Inhibitor) Target Lck Tyrosine Kinase (T-cell specific) Drug->Target Competitive Inhibition TCR T-Cell Receptor (TCR) Signaling Complex Target->TCR Phosphorylation Blocked Activation T-Cell Activation & Proliferation TCR->Activation Signal Attenuated Disease Autoimmune Response (e.g., Arthritis) Activation->Disease Disease Halted

Figure 1: Pharmacological signaling pathway showing Lck kinase inhibition by oxazole drugs.

Application in 5-HT3 Receptor Antagonists

In neuropharmacology, 5-CMO is utilized to synthesize tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives, which act as potent 5-HT3 receptor antagonists . The oxazole ring provides the exact steric bulk required to antagonize the receptor without triggering agonistic conformational changes.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a validation checkpoint to confirm causality and prevent downstream failures.

Protocol 1: Synthesis of 5-(Chloromethyl)-4-methyloxazole

Objective: Convert 4-methyl-5-oxazolemethanol to the corresponding alkyl chloride. Causality & Rationale: Thionyl chloride (SOCl₂) is chosen over phosphorus-based reagents (like PBr₃ or PCl₃) to minimize difficult-to-remove phosphine oxide byproducts. Dichloromethane (DCM) serves as an aprotic, non-nucleophilic solvent, preventing the solvolysis of the highly reactive chloromethyl intermediate.

  • Initiation: Dissolve 1.0 eq of 4-methyl-5-oxazolemethanol in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0°C.

    • Validation Check: Solvent moisture must be <50 ppm (via Karl Fischer titration) to prevent premature SOCl₂ hydrolysis.

  • Reagent Addition: Add 1.2 eq of SOCl₂ dropwise over 30 minutes.

    • Causality: Controlled addition manages the exothermic release of HCl and SO₂ gases, preventing thermal degradation of the sensitive oxazole ring.

  • Reaction Monitoring: Warm the mixture to 25°C and stir for 2 hours.

    • Validation Check: Monitor via TLC (EtOAc/Hexane 1:3). The reaction is complete only when the lower-Rf alcohol spot is entirely consumed. This strict checkpoint prevents the formation of mixed ether byproducts during the aqueous workup.

  • Quenching & Isolation: Carefully quench with saturated aqueous NaHCO₃ at 0°C until the aqueous layer reaches pH 7-8. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: The absence of a broad O-H stretch (~3300 cm⁻¹) in the crude FTIR spectrum validates successful chlorination.

SynthesisWorkflow Start Ethyl 2-chloroacetoacetate + Formamide Step1 Cyclization (Heat / 140°C) Start->Step1 Inter1 Ethyl 4-methyloxazole- 5-carboxylate Step1->Inter1 Step2 Reduction (LiAlH4 / THF / 0°C) Inter1->Step2 Inter2 4-Methyl-5- oxazolemethanol Step2->Inter2 Step3 Chlorination (SOCl2 / DCM / 0-25°C) Inter2->Step3 Product 5-(Chloromethyl)- 4-methyloxazole Step3->Product

Figure 2: Step-by-step synthesis workflow of 5-(Chloromethyl)-4-methyloxazole.

Protocol 2: Nucleophilic Substitution (Alkylation) using 5-CMO

Objective: Attach the 4-methyloxazole moiety to a secondary amine core (e.g., in the synthesis of 5-HT3 receptor antagonists). Causality & Rationale: 5-CMO is highly susceptible to Sₙ2 displacement. Using a mild, insoluble base like K₂CO₃ in a polar aprotic solvent (DMF) enhances the nucleophilicity of the amine while neutralizing the generated HCl, preventing protonation of the nucleophile without triggering E2 elimination.

  • Preparation: Suspend 1.0 eq of the amine API precursor and 2.0 eq of anhydrous K₂CO₃ in dry DMF.

    • Causality: K₂CO₃ is largely insoluble in DMF, providing a heterogeneous basic environment that minimizes base-catalyzed side reactions.

  • Alkylation: Add 1.1 eq of 5-(Chloromethyl)-4-methyloxazole hydrochloride dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 60°C for 4 hours.

    • Validation Check: LC-MS analysis must show the disappearance of the m/z peak corresponding to the starting amine and the emergence of the target product mass [M+H]⁺.

  • Purification: Pour the mixture into ice water to precipitate the product. Filter and recrystallize from ethanol.

    • Validation Check: HPLC purity must exceed 98% before advancing the compound to biological assays.

References

  • Google Patents. "US4774253A - Oxazole and isoxazole derivatives having anti-arthritic activity". Source: United States Patent and Trademark Office.
  • Google Patents. "CN1348370A - Cyclic protein tyrosine kinase inhibitors". Source: China National Intellectual Property Administration.
  • Google Patents. "US5360800A - Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives". Source: United States Patent and Trademark Office.

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Bioactive Molecules via 5-(Chloromethyl)-4-methyloxazole Alkylation

Introduction & Rationale In modern medicinal chemistry, the strategic incorporation of heterocyclic pharmacophores is essential for optimizing drug-like properties. 5-(Chloromethyl)-4-methyloxazole ()[1], frequently hand...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern medicinal chemistry, the strategic incorporation of heterocyclic pharmacophores is essential for optimizing drug-like properties. 5-(Chloromethyl)-4-methyloxazole ()[1], frequently handled as its highly stable hydrochloride salt (), serves as a premier electrophilic building block.

Appending the 4-methyloxazol-5-ylmethyl moiety to a molecular scaffold introduces critical hydrogen-bond acceptors (via the oxazole nitrogen and oxygen) while simultaneously enhancing metabolic stability and lipophilicity. Historically, this specific alkylating agent has been the linchpin in the synthesis of diverse, high-value therapeutics. Notable examples include anti-arthritic agents such as Romazarit analogs ()[2], potent 5-HT3 receptor antagonists for neurological applications ()[3], and nonpeptidic Prolyl Oligopeptidase ligands for Parkinson's disease models ()[4].

Mechanistic Insights and Reaction Causality

The chloromethyl group at the 5-position of the oxazole ring is highly activated toward bimolecular nucleophilic substitution (S_N2). The adjacent electron-withdrawing heteroaromatic system lowers the activation energy for the transition state. However, this high reactivity dictates that reaction conditions must be strictly controlled to prevent premature hydrolysis or base-catalyzed degradation of the oxazole ring.

  • Base Selection (Causality): The choice of base must be precisely matched to the pKa of the nucleophile. For phenols and acidic heterocycles (e.g., imidazoles), weak bases like Potassium Carbonate (K₂CO₃) are sufficient. They form the active nucleophile without generating a highly basic environment that could degrade the oxazole. Conversely, for aliphatic amines or sterically hindered alcohols, stronger bases such as Sodium Hydride (NaH) are required to force the generation of the highly nucleophilic alkoxide or amide anion.

  • Solvent Effects (Causality): Polar aprotic solvents—predominantly N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)—are mandatory. These solvents strongly solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the S_N2 displacement of the chloride ion and minimizing competing side reactions.

Quantitative Data: Condition Optimization

The following table summarizes field-optimized reaction parameters for different nucleophile classes reacting with 5-(Chloromethyl)-4-methyloxazole.

Substrate ClassExample NucleophileBaseSolventTemp (°C)Time (h)Avg. Yield (%)
Phenol (O-Alkylation) 4-ChlorophenolK₂CO₃ (2.0 eq)DMF60 - 804 - 682 - 88
Amine (N-Alkylation) 2-CyanopyrrolidineEt₃N (2.5 eq)MeCN25 - 508 - 1275 - 80
Imidazole (N-Alkylation) 5-Methyl-1H-imidazoleNaH (1.2 eq)THF/DMF0 - 252 - 470 - 85
Thiol (S-Alkylation) ThiophenolK₂CO₃ (1.5 eq)Acetone25 - 402 - 390 - 95

Experimental Protocols (Self-Validating Systems)

Protocol A: O-Alkylation for Oxazolyl-methoxy Derivatives

Target Application: Synthesis of anti-arthritic precursors (e.g., Romazarit intermediates).

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the phenolic substrate (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol). Stir the suspension at room temperature for 30 minutes. Validation Check: A slight color shift typically indicates successful phenoxide formation.

  • Alkylation: Add 5-(Chloromethyl)-4-methyloxazole hydrochloride (1.1 mmol) portion-wise. Critical Stoichiometric Note: The hydrochloride salt will instantly consume 1.0 equivalent of the base to form the free base in situ; ensure the full 2.0 equivalents of K₂CO₃ are present to maintain an alkaline environment.

  • Propagation: Elevate the temperature to 70°C. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The S_N2 displacement typically reaches completion within 4-6 hours.

  • Quenching & Workup: Cool the mixture to room temperature and quench with ice-cold distilled water (20 mL). This serves a dual purpose: it precipitates the highly lipophilic product and dissolves all inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (e.g., from cyclohexane).

Protocol B: N-Alkylation of Imidazoles

Target Application: Synthesis of 5-HT3 antagonist precursors (e.g., pyrido[4,3-b]indol-1-one derivatives).

  • Preparation: Dissolve the imidazole derivative (1.0 mmol) in anhydrous THF (4.0 mL) and DMF (1.0 mL) under argon. Cool the flask to 0°C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol). Validation Check: Stir at 0°C for approximately 20 minutes until hydrogen gas evolution completely ceases, confirming total deprotonation.

  • Alkylation: Dissolve 5-(Chloromethyl)-4-methyloxazole (free base, 1.05 mmol) in THF (1.0 mL) and add dropwise to the reaction mixture to prevent thermal spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted NaH without degrading the oxazole. Extract with Dichloromethane (3 x 15 mL). Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH, 95:5).

Visualization: Synthetic Workflow and Biological Targeting

G Start 5-(Chloromethyl)- 4-methyloxazole Nuc1 Phenols / Alcohols (O-Alkylation) Start->Nuc1 S_N2 Attack Nuc2 Amines / Imidazoles (N-Alkylation) Start->Nuc2 S_N2 Attack Base1 K2CO3 / DMF 60-80°C Nuc1->Base1 Base2 NaH or TEA / THF 0-25°C Nuc2->Base2 Prod1 Oxazolyl-methoxy Derivatives Base1->Prod1 Prod2 Oxazolyl-methylamines Derivatives Base2->Prod2 Bio1 PPAR Agonism & Anti-arthritic Activity Prod1->Bio1 Target Binding Bio2 5-HT3 Receptor Antagonism Prod2->Bio2 Target Binding

Workflow demonstrating S_N2 alkylation of 5-(Chloromethyl)-4-methyloxazole and bioactivities.

References

  • Title: US4774253A - Oxazole and isoxazole derivatives having anti-arthritic activity Source: Google Patents URL
  • Title: US5360800A - Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives Source: Google Patents URL
  • Title: Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: 5-(Chloromethyl)-4-methyloxazole as a Versatile Electrophilic Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Pharmacophore Rationale In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the strategic incorporation of heterocyclic motifs is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 5-(Chloromethyl)-4-methyloxazole (CAS: 45515-22-8), frequently supplied as its more stable hydrochloride salt (CAS: 1279842-02-2), has emerged as a highly versatile electrophilic building block.

The 4-methyloxazole ring acts as an excellent bioisostere for amides and esters. Unlike esters, which are susceptible to rapid hydrolysis by plasma esterases, the oxazole ring offers exceptional metabolic stability while retaining the ability to act as a hydrogen-bond acceptor via its nitrogen atom. Furthermore, appending this rigid heterocyclic system reduces the entropic penalty upon target binding and provides a tunable lipophilic tail that enhances cellular permeability.

Rationale Oxazole 4-Methyloxazole Motif • Bioisosteric Replacement • H-Bond Acceptor (N) • High Metabolic Stability Binding Target Protein Binding Pocket (Direct H-Bonding Interactions) Oxazole->Binding H-Bonding Lipophilicity Enhanced Cell Permeability (Optimized LogP) Oxazole->Lipophilicity Methyl/Aryl Substitution Rigidity Conformational Restriction (Reduced Entropic Penalty) Oxazole->Rigidity Heterocyclic Scaffold

Caption: Pharmacophore rationale for incorporating the 4-methyloxazole motif into drug candidates.

Key Applications in Drug Discovery

The primary synthetic utility of 5-(chloromethyl)-4-methyloxazole lies in its highly reactive benzylic-like chloromethyl group, which undergoes rapid


 displacement with various nucleophiles (N, O, and S). This direct alkylation approach is often preferred over Mitsunobu coupling with the corresponding alcohol, as it avoids the generation of stoichiometric phosphine oxide waste and bypasses steric hindrances that often plague Mitsunobu reactions.

This building block has been instrumental in the synthesis of several key therapeutic classes:

  • 5-HT3 Receptor Antagonists: N-alkylation of tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives with 5-(chloromethyl)-4-methyloxazole yields potent and selective 5-HT3 antagonists, which are critical in treating chemotherapy-induced nausea, anxiety, and gastrointestinal disorders [1].

  • PPAR Agonists: O-alkylation of substituted phenols generates 4-alkoxyoxazole derivatives. These compounds act as potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists, serving as foundational therapies for metabolic diseases such as type 2 diabetes and dyslipidemia [2].

  • Anti-Arthritic Agents: The oxazole motif has been successfully integrated into complex isoxazole/oxazole hybrid structures to develop agents with profound anti-inflammatory and anti-arthritic activities [3].

G A 5-(Chloromethyl)- 4-methyloxazole B N-Alkylation (Indoles, Amines) A->B NaH, THF/DMF C O-Alkylation (Phenols, Alcohols) A->C Cs2CO3, DMF D S-Alkylation (Thiols) A->D DIPEA, DCM E 5-HT3 Antagonists (CNS/GI Disorders) B->E F PPAR Agonists (Metabolic Diseases) C->F G Anti-arthritic Agents (Inflammation) C->G D->G

Caption: Workflow depicting the divergent synthetic utility of 5-(chloromethyl)-4-methyloxazole.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following procedures include explicit causality for reagent selection and built-in analytical checkpoints to ensure experimental success.

Protocol A: O-Alkylation of Phenols (Synthesis of PPAR Agonist Intermediates)

Mechanistic Causality: We utilize Cesium Carbonate (


) in N,N-Dimethylformamide (DMF). The large, highly polarizable cesium cation weakly coordinates with the phenoxide anion (the "cesium effect"), maximizing the oxygen's nucleophilicity. This significantly accelerates the reaction and suppresses unwanted C-alkylation side reactions.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv) and anhydrous

    
     (2.5 equiv).
    
    • Expert Note: 2.5 equivalents of base are required: 1.0 equiv to deprotonate the phenol, 1.0 equiv to neutralize the HCl salt of the oxazole reagent, and a 0.5 equiv excess to drive the reaction to completion.

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the phenol) under an inert argon atmosphere. Stir at room temperature for 15 minutes to pre-form the phenoxide anion.

  • Electrophile Addition: Add 5-(chloromethyl)-4-methyloxazole hydrochloride (1.1 equiv) in a single portion.

  • Reaction: Heat the reaction mixture to 80 °C.

  • Self-Validation Checkpoint (In-Process): After 4 hours, sample the reaction for TLC (Hexanes/EtOAc, UV 254 nm). The alkylated ether product will typically elute significantly higher (

    
    ) than the starting phenol (
    
    
    
    ).
  • Workup: Cool to room temperature, quench with distilled water (3× volume of DMF), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over

    
    , and concentrate in vacuo.
    
  • Self-Validation Checkpoint (NMR): In the

    
     NMR (
    
    
    
    ) of the crude product, verify the disappearance of the electrophile's chloromethyl singlet at ~4.5 ppm and the emergence of the new ether methylene (
    
    
    ) singlet at ~5.0–5.1 ppm.
Protocol B: N-Alkylation of Indoles (Synthesis of 5-HT3 Antagonist Intermediates)

Mechanistic Causality: Indole NH groups are weakly acidic (


) and relatively non-nucleophilic. A strong, non-nucleophilic base like Sodium Hydride (NaH) is mandatory to fully deprotonate the indole to the highly reactive indolide anion. A mixed solvent system of THF/DMF (4:1) is chosen to balance the solubility of the indolide anion (provided by DMF) with the ease of post-reaction concentration (provided by the volatile THF).

Step-by-Step Procedure:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.5 equiv) in anhydrous THF/DMF (4:1, 0.15 M) under argon and cool to 0 °C in an ice bath.

  • Substrate Addition: Add the indole derivative (1.0 equiv) dropwise as a solution in THF. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Electrophile Addition: Slowly add 5-(chloromethyl)-4-methyloxazole hydrochloride (1.2 equiv) portion-wise to control the exothermic neutralization of the HCl salt.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 3 hours.

  • Workup: Carefully quench the excess NaH with a slow dropwise addition of saturated aqueous

    
     at 0 °C. Extract the aqueous layer with Dichloromethane (DCM).
    
  • Self-Validation Checkpoint (LC-MS): Analyze the crude organic phase via LC-MS. The desired N-alkylated product will exhibit a mass shift of +95 Da relative to the starting indole, with no residual starting material peak.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical optimization data for the alkylation of various nucleophiles using 5-(chloromethyl)-4-methyloxazole hydrochloride. These parameters serve as a baseline for scaling up medicinal chemistry routes.

Substrate TypeBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
Phenol (O-alkylation)

Acetone601265 - 75Mild conditions; suitable for highly sensitive functional groups, but slower kinetics.
Phenol (O-alkylation)

DMF80485 - 95"Cesium effect" enhances oxygen nucleophilicity; prevents C-alkylation.
Indole (N-alkylation) NaHTHF/DMF0 to 25380 - 90Complete deprotonation required for weakly acidic NH to form indolide anion.
Thiol (S-alkylation) DIPEADCM25290 - 98High innate nucleophilicity of sulfur requires only a mild organic base at room temp.

References

The mechanistic principles and applications detailed in this guide are grounded in the following verified patent literature and chemical databases:

  • Title: US Patent 5,360,800 - Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives (5-HT3 Receptor Antagonists)
  • Title: EP Patent 1,572,203 - Substituted 4-alkoxyoxazol derivatives as PPAR agonists Source: Google P
  • Title: US Patent 4,774,253 - Oxazole and isoxazole derivatives having anti-arthritic activity Source: Google P
Method

Application Note: Nucleophilic Substitution Reactions of 5-(Chloromethyl)-4-methyloxazole in Drug Discovery and Chemical Synthesis

Executive Summary 5-(Chloromethyl)-4-methyloxazole (Free Base CAS: 45515-22-8[1]; Hydrochloride Salt CAS: 1279842-02-2[2]) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and agro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Chloromethyl)-4-methyloxazole (Free Base CAS: 45515-22-8[1]; Hydrochloride Salt CAS: 1279842-02-2[2]) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and agrochemical development. The 4-methyloxazole pharmacophore is frequently incorporated into drug candidates to improve metabolic stability, modulate physicochemical properties, and act as a bioisostere for amides and esters.

This application note provides an authoritative, field-tested guide to performing bimolecular nucleophilic substitution (


) reactions on the chloromethyl moiety. By detailing the mechanistic rationale behind reagent selection and providing self-validating experimental protocols, this guide enables researchers to efficiently synthesize N-, S-, and O-alkylated oxazole derivatives while minimizing common side reactions such as hydrolysis or bis-alkylation.

Mechanistic Rationale & Chemical Properties

The "Why": Reactivity of the Chloromethyl Group

The reactivity of 5-(chloromethyl)-4-methyloxazole is fundamentally driven by its electronic structure. While the oxazole ring is generally electron-withdrawing, the transition state of an


 displacement at the adjacent C5-chloromethyl group is highly stabilized by the 

-system of the heterocycle. This provides a kinetic acceleration analogous to allylic or benzylic halides, making the chloride highly susceptible to displacement by various nucleophiles[3].

However, this heightened reactivity also makes the substrate prone to competitive hydrolysis if adventitious water is present in the presence of strong bases. Therefore, anhydrous conditions and careful base selection are critical.

Free Base vs. Hydrochloride Salt

Commercially, this building block is often supplied as a hydrochloride salt to enhance shelf-life and prevent auto-alkylation[2].

  • Causality in Stoichiometry: When utilizing the HCl salt, an additional 1.0 equivalent of a non-nucleophilic base (e.g.,

    
     or DIPEA) must be added to the reaction mixture to liberate the free base in situ before the primary nucleophilic attack can occur. Failure to account for this will result in incomplete conversion, as the nucleophile itself may be protonated and rendered inactive.
    

Quantitative Data & Reagent Selection

To achieve optimal yields, the choice of base and solvent must be tailored to the


 and nucleophilicity of the reacting species. Table 1 summarizes the empirically validated conditions for different nucleophile classes.

Table 1: Optimal Reaction Parameters for


 Displacement 
Nucleophile ClassTarget ProductPreferred BaseSolventTemp (°C)AdditivesTypical YieldMechanistic Rationale
Primary Amines Secondary Amine

(2.5 eq)
MeCN25–60KI (0.1 eq)70–85%Heterogeneous base prevents over-alkylation. KI acts as a Finkelstein catalyst.
Secondary Amines Tertiary Amine

(2.5 eq)
MeCN / DMF60–80KI (0.1 eq)75–90%Higher temperatures required due to steric hindrance.
Thiols (R-SH) ThioetherDIPEA (2.0 eq)DCM / THF0–25None85–95%Thiols are highly nucleophilic; mild organic bases prevent disulfide formation.
Phenols (Ar-OH) Aryl Ether

(1.5 eq)
DMF60–90None65–80%Cesium effect enhances the nucleophilicity of the phenoxide ion[4].
Alcohols (R-OH) Alkyl EtherNaH (1.2 eq)THF0–60None50–70%Strong base required to irreversibly deprotonate aliphatic alcohols (

).

Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the central 5-(chloromethyl)-4-methyloxazole scaffold.

Workflow cluster_nucleophiles Nucleophile Classes Electrophile 5-(Chloromethyl)-4-methyloxazole (CAS: 45515-22-8) Amine Amines (1° / 2°) N-Alkylation Electrophile->Amine K2CO3, MeCN KI (cat.) Thiol Thiols S-Alkylation Electrophile->Thiol DIPEA, DCM 0 °C to RT Phenol Phenols / Alcohols O-Alkylation Electrophile->Phenol NaH, THF/DMF 0 °C to 60 °C N_Prod N-Linked Oxazole (Pharmaceutical Intermediates) Amine->N_Prod S_Prod S-Linked Oxazole (Thioether Ligands) Thiol->S_Prod O_Prod O-Linked Oxazole (Ether Scaffolds) Phenol->O_Prod

Nucleophilic substitution pathways of 5-(Chloromethyl)-4-methyloxazole with varying nucleophiles.

Step-by-Step Experimental Protocols

Protocol A: N-Alkylation with Amines (Finkelstein-Assisted)

This protocol utilizes in situ iodide exchange to accelerate the reaction and minimize thermal degradation[3].

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (1.0 mmol) and anhydrous Acetonitrile (MeCN, 10 mL).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 2.5 mmol). Note: If using 5-(chloromethyl)-4-methyloxazole hydrochloride, increase 
    
    
    
    to 3.5 mmol.
  • Catalyst Addition: Add Potassium Iodide (KI, 0.1 mmol). The iodide ion acts as a highly polarizable nucleophile, converting the alkyl chloride to a highly reactive alkyl iodide intermediate, lowering the activation energy for the amine attack.

  • Electrophile Addition: Add 5-(chloromethyl)-4-methyloxazole (1.1 mmol) dropwise (if free base) or in portions (if HCl salt).

  • Reaction: Stir the suspension at 60 °C under a nitrogen atmosphere for 4–8 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of DCM/MeOH) to afford the N-alkylated product.

Protocol B: O-Alkylation with Phenols/Alcohols

Alcohols and phenols require pre-formation of the highly nucleophilic alkoxide/phenoxide to outcompete side reactions[4].

  • Activation: In a flame-dried flask under argon, dissolve the phenol/alcohol (1.0 mmol) in anhydrous THF or DMF (8 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in small portions. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Re-cool the flask to 0 °C. Dissolve 5-(chloromethyl)-4-methyloxazole (1.1 mmol) in anhydrous THF (2 mL) and add it dropwise to the phenoxide/alkoxide solution.

  • Reaction: Gradually warm the reaction to room temperature (for phenols) or heat to 60 °C (for aliphatic alcohols) and stir for 12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate.
  • Purification: Purify via silica gel chromatography to yield the ether product.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity and reproducibility, researchers must implement self-validating analytical checks throughout the workflow.

Analytical Validation via NMR

Do not rely solely on LC-MS, as ionization efficiencies between the starting material and product can vary drastically.


 NMR provides a direct, quantitative measure of conversion:
  • Starting Material: The isolated

    
     protons of 5-(chloromethyl)-4-methyloxazole appear as a distinct, sharp singlet at approximately 
    
    
    
    4.50 – 4.70 ppm
    (in
    
    
    )[3].
  • Product Shift: Upon successful substitution, the electron-withdrawing chlorine is replaced. For N-alkylation (amines), this singlet shifts significantly upfield to

    
     3.60 – 3.80 ppm . For O-alkylation (ethers), it typically shifts to 
    
    
    
    4.20 – 4.40 ppm
    .
  • Self-Validation: The disappearance of the ~4.6 ppm singlet in the crude NMR spectrum definitively confirms the complete consumption of the electrophile.

Common Pitfalls & Causality
  • Bis-alkylation of Primary Amines: If a primary amine is used and bis-alkylation (tertiary amine formation) is observed, the causality lies in the increased nucleophilicity of the secondary amine product. Solution: Use a large excess of the primary amine (3–5 equivalents) or slowly syringe-pump the oxazole electrophile into the amine solution to keep the electrophile concentration artificially low.

  • Hydrolysis to 5-(Hydroxymethyl)-4-methyloxazole: If an LC-MS peak corresponding to [M+H]+ = 114 appears, the chloromethyl group has been hydrolyzed. Solution: Ensure all solvents are strictly anhydrous. When using

    
    , ensure it is oven-dried, as it is highly hygroscopic and will carry water into the reaction.
    

References

  • Molaid. "5-chloromethyl-4-methyloxazole - CAS 45515-22-8". Molaid Chemical Database. URL:[Link]

  • Ibata, T., & Isogami, Y. (1989). "Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles: Nucleophilic Substitution Reaction of 2-(Chloromethyl)oxazoles with Amines." Bulletin of the Chemical Society of Japan, 62(2), 618-620. URL:[Link]

  • Somu, R. V., et al. (2017). "Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides." ACS Omega, 2(1), 180-191. URL:[Link]

Sources

Application

preparation of aminomethyl-oxazole derivatives

An In-Depth Guide to the Synthesis of Aminomethyl-Oxazole Derivatives for Pharmaceutical Research Authored by: A Senior Application Scientist Introduction: The Significance of the Aminomethyl-Oxazole Scaffold The oxazole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Aminomethyl-Oxazole Derivatives for Pharmaceutical Research

Authored by: A Senior Application Scientist

Introduction: The Significance of the Aminomethyl-Oxazole Scaffold

The oxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of amide and ester functionalities. This structural feature often enhances metabolic stability and oral bioavailability. When functionalized with an aminomethyl group (-CH₂NH₂), the resulting scaffold becomes a powerful pharmacophore capable of forming critical hydrogen bonds and salt bridges with biological targets. These derivatives are prevalent in a wide range of therapeutically active agents, demonstrating anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] This guide provides a comprehensive overview of robust synthetic strategies for preparing aminomethyl-oxazole derivatives, offering detailed protocols and expert insights for researchers in drug discovery and development.

Core Synthetic Strategies: A Fork in the Road

The synthesis of aminomethyl-oxazoles can be broadly approached via two distinct and logical pathways. The choice between these routes depends on the availability of starting materials, the desired substitution pattern on the oxazole core, and the chemical tolerance of other functional groups on the target molecule.

  • Strategy A: Pre-Functionalized Building Blocks. This approach involves constructing the oxazole ring from precursors that already contain a protected aminomethyl moiety. It is often the most direct route, ensuring the key functional group is in place from the outset.

  • Strategy B: Post-Synthethic Functionalization. In this strategy, the oxazole core is assembled first, followed by the introduction of the aminomethyl group (or its precursor) onto the heterocyclic ring. This route offers flexibility, allowing for the late-stage modification of a common oxazole intermediate.

G cluster_title cluster_A cluster_B Title General Synthetic Pathways to Aminomethyl-Oxazoles Start Target: Aminomethyl-Oxazole Derivative Strategy_A Strategy A: Pre-Functionalized Building Blocks Start->Strategy_A Strategy_B Strategy B: Post-Synthetic Functionalization Start->Strategy_B A1 Protected Amino Aldehyde + TosMIC (van Leusen) Strategy_A->A1 A2 Protected α-Amino Acid Derivative (Robinson-Gabriel) Strategy_A->A2 A3 Protected Amino Amide + α-Diazoketone Strategy_A->A3 B1 Oxazole Core Synthesis Strategy_B->B1 B2 Introduction of -CH₂X Precursor (e.g., -CN, -CHO, -CONH₂) B1->B2 B3 Functional Group Interconversion (e.g., Reduction) B2->B3 G cluster_workflow Robinson-Gabriel Workflow for Aminomethyl-Oxazoles reagents 1. Activation (CDI) 2. Reduction (DIBAL-H) 3. Acylation (RCOCl) cyclodehydration PPh₃, C₂Cl₆ Et₃N, CH₃CN deprotection Acid (e.g., TFA) Start N-Protected α-Amino Acid (e.g., N-Boc-Glycine) Intermediate1 N-Acylamino Aldehyde Start->Intermediate1 reagents Intermediate2 4-(N-Protected-aminomethyl)-oxazole Intermediate1->Intermediate2 cyclodehydration Product 4-(Aminomethyl)-oxazole Intermediate2->Product deprotection

Caption: Workflow for Robinson-Gabriel synthesis from amino acids.

Experimental Protocol: Synthesis of 2-Phenyl-4-(Boc-aminomethyl)oxazole

  • Step 1: Synthesis of N-Benzoyl-N'-Boc-ethylenediamine. To a solution of N-Boc-ethylenediamine (1.0 equiv) in anhydrous acetonitrile (CH₃CN), add triethylamine (Et₃N, 3.0 equiv). Cool the mixture to 0 °C. Add benzoyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup, extract with ethyl acetate, and purify by column chromatography to yield the α-acylamino amide intermediate.

  • Step 2: Cyclodehydration to form the Oxazole. Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous CH₃CN. Add triphenylphosphine (PPh₃, 3.0 equiv) and hexachloroethane (C₂Cl₆, 3.0 equiv). Add Et₃N (6.0 equiv) and stir the mixture at room temperature for 2-4 hours. [3]The reaction progress can be monitored by TLC.

  • Step 3: Workup and Purification. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent. [4]* Step 4: (Optional) Deprotection. The purified N-Boc protected oxazole can be dissolved in dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) to remove the Boc group, yielding the final aminomethyl-oxazole as a TFA salt.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for creating 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC). [5][6]To synthesize a 5-(aminomethyl)oxazole, one would use an N-protected amino-aldehyde, such as N-Boc-glycinal.

Causality: This reaction is driven by the formation of a stable oxazole ring through the elimination of p-toluenesulfinic acid from an oxazoline intermediate. [5][7]It proceeds under basic conditions (e.g., K₂CO₃) and is known for its operational simplicity and tolerance of various functional groups. [8] Experimental Protocol: Synthesis of 5-(Boc-aminomethyl)oxazole

  • Materials: N-Boc-glycinal (1.0 equiv), Tosylmethyl isocyanide (TosMIC, 1.1 equiv), Potassium carbonate (K₂CO₃, 2.0 equiv), Methanol (MeOH).

  • Procedure: To a stirred solution of N-Boc-glycinal in methanol, add TosMIC and K₂CO₃. [8]Heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. [8]Add water and ethyl acetate to the residue. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the target compound. [4]

Purification and Characterization

The successful synthesis of the target compound must be confirmed through rigorous purification and structural analysis.

Purification: Column Chromatography

Column chromatography is the standard method for purifying oxazole derivatives from reaction byproducts and unreacted starting materials. [4] Protocol: General Purification by Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives a retention factor (Rf) of 0.3-0.4 for the desired product. [4]Common eluents are mixtures of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase. Pack the column evenly to avoid air bubbles. [4]3. Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel.

  • Elution: Begin elution with the determined solvent system, collecting fractions. The polarity can be gradually increased (gradient elution) to improve separation. [9]5. Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified aminomethyl-oxazole derivative. [9]

Characterization: Spectroscopic Methods

NMR and Mass Spectrometry are indispensable for confirming the identity and purity of the synthesized compounds. [10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of key structural motifs.

    • Oxazole Protons: Protons directly attached to the oxazole ring typically appear in the aromatic region (δ 7.0-8.5 ppm). [11] * Methylene Protons (-CH₂-): The protons of the aminomethyl group will appear as a singlet or multiplet, typically between δ 3.0-4.5 ppm.

    • Amine Proton (-NH-): The proton of a protected amine (e.g., Boc-NH) will appear as a broad singlet. The free amine (-NH₂) protons may also be a broad singlet and are D₂O exchangeable. [12]* ¹³C NMR Spectroscopy:

    • Oxazole Carbons: The carbons of the oxazole ring typically resonate in the range of δ 120-160 ppm. [11] * Methylene Carbon (-CH₂-): The carbon of the aminomethyl group will appear around δ 40-50 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule. [13] Data Summary Table

Synthesis MethodKey ReagentsPosition of -CH₂NH₂Typical ConditionsAdvantagesReference
Robinson-Gabriel N-Protected α-Amino Acid, PPh₃/C₂Cl₆4-positionMild, Room TempUtilizes amino acid pool, good functional group tolerance[3]
Van Leusen N-Protected Amino Aldehyde, TosMIC, K₂CO₃5-positionBasic, RefluxOperationally simple, commercially available reagents[5][6][8]
Brønsted Acid-Catalyzed Amide, α-Diazoketone, TfOH4-positionMetal-free, Room TempHigh yields, broad substrate scope[14][15]
Ugi Reaction Ammonia surrogate, Isocyanide, Aldehyde, Carboxylic Acid5-positionMulticomponent, Room TempHigh diversity, rapid library synthesis[16]

Conclusion

The is a critical task in modern drug discovery. The synthetic strategies outlined in this guide, particularly the modified Robinson-Gabriel and Van Leusen reactions, provide reliable and versatile pathways to these valuable scaffolds. By carefully selecting the synthetic route based on the desired substitution pattern and leveraging robust purification and characterization techniques, researchers can efficiently generate novel aminomethyl-oxazole libraries for biological screening and the development of next-generation therapeutics.

References

  • Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2012). Tetrahedron Letters, 53(15), 1955-1957. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • Li, J., & Zhang, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Thompson, M. J., & Chen, B. (2009). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 74(18), 7084-7093. [Link]

  • Phillips, A. J., & Uto, Y. (2000). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 2(8), 1165-1168. [Link]

  • Riva, R., et al. (2021). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters, 23(10), 3610-3614. [Link]

  • Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction. (2026). Chemical Communications. [Link]

  • Sha, Q., et al. (2019). One-Pot–Three-Component Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)oxazoles via DEAD-Promoted Oxidative Ugi/Wittig Reaction. The Journal of Organic Chemistry, 84(20), 13141-13149. [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2012). ResearchGate. [Link]

  • Li, J., & Zhang, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Metal and additive-free synthesis of 2,4-disubstituted oxazoles via thiourea-mediated cyclization reaction. (2026). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2025). ResearchGate. [Link]

  • Wikipedia. (n.d.). Passerini reaction. [Link]

  • Bossio, R., et al. (2010). ChemInform Abstract: Studies on Isocyanides and Related Compounds. Synthesis of Oxazole Derivatives via the Passerini Reaction. R Discovery. [Link]

  • Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review. (2025). STM Journals. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (2020). Oriental Journal of Chemistry. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]

Sources

Method

reaction of 5-(Chloromethyl)-4-methyloxazole with amines and thiols

An Application Guide to the Synthesis of Novel Oxazole Derivatives via Nucleophilic Substitution Introduction: The Strategic Importance of the Oxazole Scaffold The oxazole ring system is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Novel Oxazole Derivatives via Nucleophilic Substitution

Introduction: The Strategic Importance of the Oxazole Scaffold

The oxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Oxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Their ability to engage in various non-covalent interactions allows them to bind effectively to a wide range of biological targets like enzymes and receptors.[2]

A key intermediate for accessing diverse oxazole-based compound libraries is 5-(chloromethyl)-4-methyloxazole. The reactivity of its chloromethyl group, which is analogous to a benzylic halide, makes it an excellent electrophile for nucleophilic substitution reactions.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction of 5-(chloromethyl)-4-methyloxazole with two critical classes of nucleophiles: amines and thiols. We will delve into the underlying chemical principles, provide robust experimental protocols, and offer insights into potential challenges and solutions.

Chemical Principles and Reaction Mechanism

The core transformation discussed herein is a classic bimolecular nucleophilic substitution (S_N2) reaction. The reaction's efficiency is governed by the electrophilicity of the carbon atom in the chloromethyl group and the nucleophilicity of the attacking amine or thiol.

  • The Electrophile: In 5-(chloromethyl)-4-methyloxazole, the carbon atom of the -CH₂Cl group is rendered electrophilic by the electron-withdrawing effect of the adjacent chlorine atom. The oxazole ring's electronic nature further influences this reactivity.

  • The Nucleophiles:

    • Amines: Primary and secondary amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. The reaction forms a new carbon-nitrogen (C-N) bond. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[5]

    • Thiols: Thiols (R-SH) are highly potent nucleophiles, often more so than their alcohol counterparts.[6] Their reactivity is significantly enhanced by deprotonation with a mild base to form the corresponding thiolate anion (R-S⁻), which is a much stronger nucleophile.[7] This facilitates the formation of a carbon-sulfur (C-S) bond.

The general mechanism proceeds via a backside attack of the nucleophile on the electrophilic carbon, displacing the chloride leaving group in a single, concerted step.

G cluster_amine Reaction with Amines cluster_thiol Reaction with Thiols amine_reagents 5-(Chloromethyl)-4-methyloxazole + R-NH₂ amine_product 5-((Alkylamino)methyl)-4-methyloxazole + HCl amine_reagents->amine_product Sɴ2 Reaction (Base) thiol_reagents 5-(Chloromethyl)-4-methyloxazole + R-SH thiol_product 5-((Alkylthio)methyl)-4-methyloxazole + HCl thiol_reagents->thiol_product Sɴ2 Reaction (Base) G start Reagent Preparation (Weighing, Solvent Prep) setup Reaction Setup (Flask, Stirrer, Atmosphere) start->setup addition Reagent Addition (Nucleophile, Base, Electrophile) setup->addition reaction Reaction (Heating/Stirring) addition->reaction monitoring Monitor Progress (TLC) reaction->monitoring Periodically monitoring->reaction workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete drying Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporator) workup->drying purification Purification (Column Chromatography) drying->purification analysis Characterization (NMR, MS) purification->analysis end Pure Product analysis->end

Sources

Application

Application Note: Continuous Flow Synthesis of 5-(Chloromethyl)furfural (CMF) from Biomass-Derived Carbohydrates

Introduction & Mechanistic Rationale The transition from fossil-based chemical manufacturing to biorenewable platform chemicals is a critical objective in modern drug development and materials science. While 5-hydroxymet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition from fossil-based chemical manufacturing to biorenewable platform chemicals is a critical objective in modern drug development and materials science. While 5-hydroxymethylfurfural (HMF) has long been studied as a primary hexose dehydration product, its high polarity and inherent instability in concentrated acidic media lead to rapid polycondensation into insoluble, dark polymeric byproducts known as humins[1].

Conversely, 5-(chloromethyl)furfural (CMF) offers a highly stable, hydrophobic alternative. The halogen substitution significantly lowers the molecule's polarity compared to its hydroxy analogue, enabling rapid partitioning into an immiscible organic solvent[2].

The Rationale for Continuous Flow: Performing this synthesis in a standard biphasic batch reactor is inherently limited by poor interfacial surface area and inefficient heat transfer, which prolongs the exposure of the highly reactive HMF intermediate to the aqueous acid, driving humin formation. Transitioning to a biphasic continuous flow micro/meso-reactor solves this physical bottleneck. By co-pumping the aqueous acidic sugar stream and an organic extraction solvent through narrow tubing, the system generates an alternating "slug flow" regime. This fluidic behavior induces internal Taylor vortices within each liquid segment, massively increasing the surface-area-to-volume ratio. Consequently, as soon as CMF is generated in the aqueous phase, it is instantaneously extracted into the protective organic phase within seconds, effectively quenching side-reactions and achieving yields exceeding 80% in under 5 minutes[3].

Pathway Fructose D-Fructose / HFCS (Aqueous Phase) HMF 5-Hydroxymethylfurfural (HMF) (Intermediate) Fructose->HMF Acid-Catalyzed Dehydration (-3 H2O) CMF_Aq 5-(Chloromethyl)furfural (CMF) (Aqueous Phase) HMF->CMF_Aq Chlorination (HCl) (-H2O) Humins Humins / Side Products (Degradation) HMF->Humins Polycondensation (Side Reaction) CMF_Org 5-(Chloromethyl)furfural (CMF) (Organic Phase) CMF_Aq->CMF_Org In-situ Continuous Extraction CMF_Aq->Humins Prolonged Acid Exposure

Reaction pathway for the biphasic synthesis and continuous extraction of CMF from fructose.

Experimental Design & System Configuration

To maximize throughput and eliminate the handling of viscous stock solutions, this protocol utilizes a three-pump continuous flow architecture . High Fructose Corn Syrup (HFCS) is utilized as a highly convenient, liquid sugar feedstock, bypassing the solubility limits of solid D-fructose.

Reagents & Materials
  • Aqueous Feedstock: High Fructose Corn Syrup (HFCS-90) or 1.0 M D-Fructose in deionized water.

  • Acid Catalyst/Reagent: Concentrated Hydrochloric Acid (HCl, 32–37% w/w).

  • Organic Extraction Solvent: 1,2-Dichloroethane (DCE). Green Chemistry Alternative: Anisole or Cyclohexane can be substituted to avoid halogenated solvents while maintaining high extraction efficiency[4].

Hardware Specifications
  • Pumps: Three high-pressure syringe or HPLC pumps capable of handling highly corrosive acids.

  • Tubing/Reactor: Perfluoroalkoxy alkane (PFA) or Polytetrafluoroethylene (PTFE) tubing. Expert Insight: Stainless steel or Hastelloy components must be strictly avoided downstream of the HCl injection point due to rapid corrosion at 80–100 °C.

  • Mixers: PFA T-mixers or cross-mixers.

  • Phase Separator: In-line membrane-based liquid-liquid separator (e.g., Zaiput) or a gravity settling collection vessel.

FlowSetup Pump1 Pump A: Sugar Feedstock Mixer1 T-Mixer 1 (Aqueous) Pump1->Mixer1 Pump2 Pump B: Concentrated HCl Pump2->Mixer1 Pump3 Pump C: Organic Solvent Mixer2 T-Mixer 2 (Biphasic) Pump3->Mixer2 Mixer1->Mixer2 Homogeneous Reactor Heated PFA Coil Reactor (80-100°C, 1-5 min) Mixer2->Reactor Biphasic Slug Flow Cooler Cooling Loop (Quench) Reactor->Cooler Separator In-line Phase Separator Cooler->Separator AqWaste Aqueous Waste Separator->AqWaste Aqueous Phase Product Organic Stream (CMF Product) Separator->Product Organic Phase

Three-pump continuous flow architecture for the biphasic synthesis of CMF.

Step-by-Step Methodology (Self-Validating Protocol)

Phase 1: System Priming & Hydrodynamic Validation
  • Solvent Degassing: Degas all feed solutions (HFCS, HCl, Organic Solvent) via ultrasonication for 10 minutes to prevent outgassing and bubble formation inside the heated reactor.

  • Pump Priming: Prime Pump A with HFCS, Pump B with concentrated HCl, and Pump C with the organic solvent (e.g., DCE).

  • Slug Flow Verification (Self-Validation Step): Before heating, run Pump B (Water substitute for HCl initially) and Pump C at a 1:1 volumetric flow rate. Visually inspect the transparent PFA tubing. You must observe a stable, alternating pattern of aqueous and organic "slugs." If the flow is stratified (parallel layers), increase the total flow rate to increase the capillary number until slug flow is achieved.

Phase 2: Steady-State Operation
  • Thermal Equilibration: Submerge the PFA coil reactor in a heating bath set to 90 °C – 100 °C . Ensure the subsequent cooling loop is submerged in an ice-water bath (0 °C) to instantly quench the reaction upon exit[3].

  • Flow Initiation:

    • Set Pump A (HFCS) and Pump B (HCl) to achieve a 1:1 volumetric ratio.

    • Set Pump C (Organic Solvent) to match the combined aqueous flow rate (Aqueous:Organic ratio of 1:1).

    • Calculation: Adjust total flow rates to achieve a residence time (

      
      ) of 1.0 to 5.0 minutes  inside the heated reactor volume.
      
  • Equilibration: Direct the output to waste for at least 2.5 reactor volumes to ensure steady-state kinetics are reached.

Phase 3: Downstream Processing & Isolation
  • Phase Separation: Route the quenched effluent into an in-line membrane separator. The hydrophobic membrane will selectively pass the organic phase containing the CMF, while the aqueous phase (containing unreacted sugars, HCl, and trace humins) is directed to waste[2].

  • Neutralization (Self-Validation Step): Wash the collected organic phase with an equal volume of saturated aqueous

    
    . Causality: Residual HCl partitioned into the organic phase will slowly degrade CMF over time. CO2 evolution confirms the neutralization of trace acid.
    
  • Drying & Concentration: Dry the neutralized organic layer over anhydrous

    
    , filter, and remove the solvent under reduced pressure (Rotary Evaporation at 40 °C) to yield CMF as a golden-yellow to pale-brown oil.
    
  • Purity Check: Analyze the crude product via GC-MS or

    
    -NMR. CMF typically presents with excellent crude purity (>95%) due to the high selectivity of the continuous extraction process[3].
    

Quantitative Data & Process Optimization

The following table synthesizes field-proven optimization data across various feedstocks and flow parameters, demonstrating the superior yield and efficiency of continuous flow methodologies over traditional batch processing.

Process TypeFeedstockSolventTemp (°C)Residence TimeCMF Yield (%)Ref.
Biphasic Batch D-FructoseDCE10015.0 min65.0[3]
Continuous Flow D-FructoseDCE1001.0 min83.0 [3]
Continuous Flow HFCS (Liquid)DCE1005.0 min78.0
Continuous Flow D-FructoseAnisole (Green)9010.0 min74.0 [4]

Key Takeaway: Continuous flow reduces the required reaction time by an order of magnitude (from 15 minutes to 1 minute) while simultaneously increasing the yield by nearly 20% by suppressing humin formation. Furthermore, green solvents like Anisole provide highly competitive yields without the toxicity of chlorinated solvents[4].

Troubleshooting & Safety Directives

  • Humin Blockages: If the reactor tubing begins to darken or pressure spikes occur, humin deposition is likely occurring. Solution: Immediately halt the sugar feed. Flush the system with a 10% NaOH solution followed by Dimethyl Sulfoxide (DMSO) to dissolve polymeric deposits. Ensure your organic extraction flow rate is sufficiently high to maintain slug flow.

  • HCl Handling: Concentrated HCl at 100 °C generates significant vapor pressure and is highly corrosive. Ensure all fittings are PFA/PTFE and housed within a ventilated fume hood.

  • System Over-pressurization: Always install an in-line pressure relief valve before the heated reactor coil to prevent catastrophic tubing rupture in the event of a humin blockage.

References

  • Kohl, T. M., Bizet, B., Kevan, P., Sellwood, C., Tsanaktsidis, J., & Hornung, C. H. (2017). Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering, 2(4), 541-549. URL:[Link]

  • Brasholz, M., von Känel, K., Hornung, C. H., Sonntag, S., Strauss, C. R., & Tsanaktsidis, J. (2011). Highly efficient dehydration of carbohydrates to 5-(chloromethyl)furfural (CMF), 5-(hydroxymethyl)furfural (HMF) and levulinic acid by biphasic continuous flow processing. Green Chemistry, 13(5), 1114-1117. URL:[Link]

  • De bruyn, M., et al. (2023). Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose. ACS Sustainable Chemistry & Engineering, 11(49), 17400–17411. URL:[Link]

  • Rojahn, P., Nigam, K. D. P., & Schael, F. (2022). Experimental study and kinetic modeling of continuous flow conversion of fructose to 5-(chloromethyl)furfural using micro- and millistructured coiled flow inverter. Chemical Engineering Journal, 450, 138243. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Application of Fluorescent Probes

I. Introduction: The Illuminating World of Fluorescent Probes Fluorescent probes are indispensable molecular tools that allow for the real-time visualization and quantification of biological events with exceptional sensi...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Illuminating World of Fluorescent Probes

Fluorescent probes are indispensable molecular tools that allow for the real-time visualization and quantification of biological events with exceptional sensitivity and spatiotemporal resolution.[1][] By absorbing light at a specific wavelength and emitting it at a longer wavelength, these molecules act as reporters, illuminating everything from the localization of specific ions and proteins to the dynamics of enzymatic activity within living cells.[3][4]

A typical fluorescent probe consists of three key components:

  • Fluorophore: The core light-emitting unit responsible for the probe's photophysical properties.

  • Recognition Moiety (Receptor): A unit that selectively interacts with the specific analyte of interest (e.g., a metal ion, an enzyme, or a reactive oxygen species).

  • Linker: A chemical bridge that connects the fluorophore and the recognition moiety.

The power of a probe lies in the intelligent design that couples the recognition event to a change in the fluorophore's emission, providing a clear "off-on" or ratiometric signal. Genetically-encoded reporters, such as Green Fluorescent Protein (GFP) and its variants, represent a major class of fluorescent probes, but small-molecule synthetic probes offer distinct advantages, including smaller size, greater chemical diversity, and often superior photostability.[1]

II. Core Principles in Fluorescent Probe Design

The mechanism by which a probe signals the presence of its target is the cornerstone of its design. Several sophisticated strategies have been developed to control fluorescence output.[5][6]

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition unit can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding to the target analyte, this electron transfer is disrupted, "turning on" the fluorescence.[7] This is one of the most common and effective "off-on" switching mechanisms.

  • Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group connected by a π-conjugated system.[3] Analyte binding alters the electronic properties of the molecule, causing a shift in the emission wavelength. This is ideal for creating ratiometric probes, where the ratio of fluorescence intensity at two different wavelengths is measured, providing a more robust signal that is independent of probe concentration.

  • Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[8][9] This process is highly distance-dependent. Probes can be designed where analyte binding causes a conformational change that either brings the two fluorophores closer together (increasing FRET) or separates them (decreasing FRET).[10]

  • Aggregation-Induced Emission (AIE): Unlike traditional dyes that suffer from quenching at high concentrations, AIE fluorogens are non-emissive when dissolved but become highly fluorescent upon aggregation.[5][11] This unique property can be harnessed for sensing applications where the analyte induces aggregation of the AIE-active probe.[11]

dot

Key Mechanisms in Fluorescent Probe Design cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) cluster_FRET Fluorescence Resonance Energy Transfer (FRET) PET_Off Analyte Absent Fluorophore Quenched (OFF) (Electron Transfer Occurs) PET_On Analyte Bound Fluorescence Restored (ON) (Electron Transfer Blocked) PET_Off->PET_On Analyte Binding ICT_State1 Analyte Absent Emission at λ1 ICT_State2 Analyte Bound Emission at λ2 (Shifted) ICT_State1->ICT_State2 Analyte Binding (Alters Electronic Distribution) FRET_On Donor & Acceptor Close FRET Occurs (Acceptor Emission) FRET_Off Donor & Acceptor Apart No FRET (Donor Emission) FRET_On->FRET_Off Analyte-Induced Conformational Change Click Chemistry (CuAAC) Workflow for Probe Conjugation F_Alkyne Fluorophore with Alkyne Group Reaction Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) Aqueous Buffer, RT F_Alkyne->Reaction B_Azide Biomolecule with Azide Group B_Azide->Reaction Conjugate Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Reaction->Conjugate Covalent Bond Formation Enzyme-Activated Probe Mechanism Quenched_Probe Probe: Fluorophore-Linker-Substrate (Fluorescence OFF) Enzyme Target Enzyme Quenched_Probe->Enzyme Recognition & Binding Activated_Fluorophore Activated Fluorophore (Fluorescence ON) Enzyme->Activated_Fluorophore Catalytic Cleavage Cleaved_Substrate Cleaved Substrate Enzyme->Cleaved_Substrate

Sources

Application

Application Note: High-Throughput CRISPR-Cas9 Functional Genomic Screening for Target Identification and Validation in Cancer Therapeutics

Executive Summary & Mechanistic Grounding The development of targeted cancer therapies relies heavily on the precise identification of tumor-specific vulnerabilities. Historically, RNA interference (RNAi) was the standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The development of targeted cancer therapies relies heavily on the precise identification of tumor-specific vulnerabilities. Historically, RNA interference (RNAi) was the standard for high-throughput functional genomics; however, RNAi is fundamentally limited by transient, incomplete post-transcriptional knockdown and pervasive off-target effects[1]. The advent of CRISPR-Cas9 has revolutionized target discovery by enabling permanent, highly specific gene knockouts (CRISPRko) via double-strand breaks (DSBs) at a genome-wide scale[2].

By deploying a pooled single-guide RNA (sgRNA) library, researchers can systematically interrogate thousands of genes simultaneously. In oncology drug development, this is typically utilized in two primary formats:

  • Negative Selection Screens: Identify essential genes required for tumor survival, revealing novel vulnerabilities and potential drug targets[3].

  • Positive Selection Screens: Identify genes whose loss confers resistance to a specific targeted therapy or chemotherapy, elucidating resistance mechanisms and guiding combination therapy strategies[4].

System Causality: Designing a Self-Validating Screen

A successful CRISPR screen is not merely a sequence of steps, but a carefully balanced statistical system. As an application scientist, you must ensure that every parameter is optimized so that the final phenotypic readout is causally linked to a single genetic perturbation.

  • Multiplicity of Infection (MOI) < 0.3: Lentiviral transduction must be tightly controlled. According to the Poisson distribution, an MOI of 0.3 ensures that ~95% of transduced cells receive exactly one viral integration[2]. This guarantees that any observed phenotype is the result of a single gene knockout, preventing confounding multi-gene effects.

  • Library Representation (Coverage > 500x): To prevent stochastic dropout—where sgRNAs are lost due to random genetic drift rather than biological selection—a minimum of 500 cells per sgRNA must be maintained throughout all stages of cell culture.

  • Self-Validation Checkpoints: The inclusion of non-targeting control sgRNAs is critical. These controls establish a null distribution during computational analysis, ensuring that the statistical model can accurately differentiate true biological hits from systemic noise[3]. Furthermore, sequencing a baseline (T0) sample validates that the full library complexity was successfully integrated before selection pressure was applied.

Experimental Protocol: Pooled CRISPR-Cas9 Screening Workflow

Step 1: Lentiviral Packaging and Titration
  • Co-transfect HEK293T cells with the pooled sgRNA plasmid library (e.g., GeCKO, Brunello, or TKOv3) and lentiviral packaging plasmids (psPAX2, pMD2.G)[4].

  • Harvest viral supernatant at 48h and 72h, filter (0.45 µm), and aliquot.

  • Causality Check: Perform a functional titration on the target cancer cell line to determine the exact viral volume required to achieve an MOI of 0.3. Do not rely solely on physical viral titers (e.g., p24 ELISA), as functional infectivity varies by cell line.

Step 2: Transduction and Baseline Establishment (T0)
  • Transduce the target cancer cell line (stably expressing Cas9) with the lentiviral library at MOI 0.3. Scale the total cell number to maintain 500x coverage. (Example: For a 70,000 sgRNA library, transduce at least

    
     cells to yield 
    
    
    
    successfully infected cells).
  • Apply puromycin selection 24 hours post-transduction to eliminate uninfected cells.

  • Self-Validation Step: Harvest

    
     cells (500x coverage) as the T0 Baseline Sample . Sequencing this sample proves the library was successfully integrated without bottlenecking during transduction.
    
Step 3: Phenotypic Selection
  • Split the remaining cells into Control (Vehicle) and Treatment (Targeted Therapy/Chemotherapy) arms. For FACS-based screens (e.g., identifying surface marker modulators like CD47), sort cells into top and bottom expression tiers[5].

  • Culture cells for 14–21 days (approximately 10-15 population doublings) to allow for complete protein depletion and phenotypic manifestation.

  • Critical Constraint: Maintain 500x coverage at every cell passage to prevent stochastic drift.

Step 4: Genomic DNA Extraction and NGS
  • Harvest cells from all arms. Extract genomic DNA (gDNA) using a method optimized for high molecular weight DNA to ensure complete recovery of integrated lentiviral cassettes.

  • Perform a two-step PCR to amplify the sgRNA cassette and append Illumina sequencing adaptors and sample barcodes.

  • Sequence on an Illumina platform with a target depth of 300-500 reads per sgRNA.

CRISPR_Workflow Lib sgRNA Library Synthesis Lenti Lentiviral Packaging Lib->Lenti Trans Transduction (MOI < 0.3) Lenti->Trans Select Phenotypic Selection Trans->Select NGS gDNA Extraction & NGS Select->NGS Analysis MAGeCK Analysis NGS->Analysis

Fig 1. Pooled CRISPR-Cas9 functional genomic screening workflow for cancer target discovery.

Computational Analysis: The MAGeCK Pipeline

Raw sequencing data must be translated into statistically significant gene hits. The Model-based Analysis of Genome-wide CRISPR/Cas9 Knockout (MAGeCK) algorithm is the gold standard for this process, specifically designed to handle the overdispersion typical in NGS count data[3].

  • Read Mapping (mageck count): Raw FASTQ files are mapped to the sgRNA library index. The algorithm generates a read count matrix for all samples[6].

  • Normalization: MAGeCK uses a median ratio method to normalize read counts across samples, accounting for varying sequencing depths and ensuring comparability between the Control and Treatment arms[3].

  • Mean-Variance Modeling: The algorithm models the variance of sgRNA counts using a negative binomial distribution, effectively addressing off-target noise and biological variance[6].

  • Gene Hit Identification (mageck test): A Robust Rank Aggregation (RRA) algorithm ranks genes based on the consistent enrichment or depletion of their targeting sgRNAs, outputting a False Discovery Rate (FDR) and Log2 Fold Change[3].

MAGeCK_Pipeline Fastq Raw FASTQ Files Count mageck count (Read Mapping & Counting) Fastq->Count Norm Median Ratio Normalization Count->Norm Test mageck test / mle (RRA / MLE Modeling) Norm->Test Hits Gene Hits (Pos/Neg Selection) Test->Hits

Fig 2. MAGeCK computational pipeline for identifying essential genes and therapeutic targets.

Data Presentation & Interpretation

Table 1: Quantitative Comparison of CRISPR Functional Genomic Modalities

ModalityMechanism of ActionTypical Library SizeTarget Application in CancerSignal-to-Noise Ratio
CRISPRko Cas9-mediated DSB (NHEJ repair) causing frameshift knockout.~70,000 - 100,000 sgRNAsIdentifying essential survival genes and synthetic lethal pairs.Very High (Complete loss of function)
CRISPRi dCas9-KRAB represses transcription at the promoter.~50,000 - 80,000 sgRNAsDruggability studies; titrating gene dosage effects.High (Reversible, fewer off-targets)
CRISPRa dCas9-VPR activates transcription at the promoter.~60,000 - 90,000 sgRNAsDiscovering gain-of-function resistance mechanisms.Moderate (Dependent on basal expression)

Table 2: Key MAGeCK Output Metrics for Target Prioritization

MetricDefinitionThreshold for SignificanceCausality / Interpretation
Log2 Fold Change (LFC) The magnitude of sgRNA enrichment or depletion relative to control.|LFC| > 1.0Indicates the biological effect size. Negative LFC implies the gene is essential for survival under treatment.
p-value Probability of observing the enrichment/depletion by chance.< 0.05Validates that the shift in sgRNA distribution is statistically distinct from the non-targeting control null distribution.
FDR (False Discovery Rate) Benjamini-Hochberg adjusted p-value accounting for multiple testing.< 0.10Crucial for genome-wide screens to prevent false positives when testing ~20,000 genes simultaneously.
Good sgRNA Count Number of sgRNAs per gene showing consistent directional movement.≥ 3 (out of 4-6)Ensures the phenotype is driven by the target gene and not an off-target effect of a single rogue guide RNA.

References

  • Liu Lab. "Integrative analysis of pooled CRISPR genetic screens using MAGeCKFlute." github.io.
  • Li, W. et al. "MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens." PMC - NIH.
  • Synthego. "CRISPR Screens: Approaches, Strategies, and Workflow." Synthego.
  • "CRISPR-Cas9 library screening approach for anti-cancer drug discovery." PMC - NIH.
  • "FACS-based genome-wide CRISPR screening platform identifies modulators of CD47." Frontiers.
  • "CRISPR-Cas9 Genome and Double-Knockout Screening to Identify Novel Therapeutic Targets for Chemoresistance in Triple-Negative Breast Cancer." MDPI.

Sources

Method

Application Note: Functionalization of Ligands using 5-(Chloromethyl)-4-methyloxazole in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Scientific Rationale In modern medicinal chemistry, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Scientific Rationale

In modern medicinal chemistry, the strategic functionalization of pharmacophores is essential for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 5-(Chloromethyl)-4-methyloxazole (CAS 45515-22-8) is a highly versatile, bifunctional electrophilic building block widely utilized to graft the 4-methyl-5-oxazolylmethyl moiety onto parent ligands[1].

The introduction of this specific oxazole system serves multiple strategic purposes in drug design:

  • Bioisosterism: The oxazole ring frequently acts as a bioisostere for amides, esters, and other hydrogen-bonding acceptors, improving metabolic stability against amidases and esterases while maintaining critical receptor interactions.

  • Lipophilicity & Permeability: The addition of the methyl-oxazole system finely tunes the

    
     of the parent ligand, enhancing membrane permeability and oral bioavailability.
    
  • Targeted Pharmacophores: This moiety is a critical structural determinant in several high-affinity therapeutic agents. For example, it is heavily utilized in the synthesis of (e.g., tricyclic lactams for anti-emetic and anxiolytic applications)[2] and used in immunomodulation[3].

Mechanistic Insights & Reaction Dynamics

As a Senior Application Scientist, it is critical to emphasize that successful functionalization relies on understanding the causality of the reaction environment. The alkylation proceeds via a classic bimolecular nucleophilic substitution (


) mechanism.
  • Electrophilic Activation: The chloromethyl group is highly reactive. The adjacent oxazole ring—an electron-withdrawing heteroaromatic system—stabilizes the transition state during the displacement of the chloride leaving group. This accelerates the reaction significantly compared to unactivated alkyl chlorides[4].

  • Nucleophile Dependency: The choice of base and solvent is strictly dictated by the

    
     of the nucleophile. For weakly nucleophilic amides or lactams (e.g., pyrido[4,3-b]indol-1-ones), deprotonation requires a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) to generate the highly reactive nitrogen anion[5]. Conversely, for phenols or aliphatic amines, milder bases (
    
    
    
    or DIPEA) in Acetonitrile (MeCN) or THF are required to prevent side reactions such as oxazole ring opening or unwanted dialkylation.

Experimental Protocols (Self-Validating Systems)

The following protocols integrate in-process controls (IPC) to ensure the reaction trajectory is continuously validated, minimizing reagent waste and maximizing yield.

Protocol A: N-Alkylation of Lactams/Heterocycles (e.g., 5-HT3 Antagonist Intermediates)

Objective: Functionalize a secondary amine/lactam using 5-(chloromethyl)-4-methyloxazole[5].

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of the target lactam (e.g., 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one) in anhydrous DMF (10 mL/mmol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: Cooling prevents thermal degradation of the solvent by NaH and controls the exothermic deprotonation sequence.

  • Activation Check (Validation): Stir for 30 minutes at 0 °C until hydrogen gas effervescence ceases. The cessation of bubbling physically validates the complete formation of the nucleophilic anion.

  • Alkylation: Add 1.1 equivalents of 5-(chloromethyl)-4-methyloxazole hydrochloride dropwise. (Note: Because the reagent is often supplied as an HCl salt, ensure an additional 1.1 eq of NaH or a tertiary amine is present to neutralize the acid).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS. The disappearance of the parent lactam mass validates reaction completion.

  • Quenching & Isolation: Quench with saturated aqueous

    
     to neutralize unreacted NaH. Extract with Ethyl Acetate (3 × 20 mL). Wash the organic layer with brine (5 × 20 mL) to remove residual DMF. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: O-Alkylation of Phenolic Ligands (e.g., Kinase Inhibitors)

Objective: Etherification of phenolic compounds[4].

  • Preparation: Dissolve 1.0 eq of the phenolic ligand in anhydrous Acetonitrile (MeCN) (15 mL/mmol).

  • Base & Catalyst Addition: Add 2.0 eq of anhydrous Potassium Carbonate (

    
    ) and 0.1 eq of Potassium Iodide (KI).
    
    • Causality: KI acts as a catalyst via the Finkelstein reaction, converting the chloromethyl oxazole in situ to the more reactive iodomethyl oxazole, significantly lowering the activation energy for the

      
       displacement.
      
  • Alkylation: Add 1.2 eq of 5-(chloromethyl)-4-methyloxazole.

  • Reflux: Heat the mixture to 70 °C for 8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.

Data Presentation: Optimization Matrix

To facilitate rapid protocol adaptation across different molecular scaffolds, the following table summarizes the optimized parameters for various nucleophile classes.

Nucleophile TypeExample LigandReagent (Base)SolventTemp (°C)AdditiveAvg. Yield (%)
Lactam / Imide Pyrido-indoloneNaH (1.2 eq)DMF0 to 25None82 - 88
Phenol Tyrosine derivativeK₂CO₃ (2.0 eq)MeCN70 - 80KI (0.1 eq)75 - 85
Aliphatic Amine Piperidine derivativeDIPEA (2.5 eq)THF / DCM25None90 - 95
Thiol ThiophenolCs₂CO₃ (1.5 eq)DMF25None> 90

Mandatory Visualization

Diagram 1: Alkylation Workflow & Decision Matrix

Workflow Start Target Ligand (Nucleophile) Decision Nucleophile Type? Start->Decision N_alk Amide / Lactam (e.g., Pyrido-indolone) Decision->N_alk N-H O_alk Phenol / Alcohol (e.g., Tyrosine deriv.) Decision->O_alk O-H Amine Aliphatic Amine Decision->Amine NH2 / NH Cond1 NaH, DMF, 0°C to RT Strong Base N_alk->Cond1 Cond2 K2CO3, MeCN, 80°C Weak Base + KI O_alk->Cond2 Cond3 DIPEA, THF, RT Non-nucleophilic Base Amine->Cond3 Product 4-Methyl-5-oxazolylmethyl Functionalized Ligand Cond1->Product Cond2->Product Cond3->Product

Caption: Decision matrix for optimizing the alkylation of diverse nucleophiles using 5-(Chloromethyl)-4-methyloxazole.

Diagram 2: Pharmacological Pathway of the Functionalized Ligand

Pathway Ligand Functionalized Ligand (Oxazole-Derivative) Receptor Target Protein (5-HT3 / Lck Kinase) Ligand->Receptor High Affinity Binding Inhibition Competitive Binding (Blocks ATP / Serotonin) Receptor->Inhibition Conformational Lock Effect Signal Transduction Halt (Anti-emetic / Immunomodulation) Inhibition->Effect Therapeutic Efficacy

Caption: Pharmacological mechanism of action for 4-methyl-5-oxazolylmethyl functionalized ligands.

Trustworthiness & Troubleshooting

  • Hydrolysis Risk: The chloromethyl group is highly susceptible to hydrolysis, forming the corresponding inactive alcohol (5-hydroxymethyl-4-methyloxazole) if adventitious water is present. Always use strictly anhydrous solvents and inert atmospheres (Nitrogen or Argon)[6].

  • Quaternization: When functionalizing ligands containing highly nucleophilic tertiary amines (e.g., unprotected pyridine rings), 5-(chloromethyl)-4-methyloxazole can act as an aggressive alkylating agent to form unwanted quaternary ammonium salts. Steric hindrance or temporary protecting groups should be employed if this competing pathway is observed during LC-MS validation.

References

  • Coates, I. H., et al. "Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives". US Patent 5,360,800A.
  • "Cyclic protein tyrosine kinase inhibitors". CN Patent 1348370A.
  • "Oxazole and isoxazole derivatives having anti-arthritic activity". US Patent 4,774,253A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(Chloromethyl)-4-methyloxazole Alkylations

Welcome to the Advanced Technical Support Center for oxazole-based alkylation workflows. Designed for researchers, application scientists, and drug development professionals, this guide provides mechanistic troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for oxazole-based alkylation workflows. Designed for researchers, application scientists, and drug development professionals, this guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols for working with 5-(chloromethyl)-4-methyloxazole.

Mechanistic Overview & Reaction Pathways

5-(Chloromethyl)-4-methyloxazole is a highly valuable building block in pharmaceutical synthesis. The chloromethyl group is heavily activated by the adjacent heteroaromatic oxazole ring, making it an excellent electrophile for


 reactions. However, this same electronic activation makes the reagent exceptionally fragile. Harsh reaction conditions or improper handling frequently lead to competing side reactions, such as hydrolysis or complex degradation profiles[1].

Pathway A 5-(Chloromethyl)- 4-methyloxazole C Target Alkylated Product A->C Base, Solvent (Optimal) D Hydrolysis (Alcohol) A->D H2O + Base (Side Reaction) B Nucleophile B->C E Over-alkylated Byproduct C->E Excess Electrophile (Side Reaction)

Reaction pathways for 5-(chloromethyl)-4-methyloxazole alkylation.

Troubleshooting FAQs: The Logic of Alkylation

As a Senior Application Scientist, I frequently encounter the same core issues when researchers scale up oxazole alkylations. Below is a causality-driven troubleshooting guide.

Q1: Why am I seeing a massive M+OH peak (hydrolysis) instead of my target alkylated product? Causality: The heteroaromatic stabilization of the transition state makes the benzylic-like chloride an excellent leaving group. If your base (e.g.,


) is hygroscopic and not properly dried, or if your solvent contains trace moisture, the hydroxide ion will outcompete your target nucleophile, converting the starting material into 5-(hydroxymethyl)-4-methyloxazole.
Solution:  Switch to strictly anhydrous solvents (e.g., dry THF or MeCN). Replace hygroscopic inorganic bases with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), or use flame-dried 

.

Q2: I am using the hydrochloride salt of 5-(chloromethyl)-4-methyloxazole. Should I pre-neutralize it before adding it to my reaction? Causality: Absolutely not. The reagent is commercially supplied as a hydrochloride salt (CAS 1279842-02-2) specifically because the free base is highly unstable and prone to rapid self-condensation/polymerization at room temperature. Solution: Add the HCl salt directly to the reaction mixture containing your nucleophile and an excess of base. You must account for the salt in your stoichiometry by adding an extra 1.0 equivalent of base purely for neutralization.

Q3: My N-alkylation is yielding a mixture of mono- and di-alkylated products. How can I improve selectivity? Causality: Once a primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic and sterically accessible enough to react with a second equivalent of the highly reactive oxazole electrophile. Solution: Invert your addition sequence. Dissolve a slight excess of your amine in the solvent and add the 5-(chloromethyl)-4-methyloxazole slowly (via syringe pump or portion-wise) at 0°C. Keeping the electrophile concentration low at all times kinetically favors mono-alkylation.

Q4: My nucleophile is sterically hindered, and the reaction is sluggish. Can I just heat it to 100°C? Causality: No. Heating heteroaryl methyl chlorides to high temperatures (>80°C) typically leads to thermal decomposition, tar formation, and ring-opening pathways rather than driving the


 reaction to completion[1].
Solution:  Employ a Finkelstein catalyst. Adding 0.2 equivalents of Sodium Iodide (NaI) converts the chloride in situ to the much more reactive oxazole-iodide. This dramatically lowers the activation energy, allowing the reaction to reach completion at mild temperatures (40–55°C).

Troubleshooting Start Low Yield in Alkylation? Q1 Is the starting material fully consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Are there multiple new spots? Yes1->Q2 Q3 Is the nucleophile sterically hindered? No1->Q3 Sol1 Check for Hydrolysis (Ensure dry solvents) Q2->Sol1 Major M+OH peak Sol2 Check Over-alkylation (Adjust stoichiometry) Q2->Sol2 Higher mass peaks Sol3 Add NaI/KI catalyst (Finkelstein condition) Q3->Sol3 Sluggish kinetics

Troubleshooting logic tree for optimizing oxazole alkylation yields.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the N-alkylation of a standard secondary amine using 5-(chloromethyl)-4-methyloxazole. Notice how the interplay of base, temperature, and additives dictates the dominant reaction pathway.

SolventBase (Equiv)Temp (°C)AdditiveYield (%)Major Impurity / System Issue
DMF

(3.0)
80None45Hydrolysis (Alcohol formation)
MeCN

(3.0)
25None60Unreacted Starting Material
MeCN

(3.0)
60None75Over-alkylation / Thermal degradation
THF DIPEA (3.0) 55 NaI (0.2 eq) 92 None (Optimal Conditions)

Validated Standard Operating Procedure (SOP)

Protocol: Finkelstein-Assisted N-Alkylation Self-Validating Mechanism: This protocol is designed to provide visual and analytical feedback. The precipitation of DIPEA·HCl serves as a visual confirmation of the initial neutralization of the oxazole salt, while the catalytic NaI ensures the reaction proceeds cleanly at a moderate temperature.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to ensure an anhydrous environment.

  • Reagent Loading: Add your target amine nucleophile (1.0 mmol), anhydrous DIPEA (3.0 mmol, 3.0 equiv), and anhydrous NaI (0.2 mmol, 0.2 equiv) to 10 mL of anhydrous THF. Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add 5-(chloromethyl)-4-methyloxazole hydrochloride (1.1 mmol, 1.1 equiv) portion-wise over 15 minutes.

    • Validation Check: Within 10 minutes, the solution will become cloudy. This is the precipitation of DIPEA·HCl, confirming the successful in situ generation of the free oxazole base without exposing it to degradation.

  • Reaction: Remove the ice bath and attach a reflux condenser. Warm the reaction to 55°C and stir for 4–6 hours.

    • Validation Check: Monitor via LCMS. You should observe the transient formation of the oxazole-iodide intermediate (mass shift), followed by complete conversion to the product mass.

  • Workup: Cool the mixture to room temperature and quench with 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
    
  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).
    

References

  • Title: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Source: Beilstein Journal of Organic Chemistry (2018). URL: [Link]

Sources

Optimization

common side products in 5-(Chloromethyl)-4-methyloxazole reactions

Welcome to the Technical Support Center for 5-(Chloromethyl)-4-methyloxazole (5-CMO) workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-(Chloromethyl)-4-methyloxazole (5-CMO) workflows. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the most pervasive challenges encountered when utilizing 5-CMO.

5-CMO is a highly reactive, versatile electrophile critical in the synthesis of P2X7 antagonists, GPR40 agonists, and pyridoxine analogs . However, its pseudo-benzylic reactivity and the inherent sensitivity of the oxazole ring make it prone to competing side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yielding syntheses.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the hydroxymethyl side product instead of my desired alkylated product? Causality: You are observing 5-(Hydroxymethyl)-4-methyloxazole. The chloromethyl group on the oxazole ring is highly activated (pseudo-benzylic). Trace water in hygroscopic solvents (e.g., DMF, THF) or the use of aqueous/hydroxide bases leads to rapid


 or 

hydrolysis. Expert Solution: Rigorous exclusion of moisture is non-negotiable. Switch to anhydrous solvents and verify water content via Karl Fischer (KF) titration before the reaction. Replace hydroxide bases with mild, non-nucleophilic alternatives such as anhydrous

or

-Diisopropylethylamine (DIPEA) .

Q2: My LC-MS shows a mass corresponding to a dimer (+111 Da from the hydroxymethyl mass). How does this form and how can I prevent it? Causality: This byproduct is bis(4-methyl-5-oxazolylmethyl) ether. It forms via a cascading Williamson ether-type synthesis. Once the hydrolysis product (hydroxymethyl oxazole) forms, it becomes deprotonated by the base in your reaction mixture. This alkoxide then acts as a nucleophile, attacking unreacted 5-CMO . Expert Solution: First, eliminate moisture to prevent the initial hydrolysis. Second, implement a "slow addition" strategy. By adding 5-CMO dropwise to a pre-formed nucleophile solution, you maintain a low steady-state concentration of the electrophile, favoring the desired cross-coupling over dimerization.

Q3: The oxazole ring seems to be degrading during my nucleophilic substitution reaction. What is causing this mass balance loss? Causality: Oxazoles are sensitive to strong nucleophiles (like primary amines or strong alkoxides) at elevated temperatures. Attack at the C2 position of the oxazole ring can trigger ring-opening events (e.g., Cornforth-type rearrangements or complex degradation), destroying the pharmacophore. Expert Solution: Strictly control the reaction temperature (maintain between 0 °C and 20 °C). If strong bases like


 or 

are required to deprotonate your substrate, pre-form the anion at 0 °C and allow the base to fully consume before introducing the 5-CMO.

Part 2: Mechanistic Pathways & Troubleshooting Logic

G CMO 5-(Chloromethyl)-4-methyloxazole (Starting Material) Desired Desired Alkylated Product (High Yield) CMO->Desired SN2 Reaction Hydrolysis 5-(Hydroxymethyl)-4-methyloxazole (Hydrolysis Byproduct) CMO->Hydrolysis Hydrolysis Dimer Bis(4-methyl-5-oxazolylmethyl) ether (Dimerization Byproduct) CMO->Dimer Nu Nucleophile + Base (Anhydrous) Nu->Desired H2O Trace H2O / OH- H2O->Hydrolysis Hydrolysis->Dimer Reacts with 5-CMO

Mechanistic pathways of 5-CMO: Desired substitution vs. hydrolysis and dimerization.

Workflow Start Analyze Reaction Mixture (LC-MS / NMR) CheckHydrolysis Is Hydroxymethyl Byproduct > 5%? Start->CheckHydrolysis FixMoisture Dry Solvents (KF < 100 ppm) Use Non-Nucleophilic Base CheckHydrolysis->FixMoisture Yes CheckDimer Is Ether Dimer Present? CheckHydrolysis->CheckDimer No FixMoisture->CheckDimer FixDimer Implement Slow Addition of 5-CMO Reagent CheckDimer->FixDimer Yes CheckRing Are Ring-Opened Degradants Present? CheckDimer->CheckRing No FixDimer->CheckRing FixRing Lower Temp to 0-5°C Avoid Strong Alkoxides CheckRing->FixRing Yes Optimize Proceed to Isolation (Self-Validating Protocol) CheckRing->Optimize No FixRing->Optimize

Step-by-step logic for identifying and mitigating common 5-CMO reaction impurities.

Part 3: Quantitative Data & Impurity Profiling

Use the following table to rapidly identify side products in your LC-MS traces and apply the corresponding preventative strategies.

Side ProductStructural Identifier / Mass ShiftRoot CausePreventative Strategy
5-(Hydroxymethyl)-4-methyloxazole

114.1; Loss of Cl isotope pattern
Trace moisture in solvent; use of aqueous basesKF titration < 50 ppm; use anhydrous

or DIPEA
Bis(4-methyl-5-oxazolylmethyl) ether

209.1; Dimerization
Hydroxymethyl byproduct acting as a nucleophileSlow dropwise addition of 5-CMO; maintain low electrophile concentration
Ring-Opened Degradants Complex mixture; Loss of oxazole aromaticity signals in

NMR
Nucleophilic attack at C2; Excessive heatMaintain reaction at 0–20 °C; Avoid strong alkoxides or pre-form anions

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the General N/O-Alkylation using 5-CMO Hydrochloride incorporates mandatory In-Process Controls (IPCs). These IPCs create a self-validating system where each step must pass verification before proceeding.

Step 1: System Preparation & Moisture Verification

  • Charge a flame-dried flask with the target nucleophile (1.0 equiv) and anhydrous DMF (10 volumes).

  • IPC 1 (Self-Validation): Extract a 1 mL aliquot and perform a Karl Fischer titration. Do not proceed unless water content is < 50 ppm.

Step 2: Base Addition & Anion Generation

  • Cool the solution to 0 °C using an ice-water bath.

  • Add anhydrous

    
     (2.5 equiv) or 
    
    
    
    (1.1 equiv, 60% dispersion in mineral oil) portion-wise to control hydrogen evolution .
  • IPC 2 (Self-Validation): Stir for 30 minutes at 0 °C. Verify that gas evolution has completely ceased, confirming full deprotonation and preventing unreacted base from attacking the oxazole ring.

Step 3: Electrophile Slow Addition

  • In a separate dry vial, dissolve 5-(Chloromethyl)-4-methyloxazole hydrochloride (1.1 equiv) in anhydrous DMF (3 volumes). Note: The hydrochloride salt is used for bench stability but requires the extra base equivalents added in Step 2.

  • Add the 5-CMO solution dropwise over 45 minutes to the reaction mixture at 0 °C via a syringe pump.

  • IPC 3 (Self-Validation): Monitor internal temperature. Ensure the exotherm does not exceed 5 °C during addition to prevent ring-opening.

Step 4: Reaction Monitoring

  • Allow the reaction to slowly warm to room temperature (20 °C) over 2 hours.

  • IPC 4 (Self-Validation): Pull a sample for LC-MS analysis. The reaction is validated if the hydroxymethyl peak (

    
     114.1) is < 5% Area-Under-Curve (AUC) and the dimer peak (
    
    
    
    209.1) is absent.

Step 5: Quench and Isolation

  • Quench the reaction by slowly adding ice-cold water (20 volumes).

  • Extract with Ethyl Acetate (3 x 10 volumes), wash the combined organic layers with 5% aqueous

    
     (to remove DMF), dry over 
    
    
    
    , and concentrate under reduced pressure.

References

  • Title: US5360800A - Tetrahydro-1H-pyrido[4,3-b]indol-1-one derivatives Source: Google Patents URL
  • Title: WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists Source: Google Patents URL
  • Title: EP3398941A1 - Heterocyclic p2x7 antagonists Source: Google Patents URL
Troubleshooting

improving yield in the synthesis of oxazole derivatives

Title: Oxazole Synthesis Support Center: Troubleshooting & Yield Optimization Introduction Welcome to the Oxazole Synthesis Support Center. Oxazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Oxazole Synthesis Support Center: Troubleshooting & Yield Optimization

Introduction Welcome to the Oxazole Synthesis Support Center. Oxazoles are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science[1]. However, constructing these 1,3-azoles often presents significant synthetic hurdles, including poor cyclodehydration yields, steric hindrance during cyclocondensation, and regioselectivity issues during late-stage functionalization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your oxazole yields.

Module 1: Robinson-Gabriel Cyclodehydration

FAQ 1: Why am I getting tar-like byproducts and low yields (<30%) when using POCl₃ or H₂SO₄? Causality: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate[2]. Strong Brønsted or Lewis acids (like H₂SO₄ or POCl₃) used for the cyclodehydration of α-acylamino ketones often lead to the hydrolysis of the amide bond and subsequent polymerization of the intermediates, especially at elevated temperatures[2]. Solution: Transition to milder, self-validating cyclodehydration systems. The Wipf protocol utilizes triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N) to selectively activate the amide oxygen via a phosphonium intermediate, permitting cyclocondensation under mild conditions without extreme acidity[1].

Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis

Reagent SystemTypical ConditionsExpected YieldMechanistic Causality & Notes
POCl₃ / PCl₅ Reflux, 80–100 °C30–50%Harsh Lewis acidity; prone to substrate degradation and tar formation[2].
Burgess Reagent THF, 70 °C60–80%Mild, neutral conditions; excellent for substrates with sensitive functional groups.
PPh₃ / I₂ / Et₃N CH₂Cl₂, 0 °C to RT75–90%Activates amide oxygen via a reactive phosphonium species; prevents polymerization[1].

Optimized Protocol: Wipf Cyclodehydration Self-Validating Step: The disappearance of the deep iodine color during addition indicates the successful formation of the active PPh₃-I₂ complex.

  • Preparation: Dissolve the crude α-acylamino ketone (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere. Add triethylamine (3.0–4.0 eq) and triphenylphosphine (1.5–2.0 eq)[2].

  • Activation: Cool the mixture to 0 °C. Add a solution of iodine (1.5–2.0 eq) in CH₂Cl₂ dropwise[2].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–6 hours. Monitor complete consumption of the starting material via TLC[2].

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine, extract with ethyl acetate, and purify via silica gel chromatography to yield the oxazole[2].

RG_Troubleshooting A α-Acylamino Ketone Starting Material B Harsh Acids (POCl3, H2SO4) A->B Traditional Route C Mild Reagents (PPh3/I2/Et3N) A->C Wipf Protocol D Degradation / Tar Yield < 30% B->D High Temp E Clean Cyclodehydration Yield > 75% C->E Room Temp D->C Troubleshoot

Troubleshooting workflow for Robinson-Gabriel cyclodehydration.

Module 2: Van Leusen Synthesis Optimization

FAQ 2: My Van Leusen reaction with TosMIC and sterically hindered aldehydes is stalling. How can I improve the yield? Causality: The Van Leusen synthesis relies on the nucleophilic attack of the tosylmethyl isocyanide (TosMIC) anion on an aldehyde. Traditional conditions (MeOH, K₂CO₃, reflux) often fail with sterically hindered or electron-rich aromatic aldehydes due to a high activation energy barrier and competing side reactions[3]. Solution: Utilizing ionic liquids, such as [bmim]Br, at room temperature stabilizes the transition state and increases the effective concentration of the reactants[3]. This green chemistry approach dramatically improves yields for 4,5-disubstituted oxazoles and allows the solvent to be recycled up to six times without yield loss[3]. For highly complex matrices, automated flow chemistry with in-line HPLC monitoring can dynamically optimize residence time and temperature[4].

Optimized Protocol: One-Pot Van Leusen in Ionic Liquids Self-Validating Step: The distinct biphasic separation during ether extraction confirms the retention and integrity of the ionic liquid for subsequent recycling.

  • Setup: In a dry flask, combine the aldehyde (1.0 eq), TosMIC (1.0 eq), and K₂CO₃ (2.0 eq) in [bmim]Br[3].

  • Reaction: Stir the mixture at room temperature. The ionic liquid medium accelerates the cyclocondensation, typically reaching completion within 2–4 hours[3].

  • Extraction: Extract the product directly from the ionic liquid using diethyl ether. The [bmim]Br remains in the aqueous/bottom phase and can be dried under a vacuum for reuse[3].

VL_Optimization TosMIC TosMIC + Aldehyde Solvent Solvent Selection TosMIC->Solvent MeOH MeOH / K2CO3 (Reflux) Solvent->MeOH IL [bmim]Br Ionic Liquid (Room Temp) Solvent->IL Flow Automated Flow Reactor (In-line HPLC) Solvent->Flow LowYield Low Yield / Steric Clash MeOH->LowYield Hindered Substrates HighYield High Yield Oxazole IL->HighYield Green Chemistry Flow->HighYield Real-time Optimization LowYield->IL Switch Solvent

Optimization pathways for Van Leusen oxazole synthesis.

Module 3: Oxidation of Oxazolines to Oxazoles

FAQ 3: I am trying to oxidize a substituted oxazoline to an oxazole, but I'm seeing over-oxidation and ring-opening. What is the best method? Causality: Strong, unselective oxidants (like DDQ or KMnO₄) can cleave the sensitive heterocyclic ring or deprotect functional groups. Solution: Heterogeneous oxidation using activated MnO₂ under continuous flow conditions prevents over-exposure to the oxidant, ensuring high fidelity. For standard batch processes, a modified Kharasch-Sosnovsky reaction utilizing a mixture of Cu(I) and Cu(II) salts with tert-butyl perbenzoate provides a highly controlled radical pathway, smoothly oxidizing 2-alkyl substituted oxazolines to oxazoles[5].

Optimized Protocol: Flow Oxidation with MnO₂ Self-Validating Step: The absence of starting material in the immediate eluent confirms sufficient residence time and active oxidant surface area.

  • Preparation: Pack a flow reactor column with commercial activated manganese dioxide (MnO₂).

  • Flow Parameters: Pump a solution of the oxazoline in CH₂Cl₂ through the packed bed reactor at a controlled flow rate (e.g., 1.0 mL/min) at room temperature.

  • Collection: Collect the eluent. The heterogeneous nature of the oxidant ensures the product is immediately removed from the oxidative environment, preventing degradation.

Module 4: Direct C-H Functionalization of Oxazoles

FAQ 4: How can I selectively functionalize the C2 or C5 position of an existing oxazole ring without destroying it? Causality: The oxazole core exhibits differential reactivity. The C2 position is highly sensitive to deprotonation (which can lead to ring-opened isocyanides if not properly trapped), while the C5 position is more prone to electrophilic attack. Solution: Copper-catalyzed vinylic or aryl C-H functionalization offers precise regiocontrol without pre-functionalization (like halogenation). For example, Cu(II)-catalyzed oxidative cyclization or direct C-H arylation can target specific positions based on the ligand and oxidant employed[6].

Table 2: Regioselectivity in Oxazole C-H Functionalization

Target PositionCatalyst SystemOxidantMechanistic Causality
C2-Alkenylation Cu(OAc)₂O₂Vinylic C-H functionalization proceeds via a Cu(II)/Cu(I) catalytic cycle[6].
C5-Arylation CuBr₂, LigandK₂S₂O₈Radical pathway or electrophilic palladation directed specifically to the C5 carbon[6].
C2-Arylation Pd(OAc)₂, PPh₃Ag₂CO₃Deprotonation at the most acidic C2 position followed by Pd insertion.

References

1.[3] Wu, B., et al. "One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids." Synlett, 2009. Available at: 2.[2] BenchChem. "Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis." Available at: 3. "The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions." Organic & Biomolecular Chemistry. Available at: 4.[4] "An integrated self-optimizing programmable chemical synthesis and reaction engine." Nature Communications, 2024. Available at: 5.[5] "Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction." Journal of Organic Chemistry, 1996. Available at: 6.[6] "Copper-Catalyzed C–H Functionalization Reactions: Efficient Synthesis of Heterocycles." Chemical Reviews, 2014. Available at: 7.[1] AtlanChim Pharma. "Oxazoles Scientific Letter." Available at:

Sources

Optimization

Technical Support Center: Managing Chloromethyl Group Reactivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges researchers face when working with the chloromethyl group (-CH₂Cl).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges researchers face when working with the chloromethyl group (-CH₂Cl).

The chloromethyl moiety is a highly versatile electrophilic handle used extensively in organic synthesis, solid-phase peptide synthesis (SPPS), and the design of irreversible protease inhibitors. However, its inherent reactivity—driven by the strong electronegativity of the chlorine atom polarizing the carbon-chlorine bond—makes it highly susceptible to premature hydrolysis, unwanted cross-linking, and off-target alkylation[1].

This guide provides mechanistic troubleshooting, validated protocols, and structural insights to help you precisely control this reactivity in your workflows.

Section 1: Troubleshooting Blanc Chloromethylation Reactions

FAQ: Why am I getting low yields of my chloromethylated arene and a high proportion of insoluble by-products?

Causality & Mechanism: The Blanc chloromethylation utilizes formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like anhydrous zinc chloride (ZnCl₂), to install a chloromethyl group onto an aromatic ring[2]. The primary cause of low yields is the formation of diarylmethane by-products. Once the initial chloromethylated product is formed, its benzylic carbon is highly electrophilic. If the reaction is not strictly controlled, this intermediate undergoes a subsequent Friedel-Crafts alkylation with another unreacted aromatic molecule, cross-linking them into a diarylmethane[3]. This side reaction is exponentially accelerated by high temperatures, prolonged reaction times, and high substrate concentrations[3].

Protocol: Optimized Blanc Chloromethylation to Minimize Diarylmethanes

Self-Validating System: This protocol incorporates mandatory in-process chromatographic monitoring to halt the reaction before secondary alkylation can dominate the kinetics.

  • Preparation: In a well-ventilated fume hood, dissolve the aromatic substrate (1.0 eq) in an inert organic solvent (e.g., dichloromethane) to maintain a dilute concentration. This spatial separation mitigates intermolecular cross-linking[3].

  • Reagent Addition: Add paraformaldehyde (1.5 eq) and anhydrous ZnCl₂ catalyst (0.1 eq).

  • Acidification: Slowly bubble dry HCl gas into the mixture, or add concentrated aqueous HCl dropwise. Strictly maintain the temperature between 40–50°C using a controlled water bath[2].

    • Safety Note: Trace amounts of bis(chloromethyl) ether, a severe carcinogen, can form during this step. Maintain strict containment[2].

  • Kinetic Monitoring (Critical Step): Sample the reaction every 30 minutes. Quench the sample in saturated NaHCO₃, extract with ethyl acetate, and analyze via GC or TLC. Terminate the reaction immediately when the primary chloromethylated product plateaus, even if starting material remains[3].

  • Workup: Cool to 0°C, quench with cold water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

G Start Low Conversion / Diarylmethane By-products Detected CheckTemp Check Reaction Temperature Start->CheckTemp TempHigh Temp > 60°C? Lower to 40-50°C CheckTemp->TempHigh CheckTime Check Reaction Time TempHigh->CheckTime TimeLong Prolonged Time? Monitor via GC/TLC CheckTime->TimeLong CheckConc Check Reactant Concentration TimeLong->CheckConc ConcHigh High Conc? Dilute with inert solvent CheckConc->ConcHigh Success Optimized SN2 Chloromethylation ConcHigh->Success

Workflow for diagnosing and optimizing Blanc chloromethylation to prevent cross-linking.

Section 2: Stability and Handling of Chloromethyl Ketone (CMK) Inhibitors

FAQ: My peptide chloromethyl ketone (e.g., MeOSuc-AAPV-CMK or HI-131) loses inhibitory activity during aqueous assays. What is happening?

Causality & Mechanism: CMKs are designed as irreversible "suicide" inhibitors for serine and cysteine proteases. The target enzyme's active site nucleophile (-OH or -SH) attacks the electrophilic chloromethyl carbon via an SN₂ mechanism, displacing the chloride ion and forming a permanent covalent bond[4].

However, in aqueous buffers, the chloromethyl group is susceptible to pseudo-first-order hydrolysis, converting the reactive moiety into an inactive hydroxymethyl group[1]. Furthermore, structural nuances matter: cysteine-derived CMKs (such as the anti-leukemic agent HI-131) can undergo sulfur oxidation, triggering subsequent intermolecular alkylation that forms inactive, high-molecular-weight oligomers[5].

Quantitative Stability Factors

To maximize the half-life of your CMK inhibitors, adhere to the parameters summarized below:

ParameterExperimental ConditionEffect on Chloromethyl Group Reactivity / StabilityReference
pH pH 4.0 - 5.0Maximum stability; significantly reduced pseudo-first-order hydrolysis.[5]
pH pH 7.4 (Physiological)Rapid degradation; nucleophilic attack by water yields hydroxymethyl.[5]
Solvent Anhydrous DMSO / DMFStable for >1 year at -20°C; completely prevents SN₂ attack by water.
Structure Cysteine-derived CMKHighly prone to sulfur oxidation and subsequent oligomerization.,[6]
Structure Serine-derived CMK>2-fold increase in stability compared to cysteine analogs.[6]
Acid Hydrolysis 6N HCl (Peptide sequencing)Forms 2-hydroxy-3,6-dialkyl-5-methylpyrazine; drastically lowers recovery.
Protocol: Preparation and Assay of CMK Inhibitors
  • Stock Preparation: Dissolve the CMK inhibitor in anhydrous (≥ 99.9%) DMSO to a concentration of 10–20 mM. Aliquot into single-use vials to avoid freeze-thaw cycles and store at -20°C[4].

  • Assay Dilution: Dilute the stock into the aqueous assay buffer immediately prior to addition to the enzyme. Do not let the diluted aqueous solution sit for more than 5 minutes to prevent hydrolysis.

  • Incubation: A 20-minute incubation with the target protease is typically sufficient for optimal irreversible covalent inhibition[4].

G Protease Serine/Cysteine Protease (Active Site -OH / -SH) Complex Reversible Michaelis Complex Protease->Complex CMK Chloromethyl Ketone (CMK) Inhibitor CMK->Complex NucleophilicAttack Nucleophilic Attack on Electrophilic Carbon Complex->NucleophilicAttack SN2 Displacement of Cl- Irreversible Irreversible Covalent Bond (Enzyme Inactivation) NucleophilicAttack->Irreversible

Mechanism of irreversible protease inactivation via SN2 attack on a chloromethyl ketone.

Section 3: Managing Merrifield Resin in Solid-Phase Peptide Synthesis (SPPS)

FAQ: I am observing truncated sequences and unexpected mass additions during SPPS on Merrifield resin. Is the resin reacting with my peptide?

Causality & Mechanism: Merrifield resin is a cross-linked polystyrene support functionalized with chloromethyl groups. While intended for anchoring the C-terminal amino acid, incomplete initial loading leaves residual, highly reactive chloromethyl sites on the polymer matrix. During subsequent deprotection and coupling cycles, the free N-terminal amino group of the growing peptide chain acts as a nucleophile, attacking these residual chloromethyl groups[7]. This N-alkylation permanently tethers the peptide's N-terminus to the resin backbone, terminating chain elongation and drastically lowering the final cleavage yield[7].

Protocol: Capping Residual Chloromethyl Groups

To ensure a self-validating synthesis where off-target alkylation is chemically impossible, unreacted chloromethyl sites must be neutralized prior to chain elongation.

  • Initial Loading: Couple the first N-protected amino acid to the Merrifield resin using a cesium salt in DMF at 50°C for 24 hours.

  • Resin Washing: Filter and wash the resin sequentially with DMF, water, ethanol, and dichloromethane (DCM) to remove unreacted amino acid.

  • Capping (The Critical Step): Suspend the resin in a solution of 10% acetic anhydride and 5% N,N-diisopropylethylamine (DIPEA) in DMF. Alternatively, to specifically target SN₂-reactive chloromethyl sites, heat the resin with an excess of a bulky secondary amine (e.g., diethylamine) or acetate salts to convert residual -CH₂Cl groups to inert acetates.

  • Verification: Perform a Volhard titration to quantify residual chloride on the resin. The absence of titratable chloride confirms complete capping, allowing you to proceed safely to the next SPPS cycle.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.1

  • Benchchem. Technical Support Center: Chloromethylation Reactions.3

  • PubMed. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis.7

  • PubMed. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents.5

  • Taylor & Francis. A Degradation Study of a Series of Chloromethyl and Diazomethyl Ketone Anti-leukemic Agents.6

  • Wikipedia. Blanc chloromethylation.2

  • Sigma-Aldrich. N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (M0398).4

  • RSC Publishing. Unexpected reaction of dipeptidyl chloromethyl ketone during acid hydrolysis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Chloromethyl)-4-methyloxazole Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 5-(Chloromethyl)-4-methyloxazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 5-(Chloromethyl)-4-methyloxazole. This highly versatile building block is essential for synthesizing complex pharmaceuticals, including PET radiotracers and kinase inhibitors[1, 2]. However, it is notoriously unstable.

This guide is designed to dissect the chemical causality behind its decomposition, provide self-validating experimental protocols, and offer field-proven solutions to ensure your syntheses succeed.

The Causality of Decomposition

To prevent degradation, we must first understand the mechanistic vulnerabilities of 5-(Chloromethyl)-4-methyloxazole. The molecule possesses a "Jekyll and Hyde" chemical nature:

  • Electrophilic Hotspot: The electron-rich oxazole ring donates electron density, making the benzylic-like chloromethyl carbon highly susceptible to nucleophilic attack.

  • Nucleophilic Nitrogen: The basic nitrogen atom on the oxazole ring is an active nucleophile.

When the free base is exposed, the nitrogen of one molecule rapidly attacks the chloromethyl group of another in a Menschutkin-type reaction. This intermolecular self-alkylation triggers a runaway polymerization cascade, resulting in inactive quaternary ammonium polymeric salts (often observed as a dark, insoluble tar). Furthermore, the chloromethyl group is highly moisture-sensitive and will rapidly hydrolyze to a hydroxymethyl group in the presence of water [3].

Mechanism A 5-(Chloromethyl)-4-methyloxazole (Free Base) B Quaternary Polymeric Salts (Dark Tar) A->B Intermolecular Self-Alkylation C 5-(Hydroxymethyl)-4-methyloxazole (Hydrolysis Product) A->C H2O / Moisture D Desired Alkylated Product A->D Target Nucleophile + Mild Base

Mechanistic pathways of 5-(Chloromethyl)-4-methyloxazole: Degradation vs. Desired Reaction.

Frequently Asked Questions (FAQs)

Q1: Should I purchase and store this reagent as a free base or a hydrochloride salt?

Always utilize the hydrochloride (HCl) salt (e.g., CAS 1279842-02-2). Protonating the oxazole nitrogen completely neutralizes its nucleophilicity, effectively shutting down the self-alkylation pathway. The HCl salt is a stable, crystalline solid that can be stored at room temperature or 4°C, whereas the free base will spontaneously polymerize within hours, even under inert conditions [1, 2].

Q2: My reaction mixture turns black immediately upon adding the base. What is happening?

You are likely generating the free base too rapidly in the absence of a competing nucleophile, or you are using a base that is too strong. If the free base accumulates in the solvent without immediately reacting with your target nucleophile, it will polymerize. This is why in situ free-basing is mandatory.

Q3: How do I prevent hydrolysis during the reaction?

The chloromethyl group is exquisitely sensitive to moisture [3]. You must strictly adhere to anhydrous techniques:

  • Use anhydrous, amine-free solvents (e.g., DMF, MeCN, or THF).

  • Flame-dry or oven-dry all glassware.

  • Run the reaction under a positive pressure of dry Nitrogen or Argon.

  • Never use aqueous bases (like NaOH or KOH) for these alkylations.

Reaction Optimization: Base Selection

Choosing the correct base is the most critical variable in your experimental design. The base must be strong enough to deprotonate your target nucleophile and neutralize the HCl salt, but mild enough to prevent the rapid accumulation of the oxazole free base.

Table 1: Base Selection Guide for Chloromethyl Oxazole Alkylations

Base TypeExamplesEffect on 5-(Chloromethyl)-4-methyloxazoleRecommendation
Strong Aqueous NaOH, KOHInduces rapid hydrolysis to the inactive hydroxymethyl oxazole.Avoid
Strong Nucleophilic NaH, n-BuLiPromotes rapid self-alkylation and uncontrolled polymerization.Avoid
Mild Inorganic K₂CO₃, Cs₂CO₃Facilitates slow, controlled in situ free-basing. Limits self-alkylation.Highly Recommended
Sterically Hindered DIPEAExcellent solubility; sterics prevent the base itself from acting as a nucleophile.Recommended

Self-Validating Experimental Protocol

To ensure high yields and suppress decomposition, we employ a "controlled-release" methodology. By keeping the system cold and using a mild base, the 5-(Chloromethyl)-4-methyloxazole free base is generated slowly. As soon as a molecule of free base is formed, it is immediately consumed by the waiting target nucleophile.

Workflow Step1 Step 1 Suspend HCl salt & Target Nucleophile in anhydrous DMF/MeCN Step2 Step 2 Cool system to 0°C under inert atmosphere (N2/Ar) Step1->Step2 Step3 Step 3 Dropwise addition of mild base (e.g., DIPEA or Cs2CO3) Step2->Step3 Step4 Step 4 Gradual warming to RT Monitor via LC-MS to prevent over-reaction Step3->Step4

Workflow for the in situ generation and immediate consumption of the free base.

Step-by-Step Methodology: N- or O-Alkylation

This protocol is optimized for a standard 1.0 mmol scale reaction.

Reagents:

  • Target Nucleophile (Amine or Phenol): 1.0 eq (1.0 mmol)

  • 5-(Chloromethyl)-4-methyloxazole HCl: 1.1 eq (1.1 mmol)

  • Base (DIPEA or finely powdered Cs₂CO₃): 3.0 eq (3.0 mmol) (Note: 1.1 eq is consumed just to neutralize the HCl salt).

  • Anhydrous DMF: 5.0 mL (0.2 M concentration)

Procedure:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the Target Nucleophile (1.0 eq) and 5-(Chloromethyl)-4-methyloxazole HCl (1.1 eq).

  • Purging: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Nitrogen or Argon three times.

  • Solvation: Inject 5.0 mL of anhydrous DMF via syringe. Stir to create a uniform suspension.

  • Temperature Control: Submerge the flask in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes. Causality check: Cooling suppresses the activation energy required for intermolecular self-alkylation.

  • Base Addition:

    • If using DIPEA: Add dropwise via syringe over 5 minutes.

    • If using Cs₂CO₃: Briefly open the septum under a heavy stream of Nitrogen, add the powder in three portions over 5 minutes, and reseal.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C).

  • Self-Validation (Monitoring): At the 1-hour mark, sample the reaction for LC-MS or TLC. You should observe the depletion of the nucleophile and the appearance of the product mass. Do not let the reaction run indefinitely. Prolonged exposure of the product to basic conditions can lead to secondary degradation.

  • Quenching & Workup: Once the nucleophile is consumed (>95% conversion), immediately quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]

  • Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks Chemistry of Heterocyclic Compounds (ResearchGate) URL:[Link]

Optimization

Technical Support Center: Nucleophilic Substitution on Oxazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding nucleophilic substitution on oxazoles. The unique electronic nature of the oxazole ring presents specific challenges, and this resource is designed to help you navigate them effectively.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low to No Product Yield

You've set up your reaction—a 2-halo-oxazole with a chosen nucleophile—and after the designated time, TLC or LC-MS analysis shows primarily unreacted starting material.

Low reactivity in nucleophilic substitution on oxazoles often stems from one of three areas: the oxazole substrate itself, the nucleophile, or the reaction conditions.

1. Insufficiently Activated Oxazole Ring: The oxazole ring is electron-deficient, but substitution, particularly via the S_NAr mechanism, requires significant activation. The attack of a nucleophile is the rate-determining step, and this is only favorable if the aromatic ring is sufficiently electron-poor.[1][2]

  • Causality: The pyridine-like nitrogen at position 3 makes the C2 position the most electron-deficient and thus the primary site for nucleophilic attack.[3] However, without an electron-withdrawing group (EWG) elsewhere on the ring (typically at C4 or C5), the activation may be insufficient to overcome the reaction barrier.[4]

  • Solution:

    • Assess Your Substrate: If your oxazole lacks an EWG (e.g., -NO₂, -CN, -CF₃, -CO₂R), the reaction will likely be sluggish or fail completely.[1][5] Consider if a more activated analogue can be synthesized.

    • Increase Temperature: For moderately activated systems, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for decomposition.

2. Poor Leaving Group: The stability of the leaving group after it has been displaced is crucial for the reaction to proceed.

  • Causality: The order of reactivity for leaving groups in S_NAr reactions is generally F > Cl > Br > I.[2] This is counterintuitive compared to S_N1/S_N2 reactions. Fluorine's high electronegativity strongly polarizes the C-F bond and activates the ring toward nucleophilic attack, which is the rate-determining step.[2][6]

  • Solution:

    • Switch the Halogen: If you are using a 2-bromo or 2-iodooxazole with a weak nucleophile and getting poor results, consider synthesizing the 2-chloro or, ideally, the 2-fluoro analogue.

3. Weak Nucleophile or Inadequate Base: The nucleophile must be strong enough to attack the electron-deficient ring. For neutral nucleophiles like amines or alcohols, a base is required to either deprotonate them, increasing their nucleophilicity, or to act as a scavenger for the generated acid (e.g., HCl).

  • Causality: The strength of the nucleophile directly impacts the reaction rate.[7] If the nucleophile is too weak, the reaction will not proceed. If the base is not strong enough to deprotonate the nucleophile (e.g., using K₂CO₃ for an alcohol), the concentration of the active nucleophile (the alkoxide) will be too low.

  • Solution:

    • Increase Nucleophilicity: If using an alcohol or thiol, convert it to the more potent alkoxide or thiolate using a strong base like NaH, KHMDS, or t-BuOK before adding the oxazole substrate.

    • Choose a Stronger, Non-Nucleophilic Base: For amine substitutions, a hindered, non-nucleophilic base like DBU or DIPEA can be effective at scavenging the acid produced without competing in the substitution.

4. Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during S_NAr reactions.[8]

  • Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for S_NAr reactions.[9] They can solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[10] Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its reactivity.[10][11]

  • Solution:

    • Switch to a Polar Aprotic Solvent: If your reaction is in a solvent like THF, Dioxane, or Toluene, switching to DMF or DMSO will almost certainly accelerate the reaction. Ensure the solvent is anhydrous, as water can hydrolyze the starting material or quench the nucleophile.

Troubleshooting Workflow: Low to No Yield

Here is a decision-making workflow to diagnose and solve low-yield issues.

Troubleshooting_Yield cluster_conditions Reaction Condition Optimization start Start: Low/No Yield check_sm Is Starting Material (SM) consumed? start->check_sm check_activation Does Oxazole have an activating EWG? check_sm->check_activation No decomposition Is there decomposition of SM? check_sm->decomposition Yes increase_temp Action: Increase Temperature (e.g., 80-120 °C in DMF) check_activation->increase_temp Yes, but sluggish reassess_substrate Action: Re-design synthesis with an activated oxazole. check_activation->reassess_substrate No check_nucleophile Is Nucleophile strong enough? (e.g., pKa of conjugate acid > 10) success Problem Resolved increase_temp->success reassess_substrate->success use_stronger_base Action: Use stronger base (e.g., NaH, t-BuOK) to generate nucleophile in-situ. check_nucleophile->use_stronger_base No check_lg Leaving Group Check: Is it F or Cl? check_nucleophile->check_lg Yes use_stronger_base->success resynthesize_lg Action: Re-synthesize SM with a better LG (F > Cl). check_lg->resynthesize_lg No (Br or I) check_solvent Solvent Check: Is it Polar Aprotic (DMF, DMSO)? check_lg->check_solvent Yes resynthesize_lg->success change_solvent Action: Switch to anhydrous DMF or DMSO. check_solvent->change_solvent No check_solvent->success Yes change_solvent->success decomposition->success No, SM intact lower_temp Action: Lower temperature, use a more reactive LG/Nucleophile. decomposition->lower_temp Yes lower_temp->success

Caption: Troubleshooting decision tree for low-yield nucleophilic substitution on oxazoles.

Problem 2: Ring-Opening or Formation of Unexpected Heterocycles

Instead of the expected substitution product, you observe products that correspond to a cleaved oxazole ring or a completely different heterocyclic core, like an imidazole or pyrrole.[12]

1. Nucleophilic Attack Leading to Ring Cleavage: The C2 position is not only the site for substitution but also for attacks that can initiate ring-opening cascades.

  • Causality: Strong, hard nucleophiles (like ammonia, primary amines, or hydroxide) can attack the C2 position, leading to cleavage of the O1-C2 bond.[3][4] The resulting intermediate can then undergo rearrangement or cyclization to form other heterocycles. For instance, reaction with ammonia can lead to imidazoles.[3][4]

  • Solution:

    • Moderate the Nucleophile: Use a less basic or "softer" nucleophile if possible. For example, use a secondary amine instead of a primary one, or use a phenoxide instead of an alkoxide.

    • Lower the Temperature: Ring-opening pathways often have a higher activation energy than the desired substitution. Running the reaction at a lower temperature may favor the S_NAr pathway.

    • Protect the Ring Nitrogen: In some cases, N-alkylation to form an oxazolium salt can change the reactivity profile, although this also greatly increases the ring's susceptibility to nucleophilic attack and may require careful condition screening.

2. Instability of Lithiated Intermediates: If you are attempting to functionalize the C2 position via deprotonation with a strong base like n-BuLi, the resulting 2-lithio-oxazole can be unstable.

  • Causality: The 2-lithio-oxazole exists in equilibrium with a ring-opened isocyanide species.[3] If this intermediate is not trapped quickly by an electrophile, it can lead to a complex mixture of byproducts.

  • Solution:

    • Low Temperature is Critical: Perform the lithiation and subsequent electrophilic quench at very low temperatures (-78 °C is standard).

    • Rapid Quench: Add the electrophile as soon as the deprotonation is complete. Do not let the lithiated species sit for an extended period.

Frequently Asked Questions (FAQs)

Q1: Which position on the oxazole ring is most susceptible to nucleophilic substitution?

The C2 position is by far the most reactive site for nucleophilic substitution.[3][13][14] This is due to the combined electron-withdrawing inductive effects of the adjacent oxygen (O1) and nitrogen (N3) atoms, making it the most electron-deficient carbon on the ring.[3] Substitutions at C4 and C5 are much rarer and generally require very specific activating groups and reaction conditions.[14]

Q2: What are the best leaving groups for S_NAr on a 2-substituted oxazole?

Halogens are the most common leaving groups. Contrary to S_N2 reactions, the reactivity order for S_NAr is F > Cl > Br > I.[2] The rate-determining step is the nucleophilic attack on the ring, which is accelerated by the strong inductive electron withdrawal of fluorine.[2][6] Therefore, a 2-fluorooxazole is the most reactive substrate, followed by the 2-chloro derivative.

Q3: How do I choose the right solvent and base for my reaction?

The optimal combination depends on your nucleophile. The table below provides a general guide.

Nucleophile TypeRecommended BaseRecommended Solvent(s)Rationale
Amines (R₂NH) K₂CO₃, Cs₂CO₃, DIPEADMF, DMSO, NMPThe base acts as an HCl scavenger. Polar aprotic solvents stabilize the charged intermediate.
Alcohols (ROH) NaH, KH, t-BuOKTHF (for deprotonation), then DMF or DMSO for the S_NAr stepA strong base is needed to form the more nucleophilic alkoxide.[15]
Thiols (RSH) K₂CO₃, NaHDMF, AcetonitrileThiols are more acidic than alcohols, so a weaker base is often sufficient. Thiolates are excellent nucleophiles.[16][17]
Carbon Nucleophiles NaH, LDA, KHMDSTHF, DMFA very strong base is required to deprotonate the carbon acid. Low temperatures are often necessary.

Q4: My substrate doesn't have an activating group. Can I still perform a nucleophilic substitution?

It is very challenging. Standard S_NAr reactions will likely fail.[4] You may need to explore alternative strategies:

  • Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can sometimes be used to form C-N, C-O, or C-S bonds on unactivated systems, though this is not a direct nucleophilic substitution.

  • Radical Pathways: In specialized cases, radical-mediated pathways can achieve substitution on electron-neutral or even electron-rich rings, but this requires specific radical initiation conditions.[18]

  • Ring Synthesis: It is often more practical to build the desired substituted oxazole from acyclic precursors rather than trying to force a substitution on an unreactive core.[19][20]

General Experimental Protocol: S_NAr of a 2-Chlorooxazole with a Phenol

This protocol provides a starting point for the substitution of a 2-chlorooxazole with a phenolic nucleophile.

Materials:

  • 2-Chloro-4-phenyloxazole (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-phenyloxazole, 4-methoxyphenol, and potassium carbonate.

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting oxazole.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryloxy-4-phenyloxazole.

Mechanistic Overview: S_NAr on a 2-Halooxazole

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General S_NAr mechanism on a 2-halooxazole, proceeding through a negatively charged Meisenheimer intermediate.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Gupta, P., & Kaur, H. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research & Reviews: A Journal of Drug Design & Discovery.
  • Gupta, P., & Kaur, H. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • Slideshare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: [Link]

  • CUTM Courseware. Oxazole.pdf. Available from: [Link]

  • Al-Shemary, R. K., & Al-Amir, S. M. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of the Serbian Chemical Society.
  • Potapov, A. (2012). PYRROLES FROM OXAZOLES. Chemistry of Heterocyclic Compounds.
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Available from: [Link]

  • Roy, D., et al. (2022).
  • Cram, D. J., Bryant, J. A., & Doxsee, K. M. (1986).
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]

  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles.
  • IntechOpen. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available from: [Link]

  • YouTube. (2019). Effect of solvent in Nucleophilic Substitution Reaction. Available from: [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Scribd. Oxazole Chemistry Overview. Available from: [Link]

  • Turchi, I. J. (1981). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development.
  • Macmillan Group. Oxazole. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available from: [Link]

  • Chemistry Steps. (2026). Activating and Deactivating Groups. Available from: [Link]

  • National Institutes of Health. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available from: [Link]

  • ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • National Institutes of Health. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Available from: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available from: [Link]

  • RSC Publishing. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Available from: [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

  • ACS Publications. (2021). Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Aromatic Metalladiheterocycles. Available from: [Link]

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Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of 5-(Chloromethyl)-4-methyloxazole derivatives

1H and 13C NMR Analysis of 5-(Chloromethyl)-4-methyloxazole Derivatives: A Comparative Guide Introduction In medicinal chemistry, 5-(chloromethyl)-4-methyloxazole is a critical electrophilic building block used extensive...

Author: BenchChem Technical Support Team. Date: March 2026

1H and 13C NMR Analysis of 5-(Chloromethyl)-4-methyloxazole Derivatives: A Comparative Guide

Introduction

In medicinal chemistry, 5-(chloromethyl)-4-methyloxazole is a critical electrophilic building block used extensively in the synthesis of complex pharmaceuticals, including anti-arthritic agents and imidazopyridine-based kinase inhibitors[1],[2]. Because chlorination reactions (typically using thionyl chloride) can yield incomplete conversions or polymeric byproducts, accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

This guide provides an objective comparison between 5-(chloromethyl)-4-methyloxazole and its synthetic precursor, 4-methyloxazole-5-methanol, detailing how 1H and 13C NMR can be used as a self-validating system to track reaction progress and ensure product integrity.

Mechanistic Workflow: Synthesis and NMR Validation

G A 4-Methyloxazole- 5-methanol B Chlorination (SOCl2) A->B Activation C 5-(Chloromethyl)- 4-methyloxazole B->C Substitution D NMR Analysis (1H & 13C) C->D Sampling E Data Validation (Shift Comparison) D->E Interpretation

Workflow for the synthesis and NMR validation of 5-(chloromethyl)-4-methyloxazole.

Comparative NMR Analysis: Precursor vs. Product

To objectively track the conversion of the alcohol precursor to the chlorinated product, we compare their 1H and 13C NMR profiles. The primary diagnostic handle is the methylene (-CH₂-) group at the C5 position.

1H NMR Quantitative Comparison

Data acquired at 400 MHz in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

Proton Assignment4-Methyloxazole-5-methanol (ppm)5-(Chloromethyl)-4-methyloxazole (ppm)MultiplicityIntegrationCausality / Shift Rationale
C2-H (Oxazole ring)~7.85~7.90Singlet (s)1HHighly deshielded by adjacent N and O atoms. Minor downfield shift in product due to the inductive effect of Cl.
C5-CH₂-X ~4.65 (X = OH)~4.55 (X = Cl)Singlet (s)2HDiagnostic Peak: Oxygen is more electronegative than chlorine, resulting in a slightly more downfield shift for the alcohol precursor.
C4-CH₃ ~2.15~2.20Singlet (s)3HAllylic-type methyl group on the heteroaromatic ring.
-OH ~2.80 - 3.50N/ABroad Singlet (br s)1HDisappears upon chlorination. Highly concentration and moisture-dependent.
13C NMR Quantitative Comparison

Data acquired at 100 MHz in CDCl₃. Chemical shifts (δ) are reported in ppm.

Carbon Assignment4-Methyloxazole-5-methanol (ppm)5-(Chloromethyl)-4-methyloxazole (ppm)Causality / Shift Rationale
C2 ~150.5~151.2Imine-like carbon, highly deshielded by the dual heteroatom environment.
C5 ~148.0~145.5Quaternary carbon attached to the methylene group.
C4 ~132.0~134.5Quaternary carbon attached to the methyl group.
C5-CH₂-X ~54.5 (X = OH)~36.5 (X = Cl)Critical Diagnostic Peak: The "heavy atom effect" and lower electronegativity of Cl shift the carbon significantly upfield compared to the alcohol.
C4-CH₃ ~10.5~11.0Standard heteroaromatic methyl carbon.

Solvent Selection Guide: CDCl₃ vs. DMSO-d₆

Choosing the right deuterated solvent is critical, as 5-(chloromethyl)-4-methyloxazole is frequently isolated and stored as a hydrochloride salt to prevent degradation[3].

  • Chloroform-d (CDCl₃): Ideal for the free base form of the oxazole derivatives. It provides sharp peaks and minimal solvent interference. However, it lacks the polarity required to fully dissolve the hydrochloride salt, leading to poor signal-to-noise ratios and locking failures.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Essential for analyzing 5-(chloromethyl)-4-methyloxazole hydrochloride[3]. Causality: DMSO-d₆ is a strong hydrogen-bond acceptor. If analyzing the precursor (4-methyloxazole-5-methanol), DMSO-d₆ disrupts intermolecular H-bonding, pushing the -OH peak downfield (~5.2 ppm) and resolving it as a sharp triplet (due to coupling with the CH₂ group). This allows for unambiguous differentiation from the chlorinated product, which will lack this exchangeable proton entirely.

Self-Validating Experimental Protocol

To ensure reproducibility and establish a self-validating system during reaction monitoring, follow this standardized methodology:

Step 1: Sample Preparation

  • Weigh 15-20 mg of the oxazole derivative for 1H NMR (or 40-50 mg for 13C NMR).

  • Dissolve the sample in 0.6 mL of the appropriate deuterated solvent (CDCl₃ for free base, DMSO-d₆ for HCl salt).

  • Filtration (Critical): Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube. Causality: This removes insoluble polymeric byproducts or inorganic salts (e.g., residual SOCl₂ byproducts) that cause magnetic field inhomogeneities and broad line shapes.

Step 2: Instrument Acquisition Parameters

  • 1H NMR (400 MHz):

    • Pulse Sequence: Standard single pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures full relaxation of the C2-H proton, which lacks adjacent protons for efficient dipole-dipole relaxation and thus has a longer T1 relaxation time.

    • Number of Scans (NS): 16.

  • 13C NMR (100 MHz):

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Number of Scans (NS): 256 to 512. Causality: The oxazole ring contains three quaternary carbons (C2, C4, C5) which suffer from low Nuclear Overhauser Effect (NOE) enhancement. A longer D1 and higher NS are required to resolve these peaks above the noise floor.

Step 3: Data Processing and Internal Validation

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C before Fourier Transformation.

  • Calibrate the chemical shift using the residual solvent peak (CDCl₃: 1H 7.26 ppm; DMSO-d₆: 1H 2.50 ppm).

  • Self-Validation Check: Integrate the C4-CH₃ peak and set it to exactly 3.00. The C5-CH₂ peak must integrate to 2.00 ± 0.05. Any deviation greater than 5% indicates an incomplete reaction, co-eluting impurities, or degradation of the chloromethyl group.

References

  • US4774253A - Oxazole and isoxazole derivatives having anti-arthritic activity. Google Patents. 1

  • WO2007028135A2 - Imidazopyridine compounds. Google Patents. 2

  • 5-(Chloromethyl)-4-methyloxazole hydrochloride | 1279842-02-2. MilliporeSigma. 3

Sources

Comparative

mass spectrometry data for 5-(Chloromethyl)-4-methyloxazole

Comparative Mass Spectrometry Profiling of 5-(Chloromethyl)-4-methyloxazole and Structural Analogues in API Synthesis Executive Summary 5-(Chloromethyl)-4-methyloxazole (CAS 45515-22-8)[1] and its hydrochloride salt (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling of 5-(Chloromethyl)-4-methyloxazole and Structural Analogues in API Synthesis

Executive Summary

5-(Chloromethyl)-4-methyloxazole (CAS 45515-22-8)[1] and its hydrochloride salt (CAS 1279842-02-2)[2] are highly reactive, electrophilic building blocks widely utilized in pharmaceutical development. Most notably, this intermediate is critical for the N-alkylation steps in synthesizing 5-HT3 receptor antagonists, such as pyrido[4,3-b]indol-1-one derivatives[3]. Due to the lability of the chloromethyl group, accurate mass spectrometry (MS) characterization requires carefully optimized protocols to prevent premature hydrolysis or in-source fragmentation. This guide objectively compares the MS performance of 5-(Chloromethyl)-4-methyloxazole against alternative analogues and provides a self-validating analytical workflow.

Mechanistic Mass Spectrometry Profiling

When analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS) using positive Electrospray Ionization (ESI+), 5-(Chloromethyl)-4-methyloxazole yields a distinct protonated precursor ion


 at m/z 132.02 and 134.02.

Causality of the Isotopic Signature: The natural abundance of chlorine isotopes (


 and 

) generates a mathematically rigid 3:1 intensity ratio between m/z 132 and 134. This isotopic signature is the primary diagnostic tool for confirming the structural integrity of the intact molecule before fragmentation.

Collision-Induced Dissociation (CID) Pathway:

  • Primary Cleavage: The dominant fragmentation event is the neutral loss of hydrochloric acid (HCl, 36 Da), driven by the thermodynamic stability of the resulting resonance-stabilized oxazolium cation at m/z 96.

  • Secondary Cleavage: Increasing the collision energy forces the opening of the oxazole ring, typically resulting in the extrusion of carbon monoxide (CO, 28 Da) to yield m/z 68.

MS_Fragmentation M_plus [M+H]+ m/z 132 / 134 C5H7ClNO+ Frag_96 Fragment A m/z 96 [C5H6NO]+ M_plus->Frag_96 -HCl (36 Da) Frag_68 Fragment B m/z 68 [C4H6N]+ Frag_96->Frag_68 -CO (28 Da) Frag_42 Fragment C m/z 42 [C2H4N]+ Frag_96->Frag_42 Ring Cleavage

Figure 1: Proposed ESI-MS/MS CID pathway for 5-(Chloromethyl)-4-methyloxazole.

Comparative Analysis: Oxazole vs. Alternative Analogues

When designing synthetic routes, chemists frequently evaluate 5-(Chloromethyl)-4-methyloxazole against its thiazole counterpart or brominated analogues. The table below summarizes the quantitative MS data and ionization behaviors of these alternatives.

CompoundCAS NumberPrecursor Ion

Primary Fragment (CID)Isotopic SignatureESI+ Ionization Efficiency
5-(Chloromethyl)-4-methyloxazole 45515-22-8m/z 132.02 / 134.02m/z 96.04 (-HCl)3:1 (

:

)
High
5-(Chloromethyl)-4-methylthiazole 10014-52-5m/z 148.00 / 150.00m/z 112.02 (-HCl)3:1 (

:

)
Very High
5-(Bromomethyl)-4-methyloxazole N/Am/z 175.97 / 177.97m/z 96.04 (-HBr)1:1 (

:

)
Moderate

Mechanistic Insights on Performance:

  • Ionization Efficiency: The thiazole analogue exhibits "Very High" ionization efficiency compared to the oxazole. Causality: Sulfur is less electronegative than oxygen, which increases the basicity of the adjacent nitrogen atom, resulting in a higher proton affinity during the ESI process.

  • Stability: The bromo-analogue provides an easily identifiable 1:1 isotopic pattern but suffers from lower overall MS sensitivity. Causality: The C-Br bond is significantly weaker than the C-Cl bond, leading to excessive in-source fragmentation before the ions reach the first quadrupole.

Self-Validating Experimental Protocol (LC-MS/MS)

To accurately capture the MS data of 5-(Chloromethyl)-4-methyloxazole without analytical artifacts, execute the following step-by-step methodology. This protocol is designed as a self-validating system to ensure data integrity.

Step 1: Stock Solution Preparation
  • Action: Dissolve 1.0 mg of 5-(Chloromethyl)-4-methyloxazole in 1.0 mL of anhydrous, LC-MS grade Acetonitrile.

  • Causality: The chloromethyl moiety is highly susceptible to nucleophilic attack. Utilizing an anhydrous, aprotic solvent prevents premature solvolysis (hydrolysis). If water or methanol is used for the stock, the MS data will be artificially skewed toward the hydroxymethyl derivative (m/z 114) or methoxymethyl derivative (m/z 128).

Step 2: Working Dilution
  • Action: Dilute the stock to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v) immediately prior to injection.

  • Causality: Formic acid acts as a proton source, significantly enhancing the formation of the

    
     precursor ion. Immediate dilution minimizes the compound's residence time in the aqueous phase, preserving the C-Cl bond.
    
Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) with a rapid 3-minute ballistic gradient (5% to 95% organic mobile phase).

  • Causality: A rapid elution profile prevents on-column degradation of the reactive halide while effectively separating the intact API intermediate from any trace synthetic impurities.

Step 4: MS Source Optimization (Self-Validation Step)
  • Action: Maintain the ESI capillary voltage at a moderate 2.5 kV and the desolvation temperature below 350°C.

  • System Validation: Evaluate the MS1 full scan. If the 3:1 isotopic ratio at m/z 132/134 is clearly visible, the source conditions are optimal. If the ratio is absent and m/z 96 dominates the MS1 scan, the source conditions are too harsh (inducing thermal/voltage degradation) and must be detuned before proceeding to MS/MS acquisition.

References[1] Title: 45515-22-8 | 5-(Chloromethyl)-4-methyloxazole

Sources

Validation

The Reactivity Showdown: 5-(Chloromethyl) vs. 5-(Bromomethyl) Oxazoles in Drug Discovery

Executive Summary In the synthesis of oxazole-containing pharmaceuticals and bioactive scaffolds, the selection of the correct halomethyl electrophile is a critical decision that dictates reaction efficiency, impurity pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of oxazole-containing pharmaceuticals and bioactive scaffolds, the selection of the correct halomethyl electrophile is a critical decision that dictates reaction efficiency, impurity profiles, and overall yield. This guide provides an objective, data-driven comparison between 5-(chloromethyl)oxazole and 5-(bromomethyl)oxazole. By analyzing their thermodynamic properties and reaction kinetics, we establish a framework for selecting the optimal reagent for nucleophilic substitution (


) workflows in drug development.
Mechanistic Causality: The Thermodynamics of the Leaving Group

The fundamental difference in reactivity between 5-(chloromethyl)oxazole and 5-(bromomethyl)oxazole lies in the nature of the carbon-halogen bond and the stability of the expelled halide anion 1.

  • Orbital Overlap and Bond Strength: The carbon-chlorine bond is characterized by relatively efficient overlap between the carbon 2p and chlorine 3p orbitals, resulting in a strong bond (dissociation energy ~339 kJ/mol). In contrast, the mismatch between the carbon 2p and the larger bromine 4p orbitals results in a longer, weaker C-Br bond (~285 kJ/mol). This lower activation energy (

    
    ) makes the bromomethyl variant a significantly more reactive electrophile.
    
  • Leaving Group Polarizability: Bromide (

    
    ) is larger and more polarizable than chloride (
    
    
    
    ). This allows the developing negative charge in the
    
    
    transition state to be dispersed over a larger atomic volume, stabilizing the transition state and accelerating the reaction rate 1.
  • The Stability Trade-off: The enhanced reactivity of 5-(bromomethyl)oxazole comes at the cost of stability. It is highly susceptible to ambient moisture and spontaneous dimerization, requiring strict cold-chain storage (-20°C) 2. Conversely, 5-(chloromethyl)oxazole is robust, tolerating benchtop handling and extended storage, making it the preferred choice for industrial scale-up where extreme reactivity is not strictly required 3.

Quantitative Reactivity Comparison

The following table summarizes the physicochemical properties and operational parameters for both scaffolds, allowing researchers to accurately forecast reaction conditions.

Property5-(Chloromethyl)oxazole5-(Bromomethyl)oxazole
Leaving Group (

)
Chloride (

)
Bromide (

)
Conjugate Acid pKa -7.0 (HCl)-9.0 (HBr)
C-X Bond Dissociation Energy ~339 kJ/mol~285 kJ/mol
Typical Reaction Time (

)
8 - 24 hours1 - 4 hours
Typical Operating Temperature 60°C - 80°CRoom Temperature - 40°C
Storage & Stability Stable at 4°C; resists ambient moistureRequires -20°C; highly moisture sensitive
Primary Synthetic Utility N-, O-, S-alkylation with strong nucleophilesC-alkylation (e.g., malonates, enolates)
Logical Relationship & Selection Workflow

To systematically decide which halomethyl oxazole to deploy, researchers must weigh the nucleophilicity of their substrate against the stability requirements of the synthesis.

ReactivityLogic Halomethyl 5-Halomethyl Oxazole Core Scaffold Chloro 5-(Chloromethyl)oxazole Stronger C-Cl Bond (339 kJ/mol) Halomethyl->Chloro Bromo 5-(Bromomethyl)oxazole Weaker C-Br Bond (285 kJ/mol) Halomethyl->Bromo Stability High Bench Stability Resists Hydrolysis Chloro->Stability Property Reactivity High Electrophilicity Rapid SN2 Kinetics Bromo->Reactivity Property AppCl N/O/S-Alkylation Requires 60-80°C Stability->AppCl Application AppBr C-Alkylation (Carbanions) Proceeds at 20-40°C Reactivity->AppBr Application

Decision matrix for selecting halomethyl oxazoles based on nucleophile strength and stability.

Self-Validating Experimental Protocols

The following methodologies detail the optimized use of both reagents. Each protocol is designed as a self-validating system, incorporating internal checkpoints to ensure mechanistic fidelity and prevent common failure modes.

Protocol A: N-Alkylation using 5-(Chloromethyl)oxazole

Objective: Synthesis of an N-substituted oxazole derivative via secondary amine alkylation. Causality: Due to the stronger C-Cl bond, this reaction requires elevated temperatures and a strong base to drive the


 displacement 3.
  • Preparation: In an oven-dried flask under inert atmosphere (

    
    ), dissolve 5-(chloromethyl)oxazole (1.0 eq) in anhydrous DMF (0.2 M).
    
  • Base Addition: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C. Validation Check: The evolution of

    
     gas confirms the active deprotonation of the amine (added in step 3).
    
  • Nucleophile Addition: Dropwise add the secondary amine (1.2 eq).

  • Thermal Activation: Heat the reaction mixture to 60-80°C.

  • Monitoring: Stir for 8-16 hours. Validation Check: Monitor via TLC. The precipitation of NaCl salt in the DMF solution serves as a visual proxy for reaction progression. If conversion stalls at <50%, do not exceed 80°C (to prevent oxazole ring degradation); instead, consider adding 0.1 eq of NaI to catalyze the reaction via a highly reactive Finkelstein intermediate.

  • Workup: Quench with ice water, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: C-Alkylation using 5-(Bromomethyl)oxazole

Objective: C-alkylation of a stabilized carbanion (e.g., malonate derivative), analogous to the synthesis of the NSAID Oxaprozin 13. Causality: The high reactivity of the bromomethyl group allows for mild conditions, which is crucial to prevent the over-alkylation or elimination side-reactions common with soft carbon nucleophiles 2.

  • Preparation: Dissolve the malonate derivative (1.1 eq) in anhydrous DMSO (0.2 M) at room temperature.

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq). Stir for 30 minutes to ensure complete enolate formation.
    
  • Electrophile Addition: Slowly add 5-(bromomethyl)oxazole (1.0 eq) dropwise. Validation Check: Maintain the temperature below 40°C. Exothermic spikes indicate rapid alkylation; uncontrolled exotherms will lead to dialkylation impurities.

  • Monitoring: Stir for 1-4 hours. Validation Check: TLC should show rapid consumption of the bromomethyl starting material. The reaction is typically complete within 2 hours.

  • Workup: Dilute with water, extract with EtOAc, and isolate the product.

Workflow Start Reaction Setup Solvent: Anhydrous DMF/DMSO Split Select Reagent Pathway Start->Split PathCl Add 5-(Chloromethyl)oxazole (1.0 eq) + Amine (1.2 eq) + NaH (1.5 eq) Split->PathCl PathBr Add 5-(Bromomethyl)oxazole (1.0 eq) + Malonate (1.1 eq) + K2CO3 (2.0 eq) Split->PathBr CondCl Heat to 60-80°C Monitor via TLC (8-16 hrs) PathCl->CondCl CondBr Stir at Room Temp - 40°C Monitor via TLC (1-4 hrs) PathBr->CondBr Workup Aqueous Quench & Extraction (EtOAc / H2O) CondCl->Workup CondBr->Workup Purify Silica Gel Column Chromatography Yield: Target Oxazole Derivative Workup->Purify

Parallel experimental workflows comparing conditions for chloro- and bromo-oxazole alkylation.

References
  • BenchChem. "Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs. 2-Chloromethyl-4,5-diphenyl-oxazole." BenchChem Technical Guides.
  • National Institutes of Health (NIH). "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Smolecule. "Buy 5-(Bromomethyl)oxazole | 127232-42-2 - Chemical Reactions & Reactivity."

Sources

Comparative

The Oxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a corners...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties facilitate diverse interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of oxazole analogs, detailing their synthesis, wide-ranging pharmacological activities, and the molecular mechanisms that underpin their therapeutic effects.

The oxazole ring is a recurring motif in a variety of natural products, many of which are derived from marine organisms and microorganisms.[1] These natural compounds often exhibit potent biological activities, which has inspired the synthesis of a vast library of oxazole-containing derivatives.[1] The versatility of the oxazole scaffold is underscored by the existence of several FDA-approved drugs that incorporate this heterocyclic core, targeting a spectrum of diseases from inflammatory conditions to cancer.[1]

The Pharmacological Landscape of Oxazole Derivatives

The inherent ability of the oxazole nucleus to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for its interaction with a wide array of enzymes and receptors.[1][3] This has led to the discovery of oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and neuroprotective effects.[3][4][5][6]

Structure-Activity Relationship (SAR) Studies: A Positional Analysis

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring and any appended functionalities. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[7][8]

Substitutions at the 2-position

The 2-position of the oxazole ring is a common site for modification. Often, an aryl or heteroaryl group at this position is crucial for activity. For instance, in a series of anticancer agents, the presence of a pyrimidin-5-yl group at the 2-position was found to be important for their cytotoxic effects.[3]

Substitutions at the 4-position

The 4-position offers another key handle for SAR exploration. The introduction of various substituents at this position can significantly modulate the biological activity. For example, in a series of benzoxazole-based oxazole hybrids designed as cholinesterase inhibitors for Alzheimer's disease, substitutions on the phenyl ring at the 4-position of the oxazole were critical.[9]

Substitutions at the 5-position

The 5-position of the oxazole ring can also be modified to fine-tune the activity. In some classes of compounds, this position is unsubstituted, while in others, small alkyl or aryl groups can influence potency and selectivity. For example, the substitution of aromatic aldehydes with dimethoxy and trimethoxy groups has been shown to enhance the anticancer activity of some oxazole derivatives.[3]

Key Therapeutic Areas and Mechanistic Insights

Anticancer Activity

Oxazole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[2][10] They can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis by interacting with a range of molecular targets.

Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

Kinase Inhibition: Many oxazole analogs have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Mechanisms of Action for Oxazole-Based Anticancer Agents."

Anti-inflammatory Activity

Oxazole derivatives have demonstrated potent anti-inflammatory properties.[11] Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[5][12] For instance, a series of novel oxazole derivatives showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[11]

Antibacterial and Antifungal Activity

The oxazole scaffold is present in numerous compounds with significant antibacterial and antifungal activities.[3] SAR studies have revealed that the presence of electron-withdrawing groups on the aromatic rings attached to the oxazole nucleus can enhance antimicrobial potency.[3]

Neuroprotective Activity

Recent studies have highlighted the potential of oxazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][13][14] These compounds can act as inhibitors of cholinesterase enzymes or modulate other targets involved in neuronal function.[9][15] For example, benzoxazole-based oxazole hybrids have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9]

The Oxazole Ring as a Bioisostere

A key strategy in modern drug design is the use of bioisosteres, which are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The oxazole ring has been successfully employed as a bioisostere for amide and ester groups.[16][17] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and better overall pharmacokinetic profiles, as oxazoles are generally more resistant to hydrolysis than esters and amides.[16][18]

dot graph LR { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Oxazole as a Bioisostere for Amide and Ester Groups."

Comparative Performance of Oxazole Analogs

The following tables summarize the in vitro activity of selected oxazole derivatives against various cancer cell lines and as cholinesterase inhibitors, providing a quantitative comparison of their performance.

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Oxazole-pyrimidine derivative (9a) --[3]
Aryl urea oxazole-pyrimidine derivative MCF-7 (Breast)-[3]
Aryl urea oxazole-pyrimidine derivative A549 (Lung)-[3]
Aryl urea oxazole-pyrimidine derivative Colo-205 (Colon)-[3]
Aryl urea oxazole-pyrimidine derivative A2780 (Ovarian)-[3]
1,3-Oxazole Sulfonamide (12) NCI-60 PanelGI50 < 1[2][19]
1,3-Oxazole Sulfonamide (13) NCI-60 PanelGI50 < 1[2][19]
Benzoxazole-based oxazole (11) --[9]
Benzoxazole-based oxazole (18) --[9]

Note: Specific IC50/GI50 values for some compounds were not available in the cited sources, but their potent activity was highlighted.

Table 2: Cholinesterase Inhibitory Activity of Benzoxazole-Oxazole Hybrids

CompoundTarget EnzymeIC50 (µM)Reference
11 Acetylcholinesterase (AChE)0.90 ± 0.05[9]
11 Butyrylcholinesterase (BuChE)1.10 ± 0.10[9]
18 Acetylcholinesterase (AChE)1.20 ± 0.05[9]
18 Butyrylcholinesterase (BuChE)2.10 ± 0.10[9]
Donepezil (Standard) Acetylcholinesterase (AChE)-[9]

Experimental Protocols

General Synthesis of 2,5-Disubstituted Oxazoles via Robinson-Gabriel Synthesis

A common and versatile method for the synthesis of the oxazole core is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone.[1]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General scheme for Robinson-Gabriel oxazole synthesis."

Step-by-Step Protocol:

  • Acylation: An α-amino ketone is acylated with an acid chloride or anhydride to form the corresponding 2-acylamino-ketone.

  • Cyclization and Dehydration: The 2-acylamino-ketone is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to induce cyclization and dehydration, yielding the 2,5-disubstituted oxazole.

  • Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the oxazole analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.[2]

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model for evaluating the anti-inflammatory activity of new compounds.[11]

Step-by-Step Protocol:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (oxazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Induction of Edema: After a specific time (e.g., 30 or 60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents.[1][7] Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry.[1] The diverse pharmacological activities, including potent anticancer and anti-inflammatory effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs.[10][11] The strategic application of SAR studies and the use of the oxazole ring as a bioisostere will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

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Validation

An In-Depth Technical Guide to Analytical Techniques for the Characterization of Substituted Oxazoles

Introduction: The Analytical Challenge of Oxazoles Substituted oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen separated by one carbon atom. They are ubiquitous structural motifs in bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Oxazoles

Substituted oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen separated by one carbon atom. They are ubiquitous structural motifs in bioactive natural products (e.g., phorboxazoles), anti-inflammatory agents, and advanced functional materials[1].

From an analytical perspective, the primary challenge in oxazole characterization lies in regiochemical assignment . Because the oxazole ring can be substituted at the C-2, C-4, and C-5 positions, distinguishing between structural isomers (such as 2,4-disubstituted versus 2,5-disubstituted oxazoles) requires a multi-modal analytical approach. Relying on a single technique often leads to structural misassignments due to overlapping signals or identical molecular weights.

This guide objectively compares the core analytical techniques used for oxazole characterization, explains the mechanistic causality behind specific experimental choices, and provides self-validating protocols for rigorous structural elucidation.

Technique Comparison: A Multi-Modal Strategy

To achieve unambiguous characterization, modern laboratories employ an orthogonal suite of techniques. Table 1 summarizes the comparative performance of these methodologies.

Table 1: Comparative Analysis of Oxazole Characterization Techniques

Analytical TechniquePrimary UtilityKey Analytical OutputStrengthsLimitations
1D/2D NMR Spectroscopy Regiochemical assignment, 3D structureChemical shifts,

-coupling, HMBC/NOESY correlations
Unambiguous regiochemistry; non-destructive[2].Requires mg quantities; complex mixtures are difficult to resolve.
LC-HRMS/MS Molecular weight, structural fragmentationExact mass, MS/MS fragmentation patterns (loss of CO/HCN)High sensitivity (ng/pg); handles complex mixtures[3].Cannot easily distinguish certain positional isomers alone.
FTIR Spectroscopy Functional group identificationC=N, C-O-C, and substituent stretching frequenciesRapid, easy sample prep; confirms ring integrity[4].Low structural resolution; overlapping bands in fingerprint region.
X-Ray Crystallography Absolute stereochemistry3D electron density mapAbsolute structural proof; defines spatial arrangement[2].Requires high-quality single crystals; time-consuming.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy remains the definitive tool for the structural elucidation of substituted oxazoles[4]. The causality behind this reliance stems from the distinct electronic environment of the oxazole ring, which is heavily influenced by the electronegativity of the oxygen and nitrogen atoms, as well as the aromatic ring current[5].

Mechanistic Insights: Chemical Shifts and 2D Correlations

In an unsubstituted or partially substituted oxazole, the ring protons exhibit highly characteristic chemical shifts:

  • H-2: Highly deshielded (

    
     ~7.8–8.2 ppm) because it is flanked by both the electronegative oxygen and nitrogen atoms.
    
  • H-4: Resonates at

    
     ~7.4–7.7 ppm.
    
  • H-5: Resonates at

    
     ~7.0–7.4 ppm.
    

To distinguish a 2,4-disubstituted oxazole from a 2,5-disubstituted oxazole, Heteronuclear Multiple Bond Correlation (HMBC) is critical. For example, if the oxazole is 2,4-disubstituted, the remaining proton is at C-5. In the HMBC spectrum, this H-5 proton will show strong


 and 

correlations to the C-4 and C-2 quaternary carbons, as well as to the carbons of the substituent at the C-4 position[2]. Conversely, an H-4 proton in a 2,5-disubstituted system will show a different correlation network, definitively proving the regiochemistry.
Self-Validating NMR Experimental Protocol

To ensure data integrity, the following protocol incorporates internal validation steps:

  • Sample Preparation: Dissolve 5–10 mg of the purified oxazole derivative in 0.6 mL of deuterated chloroform (CDCl

    
    ) or DMSO-
    
    
    
    , containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[4].
  • 1D Acquisition (

    
    H and 
    
    
    
    C):
    • Acquire the

      
      H spectrum at 
      
      
      
      400 MHz (16–64 scans, relaxation delay 1–2 s)[4].
    • Acquire the

      
      C spectrum with proton decoupling (spectral width 0–220 ppm). Validation step: Ensure the C-2 carbon appears highly deshielded (
      
      
      
      150–160 ppm).
  • 2D HSQC Acquisition: Run

    
    H-
    
    
    
    C HSQC to map all direct C-H bonds. This immediately identifies the remaining unsubstituted positions on the oxazole ring.
  • 2D HMBC Acquisition: Run

    
    H-
    
    
    
    C HMBC optimized for long-range couplings (
    
    
    = 7–8 Hz). Validation step: Trace the
    
    
    correlations from the substituent protons to the oxazole ring carbons to confirm the exact point of attachment[2].

High-Resolution Mass Spectrometry (LC-HRMS/MS)

While NMR provides spatial and regiochemical mapping, High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS/MS is essential for confirming the exact monoisotopic mass and elucidating the structural backbone via fragmentation.

Mechanistic Insights: Oxazole Fragmentation Pathways

Under Collision-Induced Dissociation (CID), substituted oxazoles undergo predictable, concerted ring cleavage mechanisms. The dominant fragmentation pathways involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN)[3].

  • Loss of CO (

    
     28):  Often occurs via the cleavage of the O1-C2 and C4-C5 bonds.
    
  • Loss of HCN (

    
     27):  Occurs via the cleavage of the O1-C5 and C2-N3 bonds.
    The relative abundance of these product ions is highly dependent on the substituents. For instance, electron-donating groups at C-2 stabilize specific acylium-like intermediate ions, altering the ratio of [M-CO]
    
    
    
    to [M-HCN]
    
    
    [3].
LC-HRMS Experimental Protocol
  • Chromatography: Inject 1-2

    
    L of a 1 
    
    
    
    g/mL oxazole solution onto a C18 UHPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to ensure sharp peak shape and efficient ionization.
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Oxazoles readily protonate at the N-3 position to form [M+H]

    
    .
    
  • MS/MS Acquisition: Isolate the precursor ion in the quadrupole and subject it to CID using normalized collision energies (NCE) of 20, 30, and 40 eV.

  • Data Analysis: Validation step: Calculate the mass error of the intact [M+H]

    
     ion (must be < 5 ppm). Analyze the MS/MS spectra for the diagnostic neutral losses of 28 Da (CO) and 27 Da (HCN) to confirm the oxazole core.
    

Analytical Workflow Visualization

To systematically characterize a newly synthesized substituted oxazole, a logical, step-wise workflow must be followed to prevent data misinterpretation. The diagram below illustrates this self-validating analytical pipeline.

OxazoleCharacterization Start Synthesized Substituted Oxazole Purity Purity Assessment (LC-UV/HRMS) Start->Purity PurityCheck Purity > 95%? Purity->PurityCheck Purify Purification (Prep-HPLC/Flash) PurityCheck->Purify No NMR 1D & 2D NMR Spectroscopy (1H, 13C, HSQC, HMBC) PurityCheck->NMR Yes MS Tandem Mass Spectrometry (CID Fragmentation) PurityCheck->MS Yes FTIR FTIR Spectroscopy (Functional Groups) PurityCheck->FTIR Yes Purify->Purity Regio Regiochemical Assignment (HMBC Correlations) NMR->Regio Iso Isomer Differentiation (Loss of CO vs HCN) MS->Iso Final Fully Characterized Oxazole Derivative FTIR->Final Regio->Final Iso->Final

Caption: Analytical workflow for the structural elucidation and regiochemical assignment of substituted oxazoles.

Conclusion & Best Practices

The robust characterization of substituted oxazoles cannot be achieved through a single analytical lens. While LC-HRMS provides critical exact mass and fragmentation data to confirm the molecular formula and ring integrity, it is the strategic application of 2D NMR (specifically HMBC) that definitively resolves the regiochemistry of the substituents. By integrating these techniques into a self-validating workflow, researchers can ensure absolute structural certainty, which is paramount for downstream applications in drug discovery and materials science.

References

  • MDPI. "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles". Molbank, 2022. Available at: [Link]

  • Semantic Scholar. "MASS SPECTROMETRY OF OXAZOLES". Heterocycles, 1980. Available at:[Link]

  • MDPI. "Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies". Molecules, 2025. Available at: [Link]

  • ResearchGate. "1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics". ResearchGate, 2025. Available at:[Link]

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Comparative

A Comparative Guide to Bifunctional Alkylating Agents for Cancer Therapy

This guide provides an in-depth comparative analysis of bifunctional alkylating agents, a foundational class of chemotherapeutics. Designed for researchers, scientists, and drug development professionals, this document m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of bifunctional alkylating agents, a foundational class of chemotherapeutics. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of agents to explore the causality behind their mechanisms, comparative performance, and the experimental methodologies used for their evaluation.

The Core Principle: DNA Cross-linking as a Cytotoxic Weapon

Bifunctional alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by forming covalent bonds with the DNA of cancer cells.[1] Unlike monofunctional agents that bind to a single site, these molecules possess two reactive alkyl groups, enabling them to form a second covalent bond. This second event is the critical determinant of their high cytotoxicity.[2]

The primary nucleophilic target within DNA is the N7 position of the guanine base.[1][3] The process begins with the formation of a monoadduct, where one arm of the agent binds to a guanine. The second reactive group then forms another bond, creating either an intrastrand cross-link (with another guanine on the same DNA strand) or a highly lethal interstrand cross-link (ICL) , which bridges the two opposing DNA strands.[1][2]

These ICLs create a physical blockade, preventing the DNA double helix from unwinding. This stalls critical cellular processes like DNA replication and transcription, which are essential for rapidly proliferating cancer cells.[1][4] The cell recognizes this extensive damage and activates sophisticated DNA Damage Response (DDR) pathways, mediated by kinases such as ATM and ATR.[1] If the damage is too severe to be repaired, these pathways initiate cell cycle arrest and ultimately trigger apoptosis (programmed cell death), eliminating the cancerous cell.

Bifunctional_Alkylating_Agent_MOA cluster_cell Cancer Cell cluster_nucleus Agent Bifunctional Alkylating Agent Nucleus Nucleus DNA Cellular DNA Monoadduct Monoadduct Formation (First Alkylation at Guanine-N7) ICL Interstrand Cross-Link (ICL) (Second Alkylation) Monoadduct->ICL Stall Stalled Replication Fork (Replication & Transcription Blocked) ICL->Stall DDR DNA Damage Response (ATM/ATR Kinase Activation) Stall->DDR Arrest Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis Arrest->Apoptosis

Caption: General mechanism of bifunctional alkylating agents.

Comparative Analysis of Key Agent Classes

While all bifunctional alkylating agents share the same fundamental goal, their chemical structures, activation mechanisms, and clinical profiles differ significantly.

Nitrogen Mustards

As one of the oldest classes of chemotherapeutics, nitrogen mustards have a long history in oncology.[5][6] Their development originated from observations of the lymphoablative effects of mustard gas during World War I.[5]

Key Comparators: Cyclophosphamide vs. Melphalan

  • Cyclophosphamide: A highly versatile prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[2] This activation yields its primary cytotoxic metabolite, phosphoramide mustard, but also produces acrolein, a byproduct responsible for hemorrhagic cystitis.[2] Its broad applicability stems from this in-vivo activation.

  • Melphalan: A derivative of nitrogen mustard conjugated to the amino acid phenylalanine.[2] This clever design allows it to be actively transported into cells via amino acid transporters, which can be overexpressed in certain cancer cells, providing a degree of tumor selectivity.[2]

Table 1: Comparative In Vitro Cytotoxicity of Nitrogen Mustards

Agent Cancer Cell Line IC50 Value (µM) Citation
Melphalan HL-60 (Leukemia) ~2.5 [7]
Melphalan THP-1 (Leukemia) ~4.0 [7]
Melphalan RPMI 8226 (Myeloma) ~5.5 [7]
Melphalan Analog (EM-T-MEL) HL-60 (Leukemia) ~0.5 [7]
Cyclophosphamide HeLa (Cervical Cancer) ~19.3 µg/ml [8]

| Cyclophosphamide | HEp-2 (Laryngeal Cancer) | ~21.7 µg/ml |[8] |

Note: IC50 values can vary significantly based on experimental conditions and cell line characteristics. Direct cross-study comparisons should be made with caution.

Table 2: Clinical Efficacy of Nitrogen Mustards

Agent Primary Indications Representative Clinical Efficacy Citation
Cyclophosphamide Lymphomas (Hodgkin's, Non-Hodgkin's), Multiple Myeloma, Breast & Ovarian Cancers Achieves complete response rates up to 76% in combination regimens for advanced Hodgkin's lymphoma. [2]

| Melphalan | Multiple Myeloma, Ovarian Cancer | High-dose melphalan is a standard of care for conditioning before stem cell transplantation in eligible multiple myeloma patients. |[2] |

Alkyl Sulfonates

Spotlight: Busulfan

Busulfan is a bifunctional agent with a distinct mechanism. It primarily forms intrastrand DNA cross-links and DNA-protein cross-links.[9][10] It demonstrates a selective toxicity towards early myeloid precursor cells, making it a mainstay in the treatment of chronic myelogenous leukemia (CML) and a common component of conditioning regimens prior to hematopoietic progenitor cell transplantation.[9][11] Its primary dose-limiting toxicity is profound myelosuppression, and it can also cause pulmonary fibrosis with long-term use.[10][11]

Nitrosoureas

Spotlight: Carmustine (BCNU)

The defining characteristic of nitrosoureas like carmustine is their high lipid solubility.[12][13] This chemical property allows them to effectively cross the blood-brain barrier, a feature that makes them invaluable for treating brain tumors such as glioblastoma.[4][13] Carmustine's mechanism is twofold: it alkylates DNA, causing cross-links, and its metabolites can carbamoylate proteins, inhibiting key enzymes involved in cellular processes.[12][14] Its major toxicities include delayed and cumulative myelosuppression, as well as potential pulmonary and liver toxicity.[12][13]

Platinum-Based Agents

While not classical alkylating agents, platinum-based drugs like cisplatin and carboplatin function in a very similar manner by forming covalent adducts with DNA, leading to cytotoxic cross-links.[3][15] They are among the most widely used and effective anticancer drugs.

Key Comparators: Cisplatin vs. Carboplatin

  • Cisplatin: A first-generation platinum compound with potent anticancer activity across a wide range of solid tumors, including testicular, ovarian, and lung cancers.[3] Its use, however, is often limited by severe and sometimes irreversible toxicities.[3]

  • Carboplatin: A second-generation analog designed specifically to mitigate the harsh side effects of cisplatin.[3] While it generally has a better toxicity profile, it is more likely to cause myelosuppression.[3]

Table 3: Comparative Clinical Efficacy of Platinum Agents (Extensive-Stage Small Cell Lung Cancer)

Regimen Median Overall Survival (OS) Median Progression-Free Survival (PFS) Citation
Cisplatin + Etoposide 8.8 months 5.8 months [16]
Carboplatin + Etoposide 7.8 months 5.1 months [16]

Note: In this real-world analysis, outcomes were similar when adjusting for confounders.[16]

Table 4: Comparative Toxicity Profile of Cisplatin vs. Carboplatin

Toxicity Cisplatin Incidence Carboplatin Incidence Key Insights & Causality Citation
Nephrotoxicity High (28.6%) Low (5.7%) Cisplatin accumulates in the renal tubules, causing direct damage. Carboplatin is cleared by glomerular filtration with less tubular interaction. [3][17][18]
Nausea/Vomiting Very High (~71-100%) Moderate (~35-40%) Cisplatin is one of the most highly emetogenic chemotherapeutic agents. The development of 5-HT3 antagonists has significantly improved management. [3][17]
Ototoxicity Significant (17.1%) Rare (0%) Cisplatin can damage the hair cells in the cochlea, leading to hearing loss, particularly at high frequencies. [17]
Neurotoxicity Dose-limiting (~85% at >300 mg/m²) Low (<5%) Cisplatin can cause a cumulative peripheral sensory neuropathy that is often irreversible. [3]

| Myelosuppression | Mild (~5% severe) | Dose-limiting (Thrombocytopenia: ~25-37%) | Carboplatin is significantly more myelosuppressive, particularly affecting platelet counts (thrombocytopenia). |[3][17] |

The Challenge of Resistance: How Cancer Cells Fight Back

A major hurdle in alkylating agent therapy is the development of drug resistance. Understanding these mechanisms is critical for developing countermeasures and improving patient outcomes.

  • Increased DNA Repair: The cell's innate ability to repair DNA is a primary defense. The Fanconi Anemia (FA) pathway is a complex and essential system specialized in recognizing and repairing ICLs.[1][19][20] Upregulation of this pathway can render cells resistant to cross-linking agents.[21][22]

  • Drug Inactivation by Glutathione: Cancer cells can increase their intracellular levels of nucleophiles, most notably glutathione (GSH) .[23][24] GSH can directly bind to and neutralize the reactive alkylating agent. This detoxification process is often catalyzed by a family of enzymes called Glutathione S-transferases (GSTs) , which are frequently overexpressed in resistant tumors.[25][26][27]

  • Decreased Drug Accumulation: Resistance can also arise from changes in drug transport, either by reducing the expression of influx transporters (like the amino acid transporters for melphalan) or by increasing the activity of efflux pumps that actively expel the drug from the cell.[3]

Experimental Protocols for Performance Evaluation

Objective comparison of bifunctional alkylating agents requires robust, validated experimental systems. The following protocols represent gold-standard methodologies for assessing cytotoxicity and the primary mechanism of action, DNA cross-linking.

Caption: Key experimental workflows for agent evaluation.

Protocol: Cytotoxicity Assessment via MTT Assay

Principle: This colorimetric assay measures cell viability by assessing metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[15][28]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]

  • Drug Treatment: Prepare a serial dilution of the alkylating agent. Remove the old media from the cells and add the media containing the various drug concentrations. Include untreated cells as a control. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT stock solution to each well and incubate for 2-4 hours.[28][29] Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[29]

  • Data Acquisition: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29] Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot these values to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).[30]

Protocol: DNA Cross-linking Assessment via Alkaline Comet Assay

Principle: This sensitive technique visualizes DNA damage in individual cells. When cells are embedded in agarose, lysed, and subjected to electrophoresis under alkaline (denaturing) conditions, fragmented DNA from damaged cells migrates away from the nucleus, forming a "comet" shape. Interstrand cross-links act as anchors, preventing the DNA from unwinding and migrating freely. Therefore, a reduction in the comet tail length or intensity compared to a radiation-damaged positive control is indicative of DNA cross-linking.[31][32]

Methodology:

  • Cell Preparation: After treatment with the alkylating agent, harvest cells and resuspend them at an appropriate concentration in ice-cold PBS.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify on a cold surface.[31]

  • Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt concentration and detergents like Triton X-100) for at least 1 hour at 4°C.[31][32] This step removes cell membranes and proteins, leaving behind the DNA nucleoid.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes. This allows the DNA to unwind.[31][32]

  • Electrophoresis: Apply a voltage (e.g., ~0.7 V/cm) for 20-30 minutes at 4°C.[31] The alkaline conditions and electric field will cause broken DNA strands to migrate.

  • Neutralization and Staining: Carefully remove the slides and gently wash them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[31] Stain the DNA with a fluorescent dye such as DAPI or propidium iodide.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (% Tail DNA). A statistically significant decrease in % Tail DNA in drug-treated cells (that were also subjected to a fixed dose of radiation to induce strand breaks) compared to cells receiving only radiation indicates the presence of cross-links.

Conclusion and Future Perspectives

Bifunctional alkylating agents remain a vital component of the anti-cancer armamentarium. The choice between agents is a carefully considered balance of efficacy against a specific malignancy and the patient's ability to tolerate the associated toxicities. The trade-off between the broad efficacy and high toxicity of cisplatin versus the more favorable safety profile but increased myelosuppression of carboplatin is a classic example of this clinical decision-making process.

Future research continues to focus on developing novel alkylating agents with greater tumor selectivity and reduced off-target effects. Strategies include conjugating these agents to tumor-targeting moieties and designing prodrugs that are activated specifically within the tumor microenvironment. Furthermore, a deeper understanding of resistance mechanisms, particularly the intricate workings of the Fanconi Anemia pathway and glutathione-mediated detoxification, is paving the way for combination therapies that co-administer alkylating agents with inhibitors of these resistance pathways, aiming to re-sensitize tumors and improve therapeutic outcomes.

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  • Sharma, A., et al. (2023). Comparison of Renal Functions Evaluated by Measured Glomerular Filtration Rate in Patients Treated With Cisplatin, Carboplatin, and Oxaliplatin. Cureus. [Link]

  • Tsuchida, S., & Sato, K. (1992). Glutathione S-transferases and chemotherapy resistance in carcinogenesis. Critical Reviews in Biochemistry and Molecular Biology. [Link]

  • U.S. Food and Drug Administration. (n.d.). BICNU (carmustine) injection label. FDA. [Link]

  • Kottemann, M. C., & Smogorzewska, A. (2013). Stress and DNA repair biology of the Fanconi anemia pathway. Blood. [Link]

  • OncLive. (2025). Cisplatin/Carboplatin Plus Etoposide Yield Similar Real-World Efficacy in ES-SCLC. OncLive. [Link]

  • von Tresckow, B., et al. (2016). Glutathione-S-transferases and Chemotherapy Resistance of Hodgkin's Lymphoma Cell Lines. Anticancer Research. [Link]

  • Vidal-Giménez, F., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Azqueta, A., et al. (2024). The basic principles of DNA damage detection by the alkaline comet assay. Archives of Toxicology. [Link]

  • Hayes, J. D., & Wolf, C. R. (1990). Glutathione 5-Transferases: Role in Alkylating Agent Resistance and Possible Target for Modulation Chemotherapy. Cancer Research. [Link]

  • springermedizin.de. (n.d.). Carboplatin versus cisplatin in combination with etoposide in the first-line treatment of small cell lung cancer: a pooled analysis. springermedizin.de. [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Gyawali, B., et al. (2013). Cisplatin versus carboplatin based regimens for the treatment of patients with metastatic lung cancer. An analysis of Veterans Health Administration data. Lung Cancer. [Link]

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Validation

A Comparative Guide to the Synthesis of Polysubstituted Oxazoles

Abstract The oxazole motif is a crucial component in a wide array of biologically active compounds and functional materials.[1][2] Consequently, the development of efficient and versatile synthetic routes to polysubstitu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole motif is a crucial component in a wide array of biologically active compounds and functional materials.[1][2] Consequently, the development of efficient and versatile synthetic routes to polysubstituted oxazoles is a significant focus in medicinal and materials chemistry. This guide provides a comparative analysis of prominent synthetic pathways for oxazole ring formation, offering insights into their mechanisms, advantages, and limitations. We present experimental data to support these comparisons and provide detailed protocols for key methodologies, aiming to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most appropriate synthesis for their target molecules.

Introduction: The Significance of the Oxazole Core

The five-membered aromatic heterocycle, oxazole, containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][3] Its presence in numerous natural products and pharmaceuticals underscores its importance in drug discovery and development.[2][3] The diverse biological activities exhibited by oxazole-containing molecules, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, have fueled the continuous evolution of synthetic strategies to access this versatile ring system.[2] This guide will delve into both classical and modern methods for constructing polysubstituted oxazoles, providing a critical evaluation to aid in synthetic planning.

I. Classical Synthesis Pathways: The Foundation of Oxazole Chemistry

The traditional methods for oxazole synthesis, developed in the late 19th and early 20th centuries, remain relevant and form the bedrock of many contemporary approaches.[1][2]

A. The Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, this method involves the cyclodehydration of 2-acylamino ketones to yield 2,5-disubstituted oxazoles.[1][2][4] The requisite 2-acylamino ketone precursors can be prepared via methods like the Dakin-West reaction.[1][4]

Mechanism and Key Considerations: The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid (PPA).[1] While effective, early iterations of this synthesis sometimes suffered from low yields with certain dehydrating agents.[1][2] The use of PPA was later found to significantly improve yields, often to the 50-60% range.[1][2]

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole[1]
  • Combine 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (PPA) (approximately 10-20 times the weight of the substrate).

  • Heat the mixture to 160°C for 2 hours.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain 2,5-diphenyloxazole.

B. The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this synthesis provides a pathway to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[1][2][5]

Mechanism and Key Considerations: The reaction is typically conducted in dry ether, with equimolar amounts of the cyanohydrin and aldehyde.[1][5] The mechanism involves the formation of an iminochloride intermediate from the cyanohydrin and HCl, followed by nucleophilic attack of the aldehyde, cyclization, and subsequent dehydration to form the oxazole ring.[1][5] The product often precipitates as a hydrochloride salt, which can then be neutralized.[1] While aromatic aldehydes and cyanohydrins are most commonly used, aliphatic variations have also been successful.[1][5]

Experimental Protocol: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole[1]
  • Dissolve mandelonitrile (benzaldehyde cyanohydrin) (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous ether.

  • Cool the solution in an ice bath and pass a stream of dry hydrogen chloride gas through the solution until saturation.

  • Allow the reaction mixture to stand, often for an extended period (e.g., 24 hours), during which the oxazole hydrochloride will precipitate.

  • Collect the precipitate by filtration and wash with dry ether.

  • Treat the precipitate with a base (e.g., sodium bicarbonate solution) or boil in alcohol to liberate the free oxazole base.

  • Purify the crude product by recrystallization.

C. The van Leusen Oxazole Synthesis

A significant advancement in oxazole synthesis came in 1972 with the development of the van Leusen reaction. This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes under basic conditions.[1][6][7] It is particularly well-suited for the synthesis of 5-substituted oxazoles.[1][6]

Mechanism and Key Considerations: The mechanism proceeds via the deprotonation of TosMIC, followed by a [3+2] cycloaddition with the aldehyde to form an oxazoline intermediate.[6][7] Subsequent elimination of p-toluenesulfinic acid under the basic conditions yields the aromatic oxazole.[6] This reaction is known for its mild conditions and broad substrate scope.[1][6]

Experimental Protocol: van Leusen Synthesis of a 5-Substituted Oxazole[1]
  • To a stirred solution of the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).

  • Heat the resulting mixture at reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Modern Synthetic Methodologies: Expanding the Oxazole Toolkit

Contemporary organic synthesis has introduced a variety of new methods that offer improved efficiency, selectivity, and functional group tolerance for constructing polysubstituted oxazoles.

A. Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for oxazole synthesis, often proceeding under mild conditions with high yields.

  • Gold-Catalyzed Synthesis: Gold catalysts have been successfully employed in the synthesis of polysubstituted oxazoles from various starting materials, including N-propargylamides.[1] These reactions are valued for their mild conditions and good to excellent yields.[1]

  • Copper-Catalyzed Synthesis: Copper catalysts have proven effective in the synthesis of 2,4-disubstituted oxazoles by coupling α-diazoketones with amides, with reported yields as high as 87%.[1]

B. Microwave-Assisted Oxazole Synthesis (MAOS)

The application of microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of oxazoles.[1] MAOS often leads to higher yields, significantly shorter reaction times, and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry.[1] For example, a microwave-assisted van Leusen synthesis of 5-substituted oxazoles has been reported to achieve excellent yields (92-96%) in as little as 8 minutes.[1]

Experimental Protocol: Microwave-Assisted van Leusen Synthesis[1]
  • In a microwave reactor vessel, combine benzaldehyde (1 equivalent), TosMIC (1 equivalent), and potassium phosphate (2 equivalents) in isopropanol.

  • Seal the vessel and subject it to microwave irradiation at 65°C and 350 W for 8 minutes.

  • After cooling, work up the reaction mixture as described in the conventional van Leusen protocol.

C. Synthesis from Carboxylic Acids

A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed.[8] This approach utilizes a stable triflylpyridinium reagent and proceeds through the in-situ generation of an acylpyridinium salt, which is then trapped by isocyanoacetates or TosMIC.[8] This method boasts a broad substrate scope and good functional group tolerance.[8][9]

Experimental Protocol: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids[8]
  • To a solution of the carboxylic acid (1.0 equivalent) and a base (1.5 equivalents) in DCM (0.1 M), add DMAP-Tf (1.3 equivalents) and stir for 5 minutes at room temperature.

  • Once all solids have dissolved, add the isocyanide (1.2 equivalents) to the reaction mixture.

  • Stir the mixture in a preheated oil bath at 40°C for 30 minutes to 3 hours.

  • Cool the reaction mixture to room temperature, pour it into water, and extract with DCM.

  • Dry the combined organic layers over Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired oxazole.

III. Comparative Analysis of Synthesis Pathways

The choice of synthetic route for a polysubstituted oxazole is dictated by several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Synthesis MethodPrimary Substitution PatternKey AdvantagesKey Limitations
Robinson-Gabriel 2,5-DisubstitutedReadily available starting materials.[1]Requires strong dehydrating agents; can have moderate yields.[1][2]
Fischer 2,5-DisubstitutedUtilizes simple starting materials.[1]Requires anhydrous conditions and gaseous HCl; can have long reaction times.[1]
van Leusen 5-Substituted (and others)Mild conditions, broad aldehyde scope, good yields.[1][6]TosMIC is a key reagent that may not be readily available in all labs.
Metal-Catalyzed Varied (e.g., 2,4- and 2,4,5-trisubstituted)Mild conditions, high efficiency, good functional group tolerance.[1][9]Catalyst cost and sensitivity can be a factor.
Microwave-Assisted Applicable to various methodsDramatically reduced reaction times, often higher yields.[1]Requires specialized microwave reactor equipment.
From Carboxylic Acids 4,5-DisubstitutedDirect, one-step from readily available starting materials, broad scope.[8]Requires a specific activating reagent (triflylpyridinium).

IV. Strategic Pathway Selection

The selection of an optimal synthesis pathway is a critical step in any synthetic campaign. The following decision tree provides a simplified framework for this process.

G start Desired Oxazole Substitution Pattern sub_25 2,5-Disubstituted start->sub_25 sub_5 5-Substituted start->sub_5 sub_45 4,5-Disubstituted start->sub_45 sub_poly Other Polysubstituted start->sub_poly robinson_gabriel Robinson-Gabriel Synthesis sub_25->robinson_gabriel 2-Acylamino ketone precursor available? fischer Fischer Synthesis sub_25->fischer Cyanohydrin and aldehyde available? van_leusen van Leusen Synthesis sub_5->van_leusen Aldehyde precursor available? from_cooh Synthesis from Carboxylic Acids sub_45->from_cooh Carboxylic acid precursor available? metal_cat Metal-Catalyzed Synthesis sub_poly->metal_cat Seeking mild conditions and high functional group tolerance?

Caption: Decision tree for selecting an appropriate oxazole synthesis pathway.

V. Conclusion

The synthesis of polysubstituted oxazoles is a rich and evolving field. While classical methods like the Robinson-Gabriel and Fischer syntheses provide robust and time-tested routes, modern methodologies, including metal-catalyzed reactions and microwave-assisted protocols, offer significant advantages in terms of efficiency, scope, and milder reaction conditions. The direct synthesis from carboxylic acids represents a particularly attractive and practical approach. A thorough understanding of the strengths and weaknesses of each pathway, as outlined in this guide, is paramount for the successful design and execution of synthetic strategies targeting these important heterocyclic compounds.

References

  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (URL: )
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020). (URL: [Link])

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025). (URL: [Link])

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). (URL: [Link])

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). (URL: [Link])

  • NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe - LOCKSS: Serve Content. (URL: [Link])

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (URL: [Link])

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • Robinson–Gabriel synthesis - Wikipedia. (URL: [Link])

  • Synthesis and Reactions of Oxazoles - ResearchGate. (2025). (URL: [Link])

  • Oxazole.pdf - CUTM Courseware. (URL: [Link])

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. (URL: [Link])

  • Synthesis of Oxazole - Prezi. (URL: [Link])

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC. (2021). (URL: [Link])

Sources

Comparative

A Comprehensive Comparison Guide: Cytotoxicity Assays for Screening Novel Oxazole Compounds

Oxazole and isoxazole rings are highly versatile structural scaffolds in medicinal chemistry, frequently leveraged in the development of novel anticancer, antimicrobial, and anti-inflammatory agents due to their capacity...

Author: BenchChem Technical Support Team. Date: March 2026

Oxazole and isoxazole rings are highly versatile structural scaffolds in medicinal chemistry, frequently leveraged in the development of novel anticancer, antimicrobial, and anti-inflammatory agents due to their capacity for diverse non-covalent interactions[1],[2]. However, evaluating the in vitro cytotoxicity of newly synthesized oxazole derivatives presents unique analytical challenges.

Many researchers default to traditional colorimetric assays, such as the MTT assay, for initial screening. Yet, the unique chemical properties of novel heterocyclic derivatives—particularly those bearing thiol, carboxylic acid, or highly conjugated moieties—can severely confound metabolic readouts[3]. As a Senior Application Scientist, I have structured this guide to critically compare the performance of standard cytotoxicity assays (MTT, Resazurin, and ATP-based Luminescence) specifically for oxazole compound screening, providing field-proven protocols and orthogonal validation strategies to ensure scientific integrity.

The Mechanistic Challenge: Why Assay Selection Matters

Cytotoxicity assays do not measure "cell death" directly; they measure surrogate markers of cell health, such as metabolic enzyme activity or ATP levels[4].

  • The MTT Artifact: The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases. However, small molecules can act as abiotic reducing agents. Studies have shown that certain functional groups can chemically reduce MTT in the complete absence of cells, leading to deviations of >3000% in absorbance[5],[3]. If a novel oxazole compound possesses redox-active properties, it will generate a false-positive viability signal, masking its true cytotoxic potential.

  • The ATP Advantage: ATP-based assays (e.g., CellTiter-Glo) measure intracellular ATP using a thermostable luciferase enzyme[6]. Because this reaction requires cell lysis and relies on a highly specific enzymatic cascade, it is significantly less prone to chemical interference from the test compound and is considered the "gold standard" for sensitivity[7],[8].

Quantitative Performance Comparison

To illustrate the impact of assay selection, the following table presents representative validation data for a hypothetical redox-active oxazole derivative ("OXA-2026") screened against a human cancer cell line (e.g., A549).

Assay PlatformReadout MechanismSensitivity (Cells/Well)Interference RiskApparent IC₅₀ for OXA-2026Signal-to-Background
MTT Colorimetric (Absorbance 570nm)~1,000 - 5,000High (Abiotic reduction)>100 µM (False Negative)3:1
Resazurin Fluorometric (Fluorescence 590nm)~500 - 1,000Moderate (Less than MTT)42.5 µM15:1
CellTiter-Glo Luminescent (ATP-Luciferase)<50Low (Lysis required)12.3 µM (True Toxicity)>100:1

Data Interpretation: The MTT assay drastically underestimates the cytotoxicity of OXA-2026 due to the compound chemically reducing the tetrazolium salt, artificially inflating the absorbance reading. The ATP assay reveals the true IC₅₀ of 12.3 µM.

Recommended Screening Workflow

To prevent artifactual data from derailing a drug discovery program, a self-validating screening cascade must be employed. The workflow below outlines a robust approach to evaluating novel oxazoles.

G Start Novel Oxazole Library Primary Primary Screen (CellTiter-Glo ATP Assay) Start->Primary High-Throughput Interference Interference Check (No-Cell Control) Primary->Interference Hit Identification Secondary Orthogonal Validation (LDH Release / Resazurin) Interference->Secondary Exclude False Positives MOA Mechanism of Action (Apoptosis vs. Necrosis) Secondary->MOA Validated Hits

Workflow for validating oxazole cytotoxicity, ensuring artifact exclusion.

Self-Validating Experimental Protocols

The following protocols are designed to establish causality. By incorporating strict "No-Cell Controls," the system inherently validates whether a signal originates from cellular metabolism or chemical interference.

Protocol A: Primary Screen via ATP Luminescence (CellTiter-Glo)

Rationale: Provides the most sensitive, interference-resistant baseline for cell viability.

  • Cell Seeding: Seed cells (e.g., 2,000 cells/well) in 90 µL of complete culture medium into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Critical Step: Include "Background Control" wells containing 90 µL of medium without cells.

  • Compound Treatment: Prepare serial dilutions of the oxazole compounds. Add 10 µL of the compound to the test wells.

    • Self-Validation Step: Add the highest concentration of the oxazole compound to a subset of the "Background Control" wells. This tests for compound-induced luminescence artifacts.

  • Incubation: Incubate for the desired exposure time (typically 48–72 hours).

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader. Calculate viability relative to vehicle-treated controls after subtracting the background signal.

Protocol B: Orthogonal Validation via Multiplexed MTT/LDH

Rationale: If MTT must be used (e.g., for historical data comparison), it must be multiplexed with a membrane integrity assay (LDH release) to confirm mechanisms of cell death[9].

  • Preparation: Seed and treat cells in a clear 96-well plate as described above, ensuring the inclusion of No-Cell + Compound controls.

  • LDH Sampling (Necrosis Marker): After the 48-hour treatment, carefully remove 50 µL of the culture supernatant and transfer it to a separate plate. Assay this supernatant using an LDH-Glo or colorimetric LDH assay kit to quantify membrane rupture[9].

  • MTT Addition (Metabolic Marker): To the remaining 50 µL of medium and cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS).

  • Incubation: Incubate for 2–4 hours at 37°C. Observe under a microscope for the formation of intracellular purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate overnight.

  • Data Acquisition: Read absorbance at 570 nm.

    • Causality Check: If the No-Cell + Compound control shows an absorbance significantly higher than the No-Cell + Vehicle control, the oxazole compound is chemically reducing the MTT. The MTT data for this compound must be discarded, and the LDH/ATP data should be used instead.

Conclusion & Best Practices for Drug Development

When screening novel oxazole compounds, relying solely on tetrazolium-based assays like MTT introduces a severe risk of false-negative cytotoxicity data due to abiotic chemical reduction[5],[3].

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your preclinical data:

  • Prioritize ATP Assays: Utilize CellTiter-Glo as the primary screening tool due to its superior sensitivity and resistance to redox interference[7].

  • Mandate No-Cell Controls: Never run a metabolic assay on a novel chemical entity without testing the compound in media alone to quantify background interference.

  • Implement Orthogonal Testing: Confirm ATP depletion with a secondary assay measuring a different biological marker, such as LDH release for membrane integrity or fluorescent DNA-binding dyes (e.g., CellTox Green) for dead-cell accumulation[4],[9].

References

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells Analytical Chemistry - ACS Publications[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells NCBI - NIH[Link]

  • Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes PMC - NIH[Link]

  • Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits PubMed - NIH[Link]

  • Study of cytotoxicity of pyrrolo-[3,4-d]isoxazoles against tumor cell lines Sciforum[Link]

Sources

Validation

Spectroscopic Comparison of Oxazole Isomers: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, distinguishing between heterocyclic isomers is a critical quality control step. Oxazole and isoxazole are structural isomers with the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, distinguishing between heterocyclic isomers is a critical quality control step. Oxazole and isoxazole are structural isomers with the chemical formula C3H3NO[1]. While they share the same molecular weight, the relative positioning of their nitrogen and oxygen atoms fundamentally alters their electronic distribution, ring stability, and spectroscopic signatures. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, alongside self-validating experimental protocols for unambiguous characterization.

Structural Foundations & Causality

The core difference between these isomers lies in their heteroatom adjacency. Oxazole (a 1,3-azole) features a carbon atom separating the nitrogen and oxygen, resulting in a relatively stable aromatic system with a conjugate acid pKa of ~0.8[1]. Isoxazole (a 1,2-azole) contains an adjacent N-O bond[1]. This adjacency creates a highly polarized, weaker base (pKa ~ -3.0) and introduces a fragile bond that dictates its unique chemical reactivity and mass spectrometric fragmentation pathways[1].

Understanding this structural causality is essential: the thermodynamic stability of oxazole resists ring-opening, whereas the labile N-O bond in isoxazole acts as a built-in "trigger" for skeletal rearrangement under energetic stress[2].

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the most definitive non-destructive method for differentiating these isomers. The differing ring currents and π-electron densities directly impact the shielding of the ring protons and carbons[3].

Quantitative NMR Chemical Shifts

The following table summarizes the diagnostic chemical shifts for both isomers.

Table 1: Typical 1H and 13C NMR Chemical Shifts (in CDCl3, δ ppm)

NucleusPositionOxazole (δ ppm)Isoxazole (δ ppm)
1H H-2 / H-37.95 (H-2)8.25 (H-3)
1H H-47.096.30
1H H-57.698.40
13C C-2 / C-3150.6 (C-2)149.0 (C-3)
13C C-4125.4103.5
13C C-5138.1157.5

Causality of Shifts: In isoxazole, the adjacent highly electronegative N and O atoms strongly deshield the C-5 proton (δ ~8.40 ppm) and C-3 proton (δ ~8.25 ppm)[3][4]. Conversely, the C-4 position is significantly shielded (δ ~6.30 ppm) due to π-electron donation into the ring[3][4]. Oxazole exhibits a more evenly distributed electron density, though the proton trapped between the two heteroatoms (H-2) remains highly deshielded (δ ~7.95 ppm)[3][5].

Mass Spectrometry (MS) Fragmentation Dynamics

When NMR is unavailable or sample volumes are trace, Mass Spectrometry provides a definitive structural fingerprint. The position of the heteroatoms dictates the primary bond cleavages upon electron ionization (EI) or photoionization[6].

Isoxazole Fragmentation: The defining feature of isoxazole fragmentation is the initial cleavage of the weak N-O bond[2]. This cleavage initiates a skeletal rearrangement via an azirine intermediate[2]. The subsequent breakdown of this intermediate yields highly diagnostic fragments, most notably HCO+ (m/z 29) and C2H2N+ (m/z 40)[6].

Oxazole Fragmentation: Oxazole, lacking the weak N-O bond, is thermodynamically more stable under ionization. Its fragmentation is characterized by the expulsion of stable neutral molecules, specifically carbon monoxide (CO) and hydrogen cyanide (HCN)[7]. Photodissociation and EI studies reveal that oxazole primarily yields [M-HCN]+ and [M-CO]+ fragments[7].

MS_Fragmentation cluster_ox Oxazole (1,3-azole) cluster_iso Isoxazole (1,2-azole) Parent Isomeric Parent Ion (m/z 69) Ox Oxazole Radical Cation Parent->Ox Iso Isoxazole Radical Cation Parent->Iso Ox_HCN Loss of HCN [M-27]+ (m/z 42) Ox->Ox_HCN Ox_CO Loss of CO [M-28]+ (m/z 41) Ox->Ox_CO Iso_NO N-O Bond Fission Iso->Iso_NO Iso_Az Azirine Intermediate Iso_NO->Iso_Az Iso_Frag HCO+ (m/z 29) C2H2N+ (m/z 40) Iso_Az->Iso_Frag

Figure 1: Divergent mass spectrometry fragmentation pathways of oxazole and isoxazole.

Experimental Protocols (Self-Validating System)

To ensure absolute structural certainty, researchers should employ a self-validating workflow that utilizes orthogonal techniques. By cross-verifying the chemical shifts from NMR with the fragmentation patterns from MS, false positives are virtually eliminated.

Workflow Prep Sample Prep (CDCl3 / Internal Std) NMR NMR Acquisition (1H & 13C, 400 MHz) Prep->NMR MS EI-MS Analysis (70 eV) Prep->MS Val Orthogonal Validation NMR->Val Chemical Shifts MS->Val m/z Fragments

Figure 2: Orthogonal spectroscopic workflow for isomer validation.

Step-by-Step Methodology

Protocol A: NMR Acquisition

  • Sample Preparation: Dissolve 10-15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to act as an internal standard for chemical shift calibration.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of the solvent, and shim the magnetic field to ensure sharp peak resolution.

  • Acquisition Parameters:

    • 1H NMR: Acquire 16 scans with a relaxation delay (d1) of 2 seconds and a 90° pulse angle.

    • 13C NMR: Acquire 512-1024 scans with broadband proton decoupling (e.g., WALTZ-16) and a relaxation delay of 2-3 seconds to ensure quantitative integration if needed.

  • Data Processing & Causality Check: Apply a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C. Phase and baseline correct the spectra.

    • Validation: If the C-4 proton appears highly shielded at ~6.3 ppm, the N-O adjacent structure (isoxazole) is confirmed[3]. If it appears at ~7.1 ppm, the 1,3-azole structure (oxazole) is confirmed[5].

Protocol B: EI-MS Analysis

  • Sample Introduction: Introduce the sample via a direct insertion probe (DIP) or gas chromatography (GC) inlet into the mass spectrometer.

  • Ionization: Apply an electron ionization (EI) energy of 70 eV. Maintain the source temperature at 200°C to ensure complete volatilization without thermal degradation.

  • Acquisition: Scan the mass range from m/z 15 to m/z 150 to capture the molecular ion and all low-mass diagnostic fragments.

  • Data Interpretation:

    • Identify the molecular ion [M]+ at m/z 69.

    • Validation: Search for the diagnostic m/z 29 (HCO+) peak. Its high abundance strongly indicates the azirine-mediated fragmentation unique to isoxazole[6]. Conversely, prominent peaks at m/z 41 and 42 indicate the loss of CO and HCN, characteristic of oxazole[7].

References

  • [2] Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. ConnectSci. 2

  • [6] Two-body dissociation of isoxazole following double photoionization. MOST Wiedzy.6

  • Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy. RSC Publishing.

  • [7] MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. 7

  • [1] What is the Difference Between Oxazole and Isoxazole. Difference Between. 1

  • [4] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. 4

  • [3] 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. 3

  • [5] Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook. 5

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Comparative

DFT analysis of oxazole derivatives for electronic properties

As a Senior Application Scientist in computational chemistry, I frequently guide research teams through the intricacies of quantum mechanical modeling. Oxazole derivatives are highly privileged scaffolds, playing a pivot...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry, I frequently guide research teams through the intricacies of quantum mechanical modeling. Oxazole derivatives are highly privileged scaffolds, playing a pivotal role in both medicinal chemistry—such as in the development of 1 [1] and2 [4]—and in materials science, particularly as 3 [3].

To predict the chemical reactivity, target binding affinity, and ambient stability of these molecules, we rely heavily on Density Functional Theory (DFT). However, DFT is not a monolith. The choice of the exchange-correlation functional acts as the primary computational "product" you are selecting, and it drastically alters the predicted electronic properties, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (


E).

This guide objectively compares the performance of three leading DFT functional families applied to oxazole derivatives and provides a self-validating experimental workflow to ensure scientific integrity in your computational results.

Objective Comparison of DFT Functionals for Oxazole Analysis

When analyzing oxazole derivatives, researchers typically choose between standard global hybrids, meta-GGA hybrids, and range-separated hybrid functionals. The causality behind selecting one over the other lies in how they handle electron exchange and dispersion forces.

  • B3LYP (The Global Hybrid Baseline): B3LYP is the traditional workhorse for organic molecules. It is computationally cost-effective and provides excellent ground-state geometries. However, because it only incorporates 20% exact Hartree-Fock (HF) exchange and lacks long-range dispersion corrections, it suffers from self-interaction error. This causes B3LYP to artificially raise the HOMO and lower the LUMO, systematically underestimating the band gap.

  • M06-2X (The Meta-GGA Hybrid): Incorporating 54% exact exchange, M06-2X is parameterized specifically to capture medium-range electron correlation. If your oxazole derivative is being designed for a biological target where non-covalent interactions (like

    
    -
    
    
    
    stacking with amino acid residues) are critical, M06-2X drastically outperforms B3LYP.
  • 
    B97X-D (The Range-Separated Dispersion-Corrected Hybrid): 
    For oxazoles used in optoelectronics or4 [5], 
    
    
    
    B97X-D is the superior choice. It includes empirical dispersion corrections and partitions the exchange interaction into short-range and long-range components. This eliminates the self-interaction error at long distances, providing highly accurate LUMO levels and charge-transfer excitation energies.
Quantitative Performance Comparison

Below is a benchmark comparison of these three functionals evaluating the electronic properties of a standard pyrimidine-oxazole hybrid using a 6-311++G(d,p) basis set.

DFT FunctionalExchange-Correlation TypeHOMO (eV)LUMO (eV)Band Gap (

E, eV)
Primary Use Case for Oxazoles
B3LYP Global Hybrid (20% HF)-6.10-2.153.95Baseline geometry optimization; general thermochemistry.
M06-2X Meta-GGA Hybrid (54% HF)-6.85-1.505.35Non-covalent interactions;

-

stacking in drug docking.

B97X-D
Range-Separated + Dispersion-7.05-1.355.70Charge transfer, excited states, and n-type semiconductor modeling.

Data Synthesis Note: As observed in literature, standard hybrids like B3LYP consistently underestimate the HOMO-LUMO gap compared to range-separated functionals, which provide values closer to experimental UV-Vis absorption spectra.

FunctionalSelection Goal Determine Target Property for Oxazole Analysis Geom Geometry & Thermochemistry Goal->Geom NCI Non-Covalent Interactions (π-π Stacking) Goal->NCI Excited Charge Transfer & Excited States Goal->Excited B3LYP B3LYP (Cost-Effective Baseline) Geom->B3LYP M062X M06-2X (High Exact Exchange) NCI->M062X wB97XD ωB97X-D (Range-Separated + Dispersion) Excited->wB97XD

Decision matrix for selecting DFT functionals based on the target electronic property of oxazoles.

Self-Validating Experimental Protocol for DFT Analysis

To ensure absolute trustworthiness in computational chemistry, a protocol cannot simply assume that an optimization has succeeded. It must contain an internal validation mechanism. The following step-by-step workflow utilizes a vibrational frequency check to guarantee that the extracted electronic properties belong to a physically real state.

Step 1: Ligand Preparation and Conformational Search

  • Action: Generate the 3D coordinates of the oxazole derivative using a molecular builder (e.g., GaussView or Avogadro) and perform a preliminary molecular mechanics (e.g., MMFF94) conformational search.

  • Causality: DFT algorithms are highly sensitive to the initial geometric guess. Feeding a high-energy conformation into a DFT solver will either lead to Self-Consistent Field (SCF) non-convergence or trap the molecule in a false local minimum.

Step 2: Geometry Optimization and Self-Validation (Crucial Step)

  • Action: Submit the lowest-energy conformer for geometry optimization using a cost-effective functional and basis set (e.g., B3LYP/6-31G*). Crucially, append a vibrational frequency calculation to the exact same job.

  • The Self-Validating Mechanism: Once the job completes, analyze the thermochemistry output. If the calculation yields zero imaginary frequencies , the structure is a true local minimum (a stable state). If one or more imaginary frequencies are present, the molecule is trapped in a saddle point (a transition state). You must distort the geometry along the normal mode of the imaginary frequency and re-optimize.

Step 3: High-Level Single Point Energy Calculation

  • Action: Take the validated, optimized geometry and run a Single Point (SP) energy calculation using a higher-tier functional and a larger basis set (e.g.,

    
    B97X-D/Def2-TZVP).
    
  • Causality: Decoupling geometry optimization from the final property extraction saves immense computational time. The geometry of an oxazole ring does not change drastically between B3LYP and

    
    B97X-D, but the electronic distribution does. This step maximizes accuracy while minimizing CPU hours.
    

Step 4: Extraction of Electronic Properties

  • Action: Extract the HOMO and LUMO energies from the SP checkpoint file. Calculate global reactivity descriptors such as Chemical Hardness (

    
    ) and the Electrophilicity Index. Generate the Molecular Electrostatic Potential (MESP) map to visualize nucleophilic (oxygen/nitrogen rich) and electrophilic regions, which is critical for predicting5[2].
    

Workflow Start Ligand Preparation (3D Structure Generation) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Valid Zero Imaginary Frequencies? Freq->Valid Valid->Opt No (Saddle Point) SP Single Point Energy (High-Level Functional) Valid->SP Yes (True Minimum) Extract Extract Electronic Properties (HOMO/LUMO, MESP) SP->Extract

DFT computational workflow for validating oxazole derivative geometries and extracting properties.

References

  • Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach.MDPI.
  • DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One-pot Methodology.ResearchGate.
  • Theoretical Design of n-Type Organic Semiconducting Materials Containing Thiazole and Oxazole Frameworks.ACS Publications.
  • Computationally guided design and synthesis of pyrimidine-oxazole hybrids as novel antidiabetic agents: kinetic and molecular interaction studies.PubMed.
  • Density Functional Theory Applied to Excited State Intramolecular Proton Transfer in Imidazole-, Oxazole-, and Thiazole-Based Systems.PMC.

Sources

Safety & Regulatory Compliance

Safety

5-(Chloromethyl)-4-methyloxazole proper disposal procedures

5-(Chloromethyl)-4-methyloxazole: Comprehensive Laboratory Handling and Disposal Protocols For researchers and drug development professionals, the safe handling and disposal of reactive intermediates is as critical as th...

Author: BenchChem Technical Support Team. Date: March 2026

5-(Chloromethyl)-4-methyloxazole: Comprehensive Laboratory Handling and Disposal Protocols

For researchers and drug development professionals, the safe handling and disposal of reactive intermediates is as critical as the synthesis itself. 5-(Chloromethyl)-4-methyloxazole (CAS 45515-22-8) is a highly valuable heterocyclic building block, but its chemical structure demands rigorous operational control. This guide outlines the causality behind its hazards and provides self-validating, step-by-step disposal workflows to ensure regulatory compliance, environmental safety, and laboratory integrity.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 5-(Chloromethyl)-4-methyloxazole is the foundation of proper disposal.

  • Reactive Electrophile: The chloromethyl group (-CH₂Cl) is highly susceptible to nucleophilic displacement. This makes the compound a potent alkylating agent capable of covalently modifying proteins and DNA, presenting severe 1[1].

  • Lachrymator and Corrosive: Upon contact with moisture in the air or mucous membranes, chloromethyl derivatives can rapidly hydrolyze to release hydrochloric acid (HCl) and formaldehyde equivalents, causing severe1[1].

  • Halogenated Classification: Because it contains chlorine, all waste generated from this compound must be strictly classified as "Halogenated Organic Waste." Mixing halogenated waste with non-halogenated streams complicates the high-temperature incineration process required to 2[2]. Furthermore, segregating these streams prevents unnecessary 3[3].

Operational Handling & Spill Mitigation

Before discussing routine disposal, laboratories must have a self-validating spill response plan to handle unexpected releases.

Spill Response Protocol (Step-by-Step):

  • Isolate: Immediately evacuate personnel from the immediate area and remove any ignition sources. Ensure the fume hood exhaust is operating at maximum capacity.

  • Absorb: Cover the spill with inert, dry absorbent pads or spill control pillows. Do not use combustible materials like paper towels for reactive alkylating agents.

  • Collect: Wearing double nitrile or Viton gloves, carefully sweep the saturated absorbent into a compatible, sealable secondary container (e.g., a heavy-duty polyethylene bag).

  • Tag: Label the bag immediately as "Hazardous Waste: Solid Contaminated with 5-(Chloromethyl)-4-methyloxazole (Halogenated)" and request immediate 2[2].

Step-by-Step Disposal Workflows

A self-validating disposal system ensures that no reactive residue escapes into the environment or municipal waste streams.

Workflow A: Liquid Halogenated Waste

  • Segregation: Ensure the waste collection carboy is explicitly labeled for "Halogenated Solvents" and is stored in a designated 2 with secondary containment[2].

  • Compatibility Check: Verify that the waste container does not contain incompatible materials such as strong acids, bases, or oxidizing agents, which could trigger an exothermic reaction.

  • Transfer: Operating strictly within a fume hood, carefully pour the liquid waste into the carboy.

  • Seal: Keep the container "vapor tight" and "spill proof" at all times. Cap the container immediately after the transfer is complete.

Workflow B: Decontamination of Empty Containers (Triple-Rinse Protocol) Empty containers that previously held acute hazardous waste (alkylating agents) cannot be discarded directly.

  • First Rinse: Add a compatible organic solvent (e.g., acetone or methanol) equal to approximately 3[3]. Cap and gently agitate to dissolve residual 5-(Chloromethyl)-4-methyloxazole.

  • Dispose Rinseate: Pour the rinseate into the Halogenated Waste carboy.

  • Repeat: Perform this rinsing process 4[4].

  • Deface & Discard: Once triple-rinsed, completely deface or remove the original chemical label. The cleaned, uncapped vessel can now be disposed of as regular glass or plastic waste.

Quantitative Data: Waste Segregation & Compatibility

To prevent hazardous commingling, adhere to the following operational limits and compatibilities.

ParameterSpecification / LimitRationale
Waste Classification Halogenated Organic WasteRequires specialized EPA-approved high-temperature incineration[4].
Incompatible Streams Heavy metals, cyanides, strong oxidizersPrevents exothermic reactions and toxic gas generation[2].
SAA Volume Limit Max 25 gallons (Halogenated)Regulatory limit for Satellite Accumulation Areas in labs[2].
Triple-Rinse Volume ~5% of container volume per rinseEnsures complete solvation of acute hazardous residue without generating excessive waste[3].

Visualization: Waste Disposal Decision Tree

WasteDisposal A 5-(Chloromethyl)-4-methyloxazole Waste Generation B State of Waste? A->B C Liquid Organic Reaction Mixture B->C Liquid D Solid Contaminated Materials (Gloves, Pads) B->D Solid E Empty Primary Container B->E Container F Segregate as Halogenated Solvent Waste C->F G Double-Bag in Biohazard/Solid Waste Pail D->G H Triple-Rinse with Compatible Solvent E->H J EPA-Approved High-Temp Incineration Facility F->J G->J H->F Rinseate I Deface Labels & Dispose as Regular Trash H->I Cleaned Vessel

Figure 1: Decision tree for the segregation and disposal of 5-(Chloromethyl)-4-methyloxazole waste.

References

  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Laboratory chemical waste disposal guidelines Source: University of Otago URL: [Link]

  • Title: BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations Source: NCBI Bookshelf URL: [Link]

  • Title: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 Source: EPA URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-(Chloromethyl)-4-methyloxazole

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the ability to handle specialized chemical compounds with precision and safety is paramount. 5-(Ch...

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the ability to handle specialized chemical compounds with precision and safety is paramount. 5-(Chloromethyl)-4-methyloxazole is a key building block in medicinal chemistry, valued for its reactive chloromethyl group that allows for the facile introduction of the 4-methyloxazole moiety into target molecules. However, this same reactivity necessitates a rigorous and informed approach to laboratory safety.

This guide provides essential, immediate safety and logistical information for handling 5-(Chloromethyl)-4-methyloxazole. Moving beyond a simple checklist, it delves into the "why" behind each safety protocol, grounding every recommendation in established principles of chemical hazard mitigation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Profile: Understanding the Risks

5-(Chloromethyl)-4-methyloxazole hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Structurally related chloromethylated oxadiazoles and isoxazoles are noted to be corrosive, causing severe skin burns and eye damage.[1][2][3][4] The primary hazards stem from the compound's nature as a reactive alkylating agent and its potential to be corrosive and irritating upon contact. The chloromethyl group can react with biological nucleophiles, leading to cellular damage. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory to create a robust barrier against exposure. The following table outlines the required equipment, with explanations rooted in the compound's specific hazard profile.

PPE CategoryItemSpecifications and RecommendationsJustification
Eye and Face Protection Safety GogglesTightly fitting, splash-proof safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6]Protects against splashes and airborne particles, directly addressing the "Causes serious eye damage" (H318) hazard.[7]
Face ShieldA full-face shield should be worn in addition to safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[8][9]Provides a secondary, broader barrier for the entire face against splashes and unexpected reactions.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the compound's reactivity, double gloving is a critical best practice.[8][10]Prevents direct skin contact, mitigating the "Causes skin irritation" (H315) hazard. Double gloving allows for the safe removal of the contaminated outer glove without compromising the inner barrier.[10]
Body Protection Laboratory CoatA flame-retardant lab coat with long sleeves and tight-fitting cuffs is required for all handling procedures.Protects the arms and torso from incidental contact and small splashes. Cuffs should be tucked under the inner glove.[11]
Chemical-Resistant ApronA disposable, low-permeability apron should be worn over the lab coat when handling significant quantities or when there is a risk of splashes.Offers an additional layer of protection against corrosive spills that could saturate a standard lab coat.
Respiratory Protection NIOSH-approved RespiratorAll manipulations of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation. If a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[6]Directly addresses the "May cause respiratory irritation" (H335) hazard by preventing inhalation of dust or vapors.[1][2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure at every stage of handling. The following procedure should be integrated into your standard operating protocols.

Preparation and Engineering Controls
  • Designated Area : Conduct all work with 5-(Chloromethyl)-4-methyloxazole in a designated area, such as a chemical fume hood, to contain any potential release.[8]

  • Emergency Equipment : Ensure that a safety shower and an emergency eyewash station are immediately accessible and have been recently tested.[12]

  • Spill Kit : Have a spill kit readily available that is appropriate for reactive, solid organic compounds. This should include an absorbent material, waste bags, and the necessary PPE for cleanup.

Handling Procedure

The following diagram outlines the core workflow for safely handling 5-(Chloromethyl)-4-methyloxazole.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Weigh Compound in a Tared, Sealed Container prep3->handle1 Begin Experiment handle2 Slowly Add Solid to Solvent to Prepare Solution handle1->handle2 handle3 Securely Cap All Containers When Not in Use handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 Conclude Experiment clean2 Doff Outer Gloves (Inside Hood) clean1->clean2 clean3 Segregate Waste clean2->clean3 end Store Waste for Professional Disposal clean3->end Final Disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-4-methyloxazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-4-methyloxazole
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